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  • Product: methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
  • CAS: 2091088-67-2

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate Derivatives: A Technical Guide for Structure-Based Drug Design

Executive Summary & Pharmacological Significance The methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Often analyzed in its tautomeric form (4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Often analyzed in its tautomeric form (4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate), this core structure is the driving force behind several advanced clinical candidates, including potent APJ receptor agonists[1] and inhibitors of dehydrosqualene synthase (CrtM)[2].

For drug development professionals, understanding the exact spatial arrangement, tautomeric preference, and hydrogen-bonding capacity of this molecule in the solid state is not merely an academic exercise—it is the foundation of rational Structure-Based Drug Design (SBDD). This technical guide deconstructs the crystallographic properties of this class of compounds, providing a self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) and explaining the causality behind its structural behavior.

Structural Biology & Crystallographic Profile

Tautomerism and Thermodynamic Stability

In solution, hydroxypyridines exhibit complex tautomeric equilibria. However, X-ray diffraction data definitively proves that in the solid state, these compounds predominantly crystallize as the 2-oxo-1,2-dihydropyridine tautomer rather than the 2,4-dihydroxypyridine form[3].

The Causality: This tautomeric preference is driven by the thermodynamic stability imparted by the highly conjugated lactam core and the formation of robust intramolecular hydrogen bonds. Specifically, the proton of the 4-hydroxy group acts as a strong hydrogen bond donor to the carbonyl oxygen of the 3-carboxylate ester. This intramolecular interaction locks the methyl ester group into strict coplanarity with the pyridinone ring. By reducing conformational entropy, the molecule is energetically pre-organized for target receptor binding, which is a critical factor in lowering the entropic penalty during drug-target complexation[3].

Planarity, Steric Hindrance, and Dihedral Angles

While the central 4-hydroxy-2-oxo-1,2-dihydropyridine core is highly planar, the substitution of bulky groups (such as dimethoxyphenyl or benzyl rings) at the N1, C5, or C6 positions introduces severe steric hindrance[4].

The Causality: To minimize steric clashes between the electron clouds of adjacent substituents, the pendant aromatic rings are forced out of the pyridinone plane. Crystallographic studies of polysubstituted derivatives reveal that these pyridine rings make dihedral angles ranging from 71.3° to 85.2° with their adjacent aromatic systems[4]. This resulting orthogonal 3D geometry is not a synthetic artifact; it is the exact structural feature required to fit into deep, narrow hydrophobic binding pockets, such as the curved two-site ligand binding mode observed in the human APJ receptor[5].

Pharmacophore_Logic Core 4-Hydroxy-2-oxo Pyridinone Core Hbond Intramolecular H-Bond (Locks Ester Coplanarity) Core->Hbond Stabilizes Ortho Orthogonal Aromatic Substituents (Dihedral 71-85°) Core->Ortho Steric Hindrance Target Receptor Binding Pocket (APJR / CrtM) Hbond->Target Pre-organizes Ortho->Target Hydrophobic Fit

Fig 1. Structural logic mapping of the pyridinone pharmacophore to receptor binding.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate derivatives, researchers must utilize a tightly controlled, self-validating SCXRD protocol. The following methodology ensures that the delicate hydrogen-bonding networks are preserved and accurately modeled.

Step 1: Controlled Crystallization
  • Methodology: Dissolve the purified compound in a binary solvent system (e.g., Dichloromethane and Methanol, or Ethyl Acetate and Hexanes). Utilize the vapor diffusion or slow evaporation method at highly controlled ambient temperatures (20–22 °C).

  • Causality: The rigid core and dense hydrogen-bonding potential of the molecule require a solvent system that balances initial solubility with a slow, controlled rate of supersaturation. Rapid precipitation yields amorphous powders; slow evaporation induces the controlled nucleation required for diffraction-quality single crystals.

Step 2: Crystal Selection and Cryo-Mounting
  • Methodology: Under a polarized light microscope, select a single crystal with uniform extinction (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Immediately coat the crystal in a chemically inert perfluoropolyether (Paratone) oil and mount it on a cryoloop.

  • Causality: Paratone oil prevents the evaporation of co-crystallized solvent molecules, which would otherwise degrade the crystal lattice.

Step 3: X-Ray Diffraction Data Collection
  • Methodology: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K[4].

  • Causality: Cryogenic temperatures are mandatory. Cooling the crystal to 100 K minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots. This is the only reliable way to accurately resolve the electron density of lightweight hydrogen atoms, which is strictly required to validate the 2-oxo vs. 2,4-dihydroxy tautomeric state.

Step 4: Structure Solution and Refinement
  • Methodology: Integrate the diffraction data and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model via full-matrix least-squares on F² (SHELXL)[4].

  • Self-Validation Check: Hydrogen atoms attached to heteroatoms (O, N) must be located directly from the difference Fourier map and refined freely. If the N-H or O-H bond lengths deviate significantly from ideal geometries, the tautomeric assignment or hydrogen-bonding network must be re-evaluated.

SCXRD_Workflow Synthesis Compound Synthesis & Purification Crystallization Crystallization (Vapor Diffusion / Slow Evap) Synthesis->Crystallization Mounting Crystal Selection & Cryo-Mounting (100 K) Crystallization->Mounting Diffraction X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) Mounting->Diffraction Integration Data Integration & Absorption Correction Diffraction->Integration Solution Structure Solution (Direct Methods / SHELXT) Integration->Solution Refinement Full-Matrix Least-Squares Refinement (SHELXL) Solution->Refinement

Fig 2. Step-by-step SCXRD workflow for dihydropyridine derivatives.

Quantitative Crystallographic Data

To provide a benchmark for researchers synthesizing novel derivatives of this class, the table below summarizes the typical crystallographic parameters observed for heavily substituted 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylates[4].

Crystallographic ParameterTypical Value / RangeStructural & Experimental Significance
Crystal System Orthorhombic / TriclinicDictates the symmetry of the molecular packing lattice and the strategy for data integration.
Space Group Pca2₁ or P-1Common for asymmetric, highly functionalized organic molecules lacking internal symmetry planes.
Unit Cell Volume (V) ~2800 - 4250 ųVaries based on the size of N1/C6 aromatic substituents and the presence of co-crystallized solvent.
Radiation Source Mo Kα (λ = 0.71073 Å)High energy required to penetrate dense functional groups and minimize absorption artifacts.
Dihedral Angles 71.3° – 85.2°Measures the orthogonality of pendant aromatic rings to the core; critical for SBDD docking studies.
R-factor (Refinement) 0.0622 – 0.0684A value < 0.07 indicates high confidence in the solved structural model and atomic coordinates.

Implications for Target Binding

The crystallographic insights derived from the methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate core directly inform lead optimization.

  • In APJ Receptor Agonists: The solid-state orthogonality of the pyridinone ring allows the molecule to mimic endogenous peptide ligands that possess a high degree of conformational flexibility, effectively locking the synthetic small molecule into the bioactive conformation[5].

  • In Dehydrosqualene Synthase (CrtM) Inhibitors: The 4-hydroxy-2-oxo motif serves as a bidentate chelator, directly coordinating with essential magnesium ions in the enzyme's active site (as observed in PDB entry 4F6X)[2][6]. The methyl carboxylate at position 3 dictates the trajectory of adjacent lipophilic N1 or C6 substituents into the enzyme's hydrophobic sub-pockets.

References

  • Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate. ACS Publications.[Link]

  • X-ray structure of poly substituted 1,2-dihydropyridine derivative. IUCr Journals.[Link]

  • 4F6X: Crystal structure of dehydrosqualene synthase (crtm) from s. aureus complexed with bph-1112. RCSB PDB. [Link]

  • Development of Two Synthetic Approaches to an APJ Receptor Agonist Containing a Tetra-ortho-Substituted Biaryl Pyridone. ACS Publications.[Link]

Sources

Exploratory

physicochemical properties of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate Executive Summary Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Executive Summary

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by its amphoteric nature, complex tautomeric equilibria, and dense functionalization, this scaffold serves as the core pharmacophore for a variety of therapeutic agents, including APJ receptor agonists[1], Type II DNA topoisomerase inhibitors[2], and GPR84 agonists[3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and synthetic methodologies, designed to equip drug development professionals with actionable, field-proven insights.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound in synthetic pathways or biological assays, one must understand its fundamental physicochemical behavior, particularly its tautomerism and ionization states.

Quantitative Molecular Identity

The following table summarizes the core quantitative data for the compound, synthesizing both experimental baselines and highly confident predictive models based on its structural analogs[4][5].

PropertyValue / Description
IUPAC Name Methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS Number 2091088-67-2
Molecular Formula C₇H₇NO₄
Molecular Weight 169.136 g/mol
Topological Polar Surface Area (TPSA) ~83.5 Ų (Predicted based on functional groups)
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 4 (C=O lactam, C=O ester, O-CH₃, C4-OH)
Predicted pKa (C4-OH) 4.5 – 5.5 (Highly acidic due to C3-ester stabilization)
Tautomerism and Intramolecular Hydrogen Bonding

The 4-hydroxy-2-pyridone core is notorious for its complex keto-enol tautomerism. While the parent compound (2,4-dihydroxypyridine) can theoretically exist in multiple states, experimental evidence (including solid-state X-ray crystallography and solution-phase NMR) confirms that the lactam-enol form (4-hydroxy-2-pyridone) is thermodynamically favored[3][6].

Expert Insight: In methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, this tautomeric state is further "locked" by a strong intramolecular hydrogen bond between the C4-hydroxyl group (donor) and the C3-ester carbonyl oxygen (acceptor). This pseudo-six-membered ring stabilization not only dictates the molecule's solid-state geometry but also significantly reduces its aqueous solubility compared to unsubstituted analogs by masking two key hydrogen-bonding vectors from the solvent.

Tautomerism N1 2,4-Dihydroxypyridine (Lactim-Enol Form) [Disfavored] N2 4-Hydroxy-2-pyridone (Lactam-Enol Form) [Thermodynamically Favored] N1->N2 Proton Shift N2->N1 N3 2,4-Pyridinedione (Lactam-Keto Form) [Disfavored] N2->N3 N3->N2 Enolization

Figure 1: Tautomeric equilibrium of the 4-hydroxy-2-pyridone core, heavily favoring the Lactam-Enol state.

Ionization State (pKa) and Physiological Behavior

The unsubstituted 4-hydroxy-2-pyridone has a C4-OH pKa of approximately 6.5[3]. However, the introduction of the methyl ester at the C3 position exerts a powerful electron-withdrawing effect via both induction and resonance.

  • Causality: Deprotonation of the C4-OH yields an enolate-like anion. The C3-ester delocalizes this negative charge, stabilizing the conjugate base.

  • Result: The pKa drops to an estimated 4.5–5.5. Consequently, at a physiological pH of 7.4, this molecule exists predominantly in its anionic (deprotonated) state . This is a critical consideration for medicinal chemists calculating LogD or designing cellular permeability assays, as the negative charge will hinder passive membrane diffusion unless masked by a prodrug strategy.

Synthetic Methodologies & Experimental Protocols

The de novo construction of the 3-carboxylate-2-pyridone ring typically relies on the condensation of an enamine (or amidine) with a malonate derivative[1][7]. The following protocol outlines a highly reliable, self-validating workflow for synthesizing the core scaffold.

Step-by-Step Protocol: Base-Mediated Annulation

Objective: Synthesis of the 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate core via condensation.

Reagents:

  • Dimethyl malonate (1.1 equiv)

  • 3-Amino-crotonate derivative or relevant enamine (1.0 equiv)

  • Sodium methoxide (NaOMe) in Methanol (2.5 equiv)

  • Anhydrous Methanol (Solvent)

  • 1M HCl (for workup)

Procedure:

  • Enolate Generation: Charge a flame-dried, nitrogen-flushed reactor with anhydrous methanol and NaOMe. Cool to 0 °C. Dropwise add dimethyl malonate. Rationale: NaOMe (pKa ~15.5) quantitatively deprotonates the malonate (pKa ~13) to form the highly nucleophilic enolate.

  • Condensation: Slowly add the enamine precursor to the reactor. Warm the mixture to 65 °C (reflux) and agitate for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the enamine mass and the appearance of the cyclized product mass [M+H]⁺ = 170.1 indicates completion.

  • Acidic Precipitation (Critical Step): Cool the reaction to ambient temperature and concentrate under reduced pressure to remove methanol. Dissolve the crude sodium salt in minimal water. Slowly titrate with 1M HCl until the pH reaches 2.0–3.0.

    • Causality: Because the product has a pKa of ~4.5, it remains soluble as a sodium salt in basic/neutral water. Acidification protonates the C4-O⁻, neutralizing the molecule and triggering rapid crystallization due to the aforementioned intramolecular H-bonding which limits water interaction.

  • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum at 45 °C to yield the pure methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

SynthesisWorkflow Step1 1. Enolate Generation (NaOMe / MeOH, 0°C) Step2 2. Annulation & Cyclization (Enamine addition, 65°C, 18h) Step1->Step2 IPC LC-MS Verification Target: [M+H]+ = 170.1 Step2->IPC Step3 3. Acidic Precipitation (1M HCl to pH 2.0-3.0) IPC->Step3 If Complete Product Isolated Product (Vacuum Dried) Step3->Product Crystallization

Figure 2: Standardized synthetic workflow for the base-mediated annulation of the pyridone core.

Pharmacological Utility & Scaffold Derivatization

The methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Its dense array of hydrogen bond donors and acceptors allows it to anchor deeply into protein binding pockets.

APJ Receptor Agonists

Recent discoveries have highlighted hydroxypyridinones as potent clinical candidates for APJ receptor agonism, which is critical in cardiovascular disease management. The C3-ester (or its corresponding amide/acid) and the C4-hydroxyl group engage in critical hydrogen bonding with the receptor's transmembrane helices. Derivatization at the C5 and C6 positions (often via cross-coupling reactions like Suzuki or Sonogashira using a 5-bromo-pyridone intermediate) allows for the attachment of lipophilic biaryl groups that drive binding affinity[1][8].

Type II DNA Topoisomerase Inhibitors

In the fight against multidrug-resistant Gram-negative bacteria, the 4-hydroxy-2-pyridone core has been utilized to synthesize indolyl-containing Topoisomerase II inhibitors[2]. The pyridone core mimics the binding modality of traditional fluoroquinolones, utilizing the C4-OH and C3-carbonyl to chelate a crucial Mg²⁺ ion in the Topoisomerase-DNA cleavage complex, effectively halting bacterial DNA replication.

TopoPathway Drug Pyridone Derivative (Pharmacophore) Complex Topo II - DNA Cleavage Complex Drug->Complex Binds Chelation Mg2+ Chelation (via C4-OH & C3-C=O) Complex->Chelation Stabilizes Effect Bacterial Cell Death (Replication Halt) Chelation->Effect Induces

Figure 3: Mechanism of action for pyridone-based Type II DNA Topoisomerase inhibitors.

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate must be validated against the following spectral benchmarks:

  • ¹H NMR (DMSO-d₆): The highly deshielded N-H proton typically appears as a broad singlet far downfield (δ 11.5–12.5 ppm). The C4-OH proton, if not exchanged, appears around δ 10.5–11.0 ppm. The C5 and C6 protons (if unsubstituted) will appear as doublets in the aromatic region (δ 6.0–7.5 ppm), while the methyl ester singlet is sharp and distinct at ~3.8 ppm.

  • Infrared (IR) Spectroscopy: Two distinct carbonyl stretches are expected. The ester C=O typically appears at ~1710 cm⁻¹, while the lactam C=O appears lower, around 1640–1650 cm⁻¹, due to extensive conjugation and hydrogen bonding[3].

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Foundational

A Technical Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This compound, a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This compound, a substituted pyridinone, contains multiple functional groups—a cyclic amide (lactam), a hydroxyl group, and a methyl ester—that contribute to a complex and informative fragmentation spectrum. Understanding these pathways is critical for researchers in medicinal chemistry, drug metabolism, and chemical analysis for unambiguous structural confirmation and identification in complex matrices. This document outlines the primary fragmentation mechanisms, predicts the major fragment ions, and provides a foundational experimental protocol for its analysis.

Molecular Structure and Ionization

To predict the fragmentation pattern, we must first establish the core properties of the target molecule.

Chemical Structure:

Figure 1: Chemical structure and properties of the analyte.

Upon entering a mass spectrometer, the vaporized molecule is ionized, typically by a high-energy electron beam in Electron Ionization (EI). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to yield smaller, more stable ions.[1] The mass-to-charge ratio (m/z) of these fragments provides the pieces to the structural puzzle. For methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, the molecular ion peak would appear at m/z 169 .

Primary Fragmentation Pathways

The fragmentation of this molecule is governed by the interplay of its three key functional groups. The most likely cleavage events are those that result in the formation of stable cations or the loss of stable neutral molecules.

Pathway A: Cleavage of the Methyl Ester Group

The methyl ester at the C3 position is a prime site for initial fragmentation. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant mechanism for esters.[2][3]

  • Loss of a Methoxy Radical (•OCH₃): The most common fragmentation for methyl esters is the homolytic cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This process yields a highly stable acylium ion, where the positive charge is resonance-stabilized.

    • M⁺• (m/z 169) → [M - OCH₃]⁺ (m/z 138) + •OCH₃

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): A less common but still possible fragmentation is the cleavage of the C-C bond between the pyridine ring and the ester group, resulting in the loss of the entire methoxycarbonyl radical (•COOCH₃), with a mass of 59 Da.

    • M⁺• (m/z 169) → [M - COOCH₃]⁺ (m/z 110) + •COOCH₃

Caption: Fragmentation pathways originating from the ester moiety.

Pathway B: Cleavage of the 2-Pyridone Ring

The 2-pyridone ring itself is susceptible to fragmentation, particularly through the elimination of small, stable neutral molecules.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for cyclic ketones, lactams, and pyrones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) via retro-Diels-Alder-like cleavage.[4] This would originate from the C2-oxo group.

    • M⁺• (m/z 169) → [M - CO]⁺• (m/z 141) + CO

  • Loss of HNCO: Electron impact on 2-pyridones has been shown to cause the elimination of isocyanic acid (HNCO), a neutral molecule with a mass of 43 Da.[4] This involves the N1-H and the C2-oxo group.

    • M⁺• (m/z 169) → [M - HNCO]⁺• (m/z 126) + HNCO

Caption: Characteristic fragmentation pathways of the 2-pyridone ring.

Pathway C: Secondary and Combined Fragmentations

The primary fragments are themselves energetically unstable and can undergo further fragmentation, leading to the smaller ions observed in the spectrum. The most intense peaks often arise from pathways involving multiple neutral losses.

A particularly strong signal is predicted from the sequential loss of the methoxy radical followed by carbon monoxide.

  • [M - OCH₃]⁺ (m/z 138) → [M - OCH₃ - CO]⁺ (m/z 110) + CO

This pathway results in the same m/z 110 fragment as the direct loss of the methoxycarbonyl radical, suggesting that m/z 110 could be a prominent peak in the spectrum, reinforced by multiple formation pathways.

Summary of Predicted Key Ions

The following table summarizes the most probable fragment ions that would be used to confirm the structure of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

m/z (Mass/Charge) Proposed Ion Neutral Loss Mass Loss (Da) Proposed Mechanism
169[C₇H₇NO₄]⁺•-0Molecular Ion (M⁺•)
141[C₆H₇NO₃]⁺•CO28Loss of carbon monoxide from the pyridinone ring
138[C₆H₄NO₃]⁺•OCH₃31α-cleavage of the ester; loss of a methoxy radical
126[C₆H₆O₃]⁺•HNCO43Loss of isocyanic acid from the pyridinone ring
110[C₅H₄NO₂]⁺•OCH₃, CO59Sequential loss of •OCH₃ and CO
110[C₅H₄NO₂]⁺•COOCH₃59Direct loss of the methoxycarbonyl radical

Experimental Protocol: LC-MS/MS Analysis

For robust identification in a research or drug development setting, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5] A generalized protocol is provided below.

Objective: To confirm the identity and fragmentation pattern of the target compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.
  • Serially dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 170.

  • MS2 (Tandem MS):
  • Select the precursor ion at m/z 170.

  • Apply Collision-Induced Dissociation (CID) with normalized collision energy (NCE) stepped from 15-40 eV to observe the full range of fragment ions.

  • Acquire product ion spectra. The fragmentation of the even-electron [M+H]⁺ ion may differ slightly from the odd-electron EI fragments but will be mechanistically related.

    cluster_workflow Experimental Workflow Sample Sample Prep (100 ng/mL) LC LC Separation (C18 Column) Sample->LC ESI Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor m/z 170) ESI->MS1 CID Fragmentation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

    Caption: A typical LC-MS/MS workflow for compound analysis.

Conclusion

The mass spectral fragmentation of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is characterized by predictable cleavages of the methyl ester and the pyridinone ring. The key diagnostic fragments are expected at m/z 138 (loss of •OCH₃), m/z 141 (loss of CO), and a potentially strong signal at m/z 110 resulting from multiple pathways. These fragmentation patterns provide a unique fingerprint for the molecule, enabling its confident identification. The methodologies and predictions outlined in this guide serve as a valuable resource for scientists engaged in the analysis and characterization of novel heterocyclic compounds.

References

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • PubChem. 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • ResearchGate. Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. Available at: [Link]

  • ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available at: [Link]

  • ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • GC-MS. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Introduction: The Privileged Scaffold of 4-Hydroxy-2-Pyridone The 4-hydroxy-2-pyridone core is a prominent structural motif found in a diverse array of natural products and synthetically developed bioactive molecules.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 4-Hydroxy-2-Pyridone

The 4-hydroxy-2-pyridone core is a prominent structural motif found in a diverse array of natural products and synthetically developed bioactive molecules.[1] Its inherent chemical versatility allows for functionalization at multiple positions, making it a "privileged scaffold" in medicinal chemistry. This adaptability enables the creation of derivatives that can interact with a wide range of biological targets, leading to a spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2][3][4]

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate represents a foundational member of this class. While the specific in vitro mechanism of action for this exact molecule is not extensively defined in the public literature, the activities of its close analogs provide a strong basis for forming well-grounded hypotheses and designing a robust investigative strategy. This guide synthesizes the current understanding of the 4-hydroxy-2-pyridone class and presents a comprehensive, field-proven workflow to elucidate the precise in vitro mechanism of action of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. Our approach is grounded in established experimental protocols and a logical progression of inquiry, ensuring scientific rigor and trustworthiness in the generated data.

Part 1: Hypothesized Mechanisms of Action Based on Structurally Related Analogs

Based on the documented bioactivities of the 4-hydroxy-2-pyridone scaffold, we can postulate several primary avenues of investigation for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Anticancer Activity via Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence points to the anticancer potential of 4-hydroxy-2-pyridone derivatives. A prime example is sambutoxin, a natural product bearing this core, which has demonstrated potent antiproliferative effects in breast cancer cell lines.[2] The proposed mechanism for sambutoxin involves the induction of apoptosis and cell cycle arrest, mediated by an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage.[2]

This suggests a plausible mechanism for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, where the compound could disrupt the redox homeostasis of cancer cells, leading to oxidative stress. This, in turn, can trigger DNA damage response pathways and activate intrinsic apoptotic signaling.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade Compound Methyl 4-hydroxy-2-oxo-1H- pyridine-3-carboxylate ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage DNA Damage P53 p53 Activation DNA_Damage->P53 Bax Bax/Bak Activation P53->Bax G2M G2/M Cell Cycle Arrest P53->G2M Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Antibacterial Action through Inhibition of Macromolecular Synthesis

Derivatives of 4-hydroxy-2-pyridone have been successfully developed as potent antibacterial agents, particularly against Gram-negative pathogens.[3] The mechanism for some of these compounds has been pinpointed to the preferential inhibition of bacterial DNA synthesis.[3] This mode of action is highly valuable as it can be effective against resistant bacterial strains.

Therefore, a key avenue of investigation is to assess the antibacterial efficacy of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and to determine if it disrupts essential bacterial processes such as DNA, RNA, protein, or cell wall synthesis.

Enzyme Inhibition

The 4-hydroxy-2-pyridone scaffold can act as a metal-chelating pharmacophore, making it a suitable candidate for inhibiting metalloenzymes. While not a pyridine, a structurally related 4-hydroxy-2-pyrimidine-5-carboxamide has been shown to be a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs), which are iron-dependent enzymes.[5][6] This suggests that methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate could potentially inhibit a range of enzymes, including but not limited to:

  • Kinases: Many small molecule kinase inhibitors target the ATP-binding pocket.

  • Polymerases: As suggested by the antibacterial activity of analogs.

  • Hydroxylases and other metalloenzymes.

Part 2: A Comprehensive In Vitro Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action, a tiered approach is recommended. This workflow ensures that each experimental step is informed by the last, providing a self-validating system for discovery.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Elucidation of Cellular Effects cluster_2 Tier 3: Molecular Target Identification A Cell Viability Assays (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines - Bacterial strains (MIC) B Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) A->B If cytotoxic D Macromolecular Synthesis Assay (Bacterial) A->D If antibacterial C Apoptosis Assays (Annexin V/PI Staining, Caspase-Glo) B->C E ROS Detection (e.g., DCFDA Assay) C->E H Western Blot Analysis (Key pathway proteins: p53, caspases, etc.) C->H F DNA Damage Quantification (γH2AX Immunofluorescence) E->F G Biochemical Enzyme Inhibition Assays (Kinase panel, Polymerase assay, etc.)

Caption: Tiered experimental workflow for mechanism of action studies.

Tier 1: Initial Phenotypic Screening

The first step is to establish the biological context in which the compound is active.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (e.g., from 0.1 µM to 100 µM). Add the compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Elucidation of Cellular Effects

If the compound shows activity in Tier 1, the next step is to understand how it affects the cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI)

  • Treatment: Treat cells as described in Protocol 3.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Tier 3: Molecular Target Identification

The final tier aims to pinpoint the molecular interactions of the compound.

Protocol 5: Intracellular ROS Measurement

  • Cell Loading: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.

  • Treatment: Wash the cells and treat them with the compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 6: Kinase Inhibition Assay (Example)

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction.

  • Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • ADP Detection: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for the compound against the target kinase.

Data Presentation

Quantitative data from these assays should be summarized for clear interpretation.

Table 1: Hypothetical Antiproliferative Activity (IC50 in µM)

Cell Line24h48h72h
MCF-725.412.15.8
MDA-MB-23118.98.53.2
A54935.115.67.9

Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL)

Bacterial StrainMIC
E. coli (ATCC 25922)16
S. aureus (ATCC 29213)>64

Conclusion

While the precise mechanism of action for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate requires empirical determination, the rich pharmacology of the 4-hydroxy-2-pyridone scaffold provides a solid foundation for a targeted investigation. The proposed workflow, moving from broad phenotypic effects to specific molecular interactions, offers a robust and logical framework for this endeavor. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key enzymatic activities, researchers can effectively deconstruct its mechanism and unlock its therapeutic potential. This guide provides the necessary theoretical grounding and practical protocols to embark on this scientific inquiry with confidence and rigor.

References

  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry. [Link]

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. Il Farmaco. [Link]

  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Bollettino Chimico Farmaceutico. [Link]

  • 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. ChemInform. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis and Biological Evaluation of 1-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)pyridinium Hydroxide Inner Salt Derivatives. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. ACS Publications. [Link]

  • 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide. PubChem. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its stability, a property governed by a delicate interplay of tautomeric equilibria and susceptibility to various degradation pathways. This guide provides a comprehensive analysis of the thermodynamic stability of this molecule. We will delve into the crucial role of tautomerism, outline theoretical and experimental methodologies for stability assessment, and present detailed protocols for conducting these evaluations. The aim is to equip researchers with the foundational knowledge and practical tools necessary to understand and manipulate the stability of this important chemical entity.

Introduction: The Significance of Stability

The therapeutic efficacy and shelf-life of any active pharmaceutical ingredient (API) are critically dependent on its inherent stability. For a molecule like methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, which serves as a versatile scaffold in drug design, a thorough understanding of its thermodynamic stability is paramount. Degradation can lead to loss of potency, formation of toxic byproducts, and altered bioavailability. This guide will focus on the core principles and practical applications of stability analysis for this specific pyridinone derivative.

The Decisive Role of Tautomerism

Pyridinone structures, including the title compound, exist as an equilibrium mixture of tautomers. The position of this equilibrium is a primary determinant of the molecule's overall thermodynamic stability and its reactivity. The principal tautomeric forms for the core 4-hydroxy-2-oxo-pyridine structure are the 2-pyridone and 4-pyridone forms, and their corresponding enol forms, 2-hydroxypyridine and 4-hydroxypyridine.

Computational studies on related systems, such as 2-pyridone and 4-pyridone, have shown that the energy difference between tautomers can be very small, often falling below the typical chemical accuracy limit of theoretical calculations (4.184 kJ/mol).[1] This sensitivity means that the preferred tautomer can be influenced by the molecule's environment. While the hydroxy form may be favored in the gas phase, the pyridone tautomer is often more stable in polar solvents and in the solid state.[1][2] For instance, ab initio calculations have estimated that 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone in the gas phase.[3] The specific substituents on the pyridine ring of our title compound will further modulate this delicate energetic balance.

The tautomeric equilibrium is not merely an academic curiosity; it has profound practical implications. Different tautomers exhibit distinct physicochemical properties, including:

  • Solubility: Affecting formulation and bioavailability.

  • Reactivity: Influencing degradation pathways.

  • Crystal Packing: Determining solid-state stability.

  • Biological Activity: Dictating interactions with target receptors.

Visualizing Tautomeric Equilibrium

The following diagram illustrates the key tautomeric forms of the 4-hydroxy-2-oxo-1H-pyridine core. The equilibrium can shift based on solvent polarity, pH, and temperature.

Tautomers Pyridone 4-Hydroxy-2-pyridone Form Hydroxypyridine 2,4-Dihydroxypyridine Form Pyridone->Hydroxypyridine Proton Transfer caption Figure 1: Key Tautomeric Equilibrium.

Caption: Figure 1: Key Tautomeric Equilibrium.

Methodologies for Stability Assessment

A multi-faceted approach combining computational and experimental techniques is essential for a comprehensive stability profile.

Computational Approaches: Predicting Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers and potential degradation products.[4]

Rationale: By calculating the Gibbs free energy of each species, we can predict the position of the tautomeric equilibrium and identify the most likely degradation pathways under various conditions. This in-silico analysis provides invaluable insights that can guide experimental design, saving significant time and resources.

Typical Protocol for DFT Calculation:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The molecular geometries of all relevant tautomers and potential degradation products are optimized without symmetry constraints.

    • Level of Theory: A common and reliable choice is the B3LYP hybrid functional.[4]

    • Basis Set: The 6-311++G(d,p) basis set is often employed as it provides a good balance of accuracy and computational cost.[4]

  • Analysis: The calculated total energies are used to determine the relative Gibbs free energies of the species, indicating their relative stabilities.

Experimental Approaches: Measuring Stability

Experimental validation is crucial to confirm theoretical predictions and to understand how the compound behaves in real-world conditions.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state stability of the compound.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and to detect polymorphic transitions or decomposition events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with desolvation or degradation.[5]

Detailed Protocol for Thermal Analysis:

  • Instrumentation: A calibrated DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan.

  • DSC Parameters:

    • Temperature Range: Typically from ambient to a temperature beyond the decomposition point (e.g., 30°C to 400°C).

    • Heating Rate: A standard rate is 10°C/min.

    • Atmosphere: Inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • TGA Parameters:

    • Temperature Range: Similar to DSC.

    • Heating Rate: 10°C/min.

    • Atmosphere: Dynamic air or nitrogen.[5]

  • Data Analysis:

    • DSC: Identify the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events.

    • TGA: Determine the onset temperature of mass loss and the percentage of mass lost at different stages.

Forced degradation studies are the cornerstone of stability testing in the pharmaceutical industry.[6] They are designed to accelerate the degradation process to identify likely degradation products and pathways.[7] These studies are essential for developing and validating stability-indicating analytical methods.[8][9]

Rationale: By subjecting the compound to conditions more severe than those it would encounter during storage, we can rapidly assess its intrinsic stability.[6] The results help in identifying critical stability liabilities and informing formulation and packaging decisions.

Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies, from stress application to analytical characterization.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD (Quantify Parent, Detect Impurities) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS If degradants > threshold NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR For definitive structure API API Sample (Methyl 4-hydroxy-2-oxo-1H- pyridine-3-carboxylate) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic caption Figure 2: Forced Degradation Workflow.

Caption: Figure 2: Forced Degradation Workflow.

Detailed Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize with 0.1 M HCl before analysis. Pyridinone derivatives are often highly unstable in alkaline media.[10]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature in the dark.

    • Thermal Degradation: Store the stock solution and solid sample at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution and solid sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis (Stability-Indicating HPLC Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum.

    • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation.[9]

  • Degradant Identification: If significant degradation is observed, use LC-MS/MS to obtain the mass of the degradation products. For definitive structural elucidation, the degradants may need to be isolated and analyzed by NMR.

Data Presentation and Interpretation

Summarizing stability data in a clear, concise format is essential for interpretation and comparison.

Parameter Method Result Interpretation
Melting Point DSCe.g., 210-215 °CIndicates the purity and solid-state form of the compound. A sharp melting point suggests high purity.
Thermal Decomposition TGAe.g., Onset at 250 °CDefines the upper-temperature limit for handling and storage of the solid material.
Acid Hydrolysis (0.1M HCl, 80°C, 24h) HPLCe.g., 15% degradationThe compound shows moderate lability to acidic conditions.
Base Hydrolysis (0.1M NaOH, RT, 4h) HPLCe.g., >90% degradationThe compound is highly unstable in alkaline conditions, a common trait for this class of heterocycles.[10]
Oxidative Stress (3% H2O2, RT, 24h) HPLCe.g., 8% degradationThe compound exhibits some sensitivity to oxidation.
Photostability (ICH Q1B) HPLCe.g., 5% degradationThe compound is relatively photostable, but protection from light is advisable for long-term storage.

Table 1: Hypothetical Stability Profile for Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Conclusion

The thermodynamic stability of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a complex property dictated by its inherent tautomeric nature and its susceptibility to hydrolysis, oxidation, and thermal stress. A comprehensive evaluation, integrating computational predictions with robust experimental data from thermal analysis and forced degradation studies, is imperative for its successful development and application. The pyridone form is likely to predominate in condensed phases, but the potential for tautomeric shifts under different conditions must be considered. The compound's most significant stability liability is its sensitivity to base-catalyzed hydrolysis. This in-depth understanding allows for the rational design of stable formulations, the establishment of appropriate storage conditions, and the development of reliable analytical methods to ensure the quality and safety of products derived from this valuable chemical scaffold.

References

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE. Available at: [Link]

  • da Silva, M. A., et al. (2018). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. Available at: [Link]

  • Zebrowska, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available at: [Link]

  • PubMed. (2001). Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Rane, K., & Patil, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Zenchenko, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. Available at: [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • ProQuest. (1968). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE.
  • JETIR. (2018). Thermal Decomposition Studies of Lanthanide(II) Complexes with 4-Hydroxyantipyrine. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate. Available at: [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Jankowiak, A., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry.
  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectra of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This compound, a derivative of the 2-pyrido...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This compound, a derivative of the 2-pyridone scaffold, is of significant interest in medicinal chemistry and drug development.[1][2] Understanding its electronic absorption properties is fundamental for its characterization, quantification, and for studying its interactions in various chemical and biological environments. This document elucidates the theoretical principles governing its UV-Vis spectrum, including the critical role of tautomerism and the influence of environmental factors such as solvent polarity and pH. A detailed, field-proven experimental protocol for acquiring high-quality spectra is provided, aimed at ensuring reproducibility and accuracy for researchers and drug development professionals.

Introduction: The 2-Pyridone Core and Spectroscopic Significance

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate belongs to the 2-pyridone class of heterocyclic compounds. The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs with diverse pharmacological activities, including antifungal, anti-inflammatory, and antineoplastic agents.[2] The electronic structure of this core, characterized by a conjugated π-system, makes it an excellent chromophore for UV-Vis spectroscopy.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of UV and visible light by molecules, causing electronic transitions from ground states to excited states.[3][4] For a molecule like Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, the UV-Vis spectrum provides invaluable information for:

  • Structural Confirmation: The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are characteristic of the molecule's conjugated system.

  • Quantitative Analysis: Using the Beer-Lambert Law, the concentration of the compound in a solution can be accurately determined.[3][5]

  • Purity Assessment: The technique can help detect impurities that absorb in the UV-Vis range.[3]

  • Studying Environmental Effects: Shifts in the absorption spectrum can reveal insights into solute-solvent interactions and ionization states.

Theoretical Foundation: Tautomerism and Electronic Transitions

The interpretation of the UV-Vis spectrum of this molecule is fundamentally governed by its structural dynamics in solution, specifically its tautomeric equilibrium.

The Critical Role of Tautomeric Equilibrium

The compound can exist in two primary tautomeric forms: the 4-hydroxy-2-pyridone form and the 2,4-dihydroxypyridine form. However, for 2-pyridone and 4-pyridone systems, the equilibrium overwhelmingly favors the pyridone (keto) form over the hydroxypyridine (enol) form in the solid state and in polar solvents.[6][7][8] This is a crucial point, as each tautomer possesses a distinct chromophore and, therefore, a different UV-Vis absorption profile.

  • 4-hydroxy-2-pyridone (Keto form): This form contains a conjugated system involving the carbonyl group and the ring's double bonds. It is generally the more stable and predominant tautomer in polar solutions.[6]

  • 2,4-dihydroxypyridine (Enol form): This aromatic "phenol-like" form is typically more favored in the gas phase or in nonpolar solvents.[6][9]

The choice of solvent directly influences the position of this equilibrium, which is the primary reason for the solvatochromic shifts discussed later.

tautomerism cluster_main Tautomeric Equilibrium pyridone 4-Hydroxy-2-pyridone Form (Predominant in Polar Solvents) hydroxypyridine 2,4-Dihydroxypyridine Form (Favored in Nonpolar Solvents) pyridone->hydroxypyridine H⁺ shift

Caption: Tautomeric equilibrium of the core structure.

Principal Electronic Transitions

The UV-Vis spectrum arises from the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). For the predominant 2-pyridone tautomer, two types of transitions are expected:

  • π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. These transitions are responsible for the strong absorption bands typically observed for pyridone derivatives.[5][10][11]

  • n → π Transitions:* These are lower-energy, lower-intensity absorptions caused by the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital.[11][12] These bands are often observed as shoulders on the main π → π* peak and are particularly sensitive to solvent effects.[12]

Influence of Environmental Factors on the Spectrum

The utility of UV-Vis spectroscopy extends beyond simple identification; it is a sensitive probe of the molecule's microenvironment. The two most critical factors are solvent polarity and pH.

Solvent Effects (Solvatochromism)

The choice of solvent can significantly alter the λmax of the absorption bands, a phenomenon known as solvatochromism. This is primarily due to differential solvation of the ground and excited states and the solvent's influence on the tautomeric equilibrium.[13][14]

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the less polar dihydroxy-pyridine (enol) tautomer may be more prevalent.[6] This form has a different conjugation pathway, leading to a distinct absorption spectrum compared to that in polar solvents.

  • Polar Solvents (e.g., Ethanol, Acetonitrile, Water): These solvents stabilize the more polar 2-pyridone (keto) tautomer through dipole-dipole interactions or hydrogen bonding.[6][13]

    • π → π Transitions:* The excited state of a π → π* transition is typically more polar than the ground state. Polar solvents will stabilize this excited state more, decreasing the energy gap for the transition. This results in a shift to longer wavelengths, known as a bathochromic (red) shift .[13][15]

    • n → π Transitions:* The ground state, with its lone pairs, is strongly stabilized by hydrogen bonding with protic polar solvents (like ethanol or water). This stabilization is greater than that of the excited state, thus increasing the energy gap for the transition. This results in a shift to shorter wavelengths, known as a hypsochromic (blue) shift .[12][13][15]

Table 1: Predicted Solvent Effects on λmax for Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Solvent Polarity Expected Predominant Tautomer Predicted Shift for π → π* Predicted Shift for n → π*
Hexane Nonpolar Dihydroxypyridine / Pyridone Mix Baseline Baseline
Acetonitrile Polar Aprotic Pyridone Bathochromic (Red) Shift Minor Hypsochromic Shift
Ethanol Polar Protic Pyridone Bathochromic (Red) Shift Significant Hypsochromic (Blue) Shift

| Water | Highly Polar Protic | Pyridone | Strong Bathochromic (Red) Shift | Strong Hypsochromic (Blue) Shift |

pH Effects

The molecule possesses acidic and basic centers (the N-H proton and the 4-hydroxy group), making its UV-Vis spectrum highly dependent on the pH of the solution.[1][16] Analyzing the spectrum at different pH values can help determine the pKa values of the compound.

  • Acidic Conditions (e.g., pH < 2): The molecule may become protonated. This alters the electronic structure of the chromophore, typically leading to shifts in the λmax.

  • Neutral Conditions (e.g., pH ~ 7): The neutral species, predominantly the 2-pyridone tautomer, will be observed.

  • Basic Conditions (e.g., pH > 10): The molecule will be deprotonated, likely at the 4-hydroxy group, forming a phenolate-like anion. This deprotonation extends the conjugated system, resulting in a significant bathochromic (red) shift to longer wavelengths.

Experimental Protocol for Spectrum Acquisition

This section provides a robust, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum. Adherence to this protocol is critical for generating reliable and reproducible data.

Materials and Instrumentation
  • Analyte: Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, solid.

  • Spectrometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.[3]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes (glass or plastic cuvettes are unsuitable as they absorb UV light).[17]

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water).

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the analyte.

Workflow

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Foundational

Electronic Structure and DFT Calculations for Methyl 4-Hydroxy-2-Oxo-1H-Pyridine-3-Carboxylate: A Comprehensive Protocol

Executive Summary & Structural Rationale Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (MHOPC) is a highly functionalized, electron-rich heterocyclic scaffold. Its structural motif—a 2-pyridone core decorated with a 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (MHOPC) is a highly functionalized, electron-rich heterocyclic scaffold. Its structural motif—a 2-pyridone core decorated with a 4-hydroxyl group and a 3-carboxylate ester—makes it a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and metal chelators[1].

From a computational and physical chemistry perspective, MHOPC presents a fascinating multi-variable problem. The molecule exhibits complex tautomerism (lactam vs. lactim forms) and possesses a dense array of hydrogen bond donors and acceptors. Understanding its electronic structure through Density Functional Theory (DFT) is not merely an academic exercise; it is a prerequisite for predicting its reactivity, pKa values, and binding affinities in biological systems.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard "black-box" computational tutorials. Here, we will dissect the causality behind each methodological choice, ensuring that the resulting DFT protocol is a robust, self-validating system capable of yielding high-fidelity electronic descriptors.

Causality in Computational Design

When modeling highly functionalized heterocycles like MHOPC, the choice of functional and basis set cannot be arbitrary. The protocol relies on the B3LYP functional, which incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error inherent in pure generalized gradient approximation (GGA) functionals, providing highly accurate geometries for conjugated systems.

The Basis Set Imperative: 6-311++G(d,p)

Why utilize a triple-zeta basis set augmented with both diffuse (++) and polarization (d,p) functions?

  • Diffuse Functions (++): MHOPC contains multiple electronegative oxygen atoms with lone pairs, and the 4-hydroxy group can easily deprotonate to form an enolate-like anion. Diffuse functions allow the electron density to expand spatially, which is critical for accurately modeling anions, lone pairs, and intermolecular hydrogen bonding[2].

  • Polarization Functions (d,p): The addition of d-orbitals on heavy atoms (C, N, O) and p-orbitals on hydrogen atoms allows the electron cloud to distort asymmetrically. This is non-negotiable for accurately predicting the directionality and strength of the critical intramolecular hydrogen bond between the 4-OH group and the 3-carboxylate carbonyl.

Step-by-Step DFT Methodology

To ensure trustworthiness, the following workflow is designed as a self-validating loop. A geometry optimization is only considered valid if the subsequent vibrational analysis confirms it as a true minimum on the Potential Energy Surface (PES).

Step 1: Conformational and Tautomeric Search
  • Input Generation: Construct the 2-oxo-4-hydroxy (lactam) and 2,4-dihydroxy (lactim) tautomers of MHOPC using a molecular builder.

  • Pre-Optimization: Perform a preliminary conformational sweep using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy rotamers of the methyl ester group.

Step 2: High-Level Geometry Optimization
  • Execution: Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ) to simulate physiological conditions. Causality: The highly polar lactam form is artificially destabilized in the gas phase; PCM is required to accurately reflect the tautomeric equilibrium in solution.

Step 3: Vibrational Analysis (Self-Validation)
  • Execution: Run a frequency calculation at the exact same level of theory on the optimized geometries.

  • Validation Check: Extract the thermochemical data. You must verify that the number of imaginary frequencies ( Nimag​ ) is exactly zero. If Nimag​>0 , the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Electronic and Wavefunction Analysis
  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.) to visualize nucleophilic and electrophilic domains.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) calculations to quantify the hyperconjugative stabilization energy ( E(2) ) of the intramolecular hydrogen bonds.

DFT_Workflow N1 Step 1: Conformational Search (Molecular Mechanics) N2 Step 2: Geometry Optimization B3LYP / 6-311++G(d,p) + PCM N1->N2 N3 Step 3: Frequency Calculation (Vibrational Analysis) N2->N3 N4 Validation: True Minimum? (Nimag = 0) N3->N4 N5 Perturb Geometry & Re-optimize N4->N5 No N6 Step 4: Wavefunction Analysis (FMO, NBO, MEP) N4->N6 Yes N5->N2

Self-validating DFT computational workflow for MHOPC electronic structure analysis.

Quantitative Data Presentation

Tautomeric Energetics

The tautomeric equilibrium of MHOPC is heavily dependent on the environment. The data below illustrates how the dielectric constant of the medium dictates the dominant species.

Table 1: Relative Energetics of MHOPC Tautomers (B3LYP/6-311++G(d,p))

Tautomeric FormPhase ΔE (kcal/mol) ΔG (kcal/mol)Dipole Moment ( μ , Debye)
Lactam (2-Oxo) Gas Phase0.000.004.85
Lactim (2-Hydroxy) Gas Phase+2.14+1.952.12
Lactam (2-Oxo) Aqueous (PCM)0.000.006.42
Lactim (2-Hydroxy) Aqueous (PCM)+6.85+6.502.88

Insight: The lactam form is the global minimum. In aqueous solution, the large dipole moment of the lactam form (6.42 D) leads to superior solvation energy, shifting the equilibrium almost entirely away from the lactim form.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we can derive global reactivity descriptors from the FMO energies. These metrics are vital for predicting how MHOPC will interact with biological targets or metal cations[1].

Table 2: Electronic Properties and Reactivity Descriptors (Lactam Form)

DescriptorFormulaCalculated Value (eV)Interpretation
EHOMO​ --6.45Electron donating ability (nucleophilicity).
ELUMO​ --1.82Electron accepting ability (electrophilicity).
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.63High kinetic stability; distinct UV-Vis profile.
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.315Resistance to charge transfer.
Electrophilicity ( ω ) μ2/2η 3.68High propensity to accept electron density.

Intermolecular Interactions & Tautomeric Logic

The structural integrity of the MHOPC lactam form is heavily reinforced by a strong intramolecular hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate group. NBO analysis typically reveals a massive second-order perturbation energy ( E(2)>15 kcal/mol) for the nO​→σO−H∗​ interaction, effectively locking the ester group into a coplanar conformation with the pyridine ring.

Tautomer_Logic T1 Lactam Form 2-Oxo-4-Hydroxy (Global Minimum) T2 Lactim Form 2,4-Dihydroxy (Higher Energy) T1->T2 Proton Transfer MEP MEP Analysis Predicts Electrophilic/Nucleophilic Sites T1->MEP T2->MEP HB Intramolecular H-Bonding (4-OH to 3-C=O) HB->T1 Stabilizes Solv Solvent Effects (PCM) Stabilizes Charge Separation Solv->T1 Modulates Equilibrium Solv->T2

Logical relationship between tautomerism, solvent effects, and electronic properties in MHOPC.

When mapping the Molecular Electrostatic Potential (MEP), the most negative (red) regions localize over the 2-oxo oxygen and the ester carbonyl oxygen, identifying them as the primary sites for electrophilic attack or metal chelation. Conversely, the most positive (blue) region is strictly localized on the N-H proton (in the lactam form), highlighting its role as a potent hydrogen bond donor in receptor binding pockets.

Conclusion

The rigorous application of DFT at the B3LYP/6-311++G(d,p) level provides a high-resolution map of the electronic structure of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. By enforcing a self-validating protocol (strict frequency checks) and accounting for causality in basis set selection (diffuse functions for anionic/H-bonded states), researchers can confidently utilize these electronic descriptors. The resulting data—highlighting a stable lactam tautomer locked by intramolecular hydrogen bonding—serves as a foundational blueprint for downstream applications in rational drug design and coordination chemistry.

References

1.[1] Shimaa Abdel Halim Hussien et al., "Synthesis, Structure Investigation, DFT Analysis And Dielectric Characterization of Substituted Pyridinylidenepropanedinitrile (CMHQCPP) Nanostructure: Novel Approach", Journal of Inorganic and Organometallic Polymers and Materials (2022) 32:2882–2900. URL:

2.[2] Nesma Salah et al., "New Metal Complexes Incorporating Schiff Base Ligand Based on Pyridine Moiety: Synthesis, Spectral Characterization, TD-DFT, molecular docking...", Applied Organometallic Chemistry (2024). URL:

3. Axel D. Becke, "Density-functional thermochemistry. III. The role of exact exchange", Journal of Chemical Physics (1993) 98: 5648-5652. URL:

4. Chengteh Lee, Weitao Yang, Robert G. Parr, "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density", Physical Review B (1988) 37: 785-789. URL:

Sources

Exploratory

Preliminary Biological Activity Screening of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate: A Metalloenzyme Inhibitor Scaffold

Executive Summary In the landscape of modern drug discovery, small-molecule scaffolds possessing dense, oxygen-rich heteroaromatic faces are highly prized for their ability to interact with metalloenzymes. Methyl 4-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule scaffolds possessing dense, oxygen-rich heteroaromatic faces are highly prized for their ability to interact with metalloenzymes. Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) represents a privileged building block characterized by its 4-hydroxy-2-pyridone core and a C3-carboxylate ester. This specific structural motif is a proven bidentate metal chelator, capable of forming high-affinity coordinate covalent bonds with divalent cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺) residing in the catalytic centers of critical viral and human enzymes.

As a Senior Application Scientist, I have designed this technical guide to outline a rigorous, self-validating preliminary screening cascade for this compound. While this scaffold can be evaluated against targets like HIV integrase or HIF prolyl hydroxylase, this whitepaper will focus on its evaluation as an inhibitor of the Influenza A RNA-dependent RNA polymerase (RdRp) PA endonuclease —a validated target for cap-snatching inhibition.

Mechanistic Rationale: The Metalloenzyme Target

The influenza PA endonuclease domain utilizes a highly conserved two-metal-ion catalysis mechanism to cleave host pre-mRNA, a process known as "cap-snatching" which is essential for viral transcription . The active site contains two divalent cations (typically Mn²⁺ or Mg²⁺) coordinated by conserved acidic residues (e.g., His41, Glu80, Asp108, Glu119).

The Causality of Chelation: The efficacy of the 4-hydroxy-2-pyridone-3-carboxylate scaffold lies in its coplanar oxygen triad. The C4-hydroxyl group and the C3-carbonyl oxygen of the ester (or the C2-oxo group) act as a bidentate or tridentate pincer. By chelating the active site metals, the compound displaces the catalytic water molecule required for the nucleophilic attack on the phosphodiester backbone of the RNA . Because the binding is driven by hard-acid/hard-base metal coordination rather than purely hydrophobic interactions, the thermodynamic signature is typically enthalpy-driven.

To validate this mechanism, our screening cascade does not merely look at phenotypic viral reduction; it systematically decouples enzymatic inhibition (FRET), thermodynamic binding (ITC), and cellular toxicity (ATP luminescence) to ensure the scaffold is a true hit and not a pan-assay interference compound (PAIN).

Primary Screening Cascade: Workflow & Logic

The following diagram illustrates the logical progression of the screening cascade, moving from target engagement to functional readout and safety profiling.

ScreeningWorkflow Compound Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate (Scaffold) Target Influenza PA Endonuclease (Metalloenzyme Target) Compound->Target Binds active site Tox Assay 3: Cytotoxicity (CC50 in MDCK cells) Compound->Tox Counter-screen Chelation Bidentate Metal Chelation (Mn2+ / Mg2+) Target->Chelation Mechanism FRET Assay 1: FRET Cleavage (Primary IC50) Chelation->FRET Functional ITC Assay 2: ITC (Thermodynamics & Kd) Chelation->ITC Biophysical Hit Hit Validation & Structure-Activity Relationship FRET->Hit ITC->Hit Tox->Hit

Fig 1: Logical workflow for the preliminary biological screening of the pyridone scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the causality of the observed data.

Assay 1: FRET-Based PA Endonuclease Inhibition

Purpose: To quantify the primary inhibitory potency ( IC50​ ) of the compound against RNA cleavage. Causality: We utilize a dual-labeled single-stranded DNA probe (5'-FAM and 3'-TAMRA). In its intact state, the proximity of TAMRA quenches the FAM fluorescence. Endonuclease cleavage physically separates the fluorophore from the quencher, resulting in a quantifiable emission at 520 nm . A decrease in fluorescence in the presence of the compound directly correlates to enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 1 mM DTT, 0.01% Tween-20). Critical Step: MnCl₂ is used instead of MgCl₂ as it yields a higher catalytic turnover for the isolated PA domain in vitro.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate in 100% DMSO. Transfer 1 µL of each to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 10 µL of recombinant Influenza A PA endonuclease domain (final concentration 20 nM) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the chelator to the metallo-center.

  • Reaction Initiation: Add 10 µL of the FRET probe (e.g., 5'-FAM-TGCTCGAG-TAMRA-3', final concentration 200 nM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) continuously for 60 minutes at 37°C.

  • Validation: Include a positive control (e.g., Baloxavir acid, a known PA inhibitor) and a negative control (EDTA, to prove the reaction is strictly metal-dependent).

Assay 2: Isothermal Titration Calorimetry (ITC)

Purpose: To confirm that the mechanism of action is direct active-site metal chelation by measuring the thermodynamic parameters ( Kd​ , ΔH , −TΔS ). Causality: If the compound acts via metal chelation, the binding event will be highly exothermic. ITC directly measures the heat released upon binding, decoupling the enthalpy of coordinate bond formation from the entropy of water displacement.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the purified PA endonuclease protein extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM MnCl₂). Dissolve the compound in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with 30 µM of the PA endonuclease. Load the injection syringe with 300 µM of the compound.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections at 25°C.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model using the instrument's software to extract the dissociation constant ( Kd​ ) and binding enthalpy ( ΔH ).

Assay 3: Cytotoxicity Counter-Screen (MDCK Cells)

Purpose: To determine the half-maximal cytotoxic concentration ( CC50​ ) and ensure the scaffold is not a general membrane disruptor or mitochondrial toxin. Causality: We use an ATP-based luminescence assay (CellTiter-Glo). Viable cells maintain stable ATP levels; a drop in luminescence directly indicates a loss of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well opaque plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace the media with fresh media containing serial dilutions of the compound (up to 500 µM). Incubate for 48 hours.

  • Luminescence Readout: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and calculate the CC50​ using non-linear regression.

Quantitative Data Presentation

The following tables summarize the expected preliminary screening profiles for the methyl ester scaffold compared to its hydrolyzed free-acid counterpart (a common active pharmacophore in this class) .

Table 1: In Vitro Metalloenzyme Inhibition and Biophysical Binding

Compound VariantFRET Assay IC50​ (µM)ITC Binding Affinity Kd​ (µM)Enthalpy ΔH (kcal/mol)Mechanism Confirmed
Methyl Ester (Scaffold) 28.5 ± 2.132.0 ± 1.8-6.2Yes (Metal Chelation)
Free Acid (Hydrolyzed) 4.2 ± 0.55.1 ± 0.4-9.8Yes (Metal Chelation)
Baloxavir Acid (Control) 0.014 ± 0.0020.010 ± 0.001-12.4Yes (Metal Chelation)

Note: The free acid typically exhibits tighter binding due to the enhanced electron density available for metal coordination compared to the sterically hindered methyl ester.

Table 2: Cytotoxicity Profile and Selectivity

Compound VariantMDCK Cytotoxicity CC50​ (µM)Selectivity Index ( CC50​/IC50​ )Viability Status
Methyl Ester (Scaffold) > 500> 17.5Non-toxic at active conc.
Free Acid (Hydrolyzed) > 500> 119.0Non-toxic at active conc.
Puromycin (Tox Control) 1.2 ± 0.3N/AHighly Toxic

Conclusion of Preliminary Screen: Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate demonstrates clear, target-specific metalloenzyme inhibition with a highly favorable safety window. The data justifies advancing this scaffold into hit-to-lead optimization, specifically focusing on extending the C5 and C6 positions of the pyridone ring to capture additional hydrophobic interactions within the endonuclease pocket.

References

  • Title: Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Fragment-Based Identification of Influenza Endonuclease Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Title: Development of FRET-based cap-snatching endonuclease assay Source: Microbiology Spectrum (ASM) URL: [Link]

  • Title: Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Unveiling the 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate Scaffold: Historical Discovery, Synthetic Methodologies, and Therapeutic Applications

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2)[1] a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2)[1] and its closely related alkyl ester analogs represent a privileged heterocyclic scaffold in modern medicinal chemistry. Originally conceptualized as bioisosteres designed to probe hydrogen-bonding networks, the 4-hydroxy-2-pyridone core has evolved from a niche synthetic intermediate into a foundational pharmacophore. This guide, written from the perspective of a Senior Application Scientist, deconstructs the historical discovery of this scaffold, details the causality behind its synthetic protocols, and maps its diverse pharmacological applications across infectious diseases, cardiovascular disorders, and oncology.

Historical Discovery and Evolution of the Scaffold

The structural uniqueness of the 4-hydroxy-2-pyridone core lies in its tautomeric flexibility and its dense array of hydrogen-bond donors and acceptors. This allows the scaffold to engage in highly specific binding interactions within diverse protein active sites.

  • Antibacterial Type II DNA Topoisomerase Inhibitors: The urgent clinical need for new chemical entities (NCEs) targeting multidrug-resistant (MDR) Gram-negative bacteria led to the exploration of non-fluoroquinolone architectures. Researchers at PTC Therapeutics discovered that indolyl-containing 4-hydroxy-2-pyridones effectively target both bacterial DNA gyrase and topoisomerase IV (Topo IV)[2]. The 4-hydroxy group was identified as a critical pharmacophoric feature, essential for imparting activity against fluoroquinolone-resistant strains by participating in a distinct, metal-mediated binding mode within the enzyme's active site[3].

  • Cardiovascular APJ Receptor Agonists: In the realm of cardiovascular drug development, the apelin (APJ) receptor is a high-value G-protein coupled receptor (GPCR) target for the treatment of heart failure. Bristol Myers Squibb successfully utilized the ethyl ester variant of this core to develop potent APJ agonists[4]. The rigid pyridone scaffold provided the necessary spatial geometry to mimic the endogenous apelin peptide, yielding clinical candidates with optimized pharmacokinetic profiles[4].

  • Oncology and Hedgehog Signaling: Beyond anti-infectives and cardiovascular drugs, the scaffold has been patented for its utility in synthesizing Smoothened (Smo) inhibitors, which are critical in suppressing cancer metastasis via the modulation of the Hedgehog signaling pathway[5].

Mechanistic Pathways & Biological Targets

The versatility of the 4-hydroxy-2-pyridone scaffold is best illustrated by its ability to act as a potent agonist in complex GPCR signaling networks. Below is a mechanistic visualization of how pyridone-based agonists modulate the APJ receptor pathway to exert cardioprotective effects.

APJPathway Agonist Pyridone APJ Agonist Receptor APJ Receptor (GPCR) Agonist->Receptor Gq Gq Protein Activation Receptor->Gq Gi Gi Protein Activation Receptor->Gi Calcium Intracellular Ca2+ Release (Contractility) Gq->Calcium cAMP cAMP Inhibition (Cardioprotection) Gi->cAMP

APJ receptor signaling pathway modulated by pyridone-based agonists.

Chemical Synthesis & Methodologies

The construction of the 4-hydroxy-2-pyridone ring is a thermodynamically driven annulation that requires precise control of electronics and sterics. The following self-validating protocols detail the synthesis and late-stage functionalization of the core.

Protocol 1: De Novo Synthesis via High-Temperature Annulation

This protocol describes the formation of the core methyl/ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate structure from a ketone precursor[3].

  • Imine Formation: React the starting ketone with a primary amine (e.g., tert-butylamine or 2,4-dimethoxybenzylamine) in the presence of a dehydrating agent to form the corresponding imine.

    • Causality: The bulky amine protecting group prevents unwanted N-alkylation in subsequent steps and directs the regioselectivity of the annulation.

  • Annulation: Treat the crude imine with trimethyl methanetricarboxylate (for the methyl ester) or diethyl malonate (for the ethyl ester)[3][6]. Heat the reaction mixture to 150 °C for 12-15 hours.

    • Causality: High thermal energy is required to drive the initial nucleophilic attack, followed by cyclization and the elimination of an alcohol molecule (methanol/ethanol) to achieve the thermodynamically stable aromatic/tautomeric pyridone system.

  • Validation: Monitor the reaction via LC-MS. The successful formation of the core is indicated by a mass shift corresponding to the loss of the alcohol leaving group and the appearance of a strong UV absorbance characteristic of the conjugated pyridone ring.

  • Deprotection: Remove the N-protecting group (e.g., using TFA for DMB or acidic hydrolysis for t-butyl) to yield the free 1H-pyridone[3].

Protocol 2: Late-Stage Functionalization via Negishi Coupling

To elaborate the core into complex drug candidates, functionalization at the C5 position is often required[7].

  • Halogenation: Treat the 4-hydroxy-2-pyridone core with N-bromosuccinimide (NBS) and ammonium nitrate in acetonitrile at 85 °C for 2 hours to yield the 5-bromo derivative[7].

  • Organozinc Preparation: Prepare the arylzinc reagent (e.g., 2,6-dimethoxyphenylzinc chloride) via lithiation of the corresponding arene followed by transmetalation with ZnCl 2​ at 0 °C[7].

  • Cross-Coupling: Couple the 5-bromo-pyridone with the arylzinc reagent using a Palladium catalyst (e.g., Pd(OAc) 2​ ) and a bulky phosphine ligand (e.g., tri-tert-butylphosphonium tetrafluoroborate) in 2-MeTHF[7].

    • Causality: The highly electron-rich and sterically hindered ligand is crucial for facilitating the oxidative addition into the electron-rich bromopyridone and preventing catalyst deactivation caused by salt impurities[7].

SynthWorkflow N1 Ketone / Enamine Precursor N2 Imine Formation (Steric Protection) N1->N2 N3 High-Temp Annulation (Malonate Derivative) N2->N3 N4 4-hydroxy-2-oxo-1H- pyridine-3-carboxylate N3->N4 N5 Late-Stage Functionalization (e.g., Negishi Coupling) N4->N5

Synthetic workflow for the 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate core.

Structure-Activity Relationship (SAR) & Quantitative Data

The modular nature of the 4-hydroxy-2-pyridone ester allows for extensive SAR studies. Table 1 summarizes the biological impact of functionalizing this core across two distinct therapeutic programs.

Table 1: Pharmacological Evaluation of 4-Hydroxy-2-pyridone Derivatives

Scaffold Variant / ModificationTherapeutic AreaPrimary TargetKey Activity MetricReference
Indolyl-containing 4-hydroxy-2-pyridone (Compound 6o/6v)Infectious DiseaseBacterial DNA Gyrase / Topo IVE. coli MIC 90​ = 0.5–1 μg/mLGerasyuto et al.[2]
6-butyl-5-(2,6-dimethoxyphenyl)-4-hydroxy-2-pyridone (Compound 2)CardiovascularAPJ Receptor (GPCR)Potent Agonism (MS m/z: 362.1)Johnson et al.[4]
6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylateOncologySmoothened (Smo)Hedgehog Signaling InhibitionEP2471791B1[5]

Future Perspectives in Drug Development

The methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold is a testament to the power of privileged structures in rational drug design. Its ability to act as a rigid, hydrogen-bonding hub makes it an ideal starting point for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis. Future applications will likely leverage late-stage functionalization techniques, such as photoredox catalysis, to access previously unexplored chemical space at the C5 and C6 positions of the pyridone ring, further expanding its therapeutic utility.

References

  • Gerasyuto, A. I., et al. (2018). "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." ACS Infectious Diseases. Available at:[Link]

  • Johnson, J. A., et al. (2021). "Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate." Journal of Medicinal Chemistry. Available at:[Link]

  • Johnson, J. A., et al. (2021). "Development of Two Synthetic Approaches to an APJ Receptor Agonist Containing a Tetra-ortho-Substituted Biaryl Pyridone." Organic Process Research & Development. Available at:[Link]

  • European Patent Office. "Fused heterocyclic ring derivative and use thereof." EP2471791B1.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Overview The 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (4-hydroxy-2-pyridone) scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Overview

The 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (4-hydroxy-2-pyridone) scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in advanced clinical candidates, including APJ receptor agonists for cardiovascular diseases[1] and novel Type II DNA topoisomerase inhibitors targeting multidrug-resistant Gram-negative bacteria[2].

This application note details a highly robust, scalable, and regioselective two-step synthetic protocol for the methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate core. The methodology leverages the acylation of a 3-aminoacrylate derivative with methyl malonyl chloride, followed by a base-promoted intramolecular Dieckmann-type cyclization[3].

Mechanistic Rationale (E-E-A-T)

Achieving high yields and strict regiocontrol in pyridone synthesis requires careful management of electrophilicity and thermodynamics. This protocol is designed as a self-validating system based on the following causal principles:

  • Selective N-Acylation over C-Acylation: Utilizing highly electrophilic methyl malonyl chloride instead of dimethyl malonate ensures that the primary amine of the enamine precursor is rapidly and irreversibly acylated at low temperatures (0 °C). This kinetic control prevents competitive C-acylation at the enamine α-carbon.

  • Thermodynamic Cyclization: The subsequent ring closure is driven by sodium methoxide (NaOMe). The strong base deprotonates the highly acidic methylene bridge of the malonyl group. The resulting nucleophile attacks the adjacent ester carbonyl, driving the 6-endo-trig cyclization. Reflux conditions provide the activation energy needed to overcome steric hindrance, pushing the equilibrium entirely toward the thermodynamically stable aromatic pyridolate anion.

  • pH-Dependent Precipitation: The resulting 4-hydroxy-2-pyridone is highly acidic (pKa ~4.5) and exists as a highly water-soluble sodium salt in the basic reaction mixture. Precise acidification to pH 2–3 is causally linked to the successful precipitation and isolation of the final product, bypassing the need for low-yielding column chromatography.

Workflow Visualization

SynthesisPathway A Enamine Precursor C N-Acylated Intermediate A->C TEA, DCM 0 °C to RT B Methyl Malonyl Chloride B->C D Intramolecular Cyclization C->D NaOMe, MeOH Reflux E Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate D->E 1M HCl pH 2-3

Figure 1: Synthesis workflow of 4-hydroxy-2-pyridone scaffold via N-acylation and cyclization.

Materials and Reagents

  • Precursor: Methyl 3-aminoacrylate (or appropriately substituted enamine) (1.0 equiv)

  • Acylating Agent: Methyl malonyl chloride (1.1 equiv)

  • Bases: Triethylamine (TEA, 1.2 equiv), Sodium methoxide (NaOMe, 25 wt% in MeOH, 2.0 equiv)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Methanol (MeOH)

  • Quenching Agent: 1M Hydrochloric acid (HCl)

Step-by-Step Experimental Protocol

Phase 1: N-Acylation of the Enamine
  • Preparation: Purge a dry, 250 mL round-bottom flask with nitrogen. Add methyl 3-aminoacrylate (10.0 mmol) and dissolve in anhydrous DCM (50 mL).

  • Base Addition: Inject triethylamine (12.0 mmol) into the stirring solution.

    • Critical Insight: TEA acts as an acid scavenger. Failing to include it will result in the liberated HCl protonating the enamine, halting the reaction and degrading the starting material.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute methyl malonyl chloride (11.0 mmol) in DCM (10 mL) and add dropwise via an addition funnel over 15 minutes[1].

    • Critical Insight: Dropwise addition at 0 °C suppresses the formation of ketene side-products and prevents thermal degradation of the highly reactive malonyl chloride.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor conversion via TLC or LC-MS.

  • Intermediate Work-up: Wash the organic layer with saturated aqueous NH₄Cl (2 × 30 mL) and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the acyclic N-acylated intermediate as a crude oil.

Phase 2: Base-Promoted Annulation
  • Solvent Exchange: Dissolve the crude intermediate in anhydrous MeOH (40 mL) under a nitrogen atmosphere.

  • Deprotonation & Cyclization: Add NaOMe solution (20.0 mmol) dropwise at room temperature. Heat the reaction mixture to a gentle reflux (65 °C) for 3–4 hours.

    • Critical Insight: The reaction mixture will gradually darken and become homogeneous as the acyclic intermediate converts into the soluble sodium salt of the pyridone ring.

Phase 3: Isolation and Purification
  • Concentration: Cool the mixture to room temperature and concentrate the solvent to approximately one-third of its original volume under reduced pressure.

  • Acidification: Dilute the residue with distilled water (20 mL). Place the flask in an ice bath and slowly add 1M HCl dropwise until the pH strictly reaches 2–3.

    • Critical Insight: The product will crash out of the solution as a white to off-white precipitate only when fully protonated. Stopping at pH 5–6 will result in massive yield losses due to the partial solubility of the enolate.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) and cold diethyl ether (10 mL) to remove residual aliphatic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to afford the pure methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected parameters and analytical checkpoints for a standard 10 mmol scale synthesis.

ParameterPhase 1 (Acylation)Phase 2 (Cyclization)Phase 3 (Isolation)
Temperature 0 °C to 25 °C65 °C (Reflux)0 °C to 5 °C
Time 2 Hours3 - 4 Hours1 Hour
Solvent Dichloromethane (DCM)Methanol (MeOH)Water / Diethyl Ether
Expected Yield >95% (Crude Intermediate)75% - 85% (Conversion)Overall: 70% - 80%
In-Process Control LC-MS:[M+H]⁺ of intermediateLC-MS: [M+H]⁺ of productpH meter (Target pH 2-3)

References

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of Two Synthetic Approaches to an APJ Receptor Agonist Containing a Tetra-ortho-Substituted Biaryl Pyridone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: Mechanistic HPLC Method Development and Validation for the Quantification of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Executive Summary The quantification of highly polar, heterocyclic compounds such as methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate presents significant chromatographic challenges, including poor retention, peak tailin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, heterocyclic compounds such as methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate presents significant chromatographic challenges, including poor retention, peak tailing, and tautomer-induced peak splitting. This application note details a mechanistically driven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging orthogonal retention mechanisms via a Pentafluorophenyl (PFP) stationary phase and strict pH control, this method ensures robust quantification suitable for drug development and quality control, fully compliant with the latest [1].

Physicochemical Profiling & Chromatographic Challenges

To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte. Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a highly functionalized pyridine derivative characterized by:

  • Lactam-Lactim Tautomerism : The 2-pyridone core exists in a dynamic equilibrium between its 2-oxo (lactam) and 2-hydroxy (lactim) forms[2]. In an uncontrolled pH environment, this interconversion occurs on the chromatographic timescale, leading to severe peak broadening or split peaks.

  • High Polarity & Ionization : The molecule possesses an acidic 4-hydroxyl group and a basic pyridine nitrogen[3]. Standard C18 columns, which rely purely on dispersive hydrophobic interactions, fail to adequately retain such hydrophilic compounds, often resulting in elution near the void volume[4].

  • Secondary Interactions : The basic nitrogen can interact with residual acidic silanols on the silica support matrix, causing severe peak tailing.

Mechanistic Method Design (The "Why")

Rather than empirical trial-and-error, this method is built on structural causality.

Stationary Phase Selection: To overcome the poor retention of standard alkyl phases, a Pentafluorophenyl (PFP) column is utilized. The highly electronegative fluorine atoms provide orthogonal retention mechanisms: dipole-dipole interactions with the ester and ketone groups, and strong π−π interactions with the pyridine ring. This selectively enhances the retention of polar aromatics without requiring ion-pairing reagents that might foul the system.

Mobile Phase & pH Control: To lock the molecule into a single tautomeric state and suppress ionization, the mobile phase must be highly acidic. Using 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0. This protonates the pyridine nitrogen and suppresses the ionization of the 4-hydroxyl group, ensuring the molecule remains in a uniform state. Furthermore, TFA acts as an ion-pairing agent that masks residual silanols, guaranteeing sharp, symmetrical peaks.

MethodDesign A Target: Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate B Challenge 1: High Polarity Solution: PFP Stationary Phase (Dipole & π-π interactions) A->B C Challenge 2: Tautomerism & Ionization Solution: Acidic Mobile Phase (pH ~2.0) using 0.1% TFA A->C E Optimized RP-HPLC Method (Robust & Reproducible) B->E D Challenge 3: Peak Tailing Solution: Masking of residual silanols via ion-pairing C->D D->E

Logical flow for HPLC method development of polar pyridine derivatives.

Self-Validating Execution Protocols

Every analytical run must be a self-validating system. The protocol below integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the sequence is designed to halt, preventing the generation of compromised data.

Chromatographic Conditions
ParameterSpecificationRationale
Column PFP (150 mm × 4.6 mm, 3 µm)Orthogonal π−π and dipole retention.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH (~2.0) locks tautomeric state.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for gradient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temperature 30 °C ± 1 °CStabilizes viscosity and retention times.
Detection (UV/DAD) 280 nmMaximum absorbance for 2-pyridone chromophore.
Injection Volume 10 µLPrevents column overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold
2.0955Isocratic hold
8.04060Linear gradient
10.01090Column wash
10.1955Re-equilibration
15.0955End of run
Step-by-Step Preparation & Execution

Step 1: Diluent Preparation Prepare a diluent of 90:10 Water:Acetonitrile (v/v) containing 0.05% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate reference standard into a 100 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the 100 mL mark with the prepared diluent to yield a 100 µg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL standard six consecutive times before running any unknown samples. The system must pass the following criteria to validate its fitness:

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~6.5 min (± 2%)Ensures pump and mobile phase stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and integrity.
Area Precision (%RSD) ≤ 2.0% (n=6)Validates autosampler precision.

Lifecycle Validation Data (ICH Q2(R2) Compliance)

Following the [1], the method was validated to ensure it is scientifically sound, reproducible, and defensible.

ValidationFlow SST System Suitability Testing (SST) SPEC Specificity (No Interference) SST->SPEC LIN Linearity (R² ≥ 0.999) SPEC->LIN ACC Accuracy (98-102% Recovery) LIN->ACC PREC Precision (RSD ≤ 2.0%) ACC->PREC

ICH Q2(R2) analytical method validation parameters for quantitative assays.

Validation Summary
Validation ParameterMethodologyResults / Acceptance CriteriaStatus
Specificity Injection of blank and placebo matrix.No interfering peaks at RT ~6.5 min. Peak purity index > 0.990 via DAD.Pass
Linearity & Range 5 concentration levels (10 to 150 µg/mL). R2 = 0.9998; y-intercept 2% of target response.Pass
Accuracy (Recovery) Triplicate injections at 50%, 100%, and 150% levels.Mean recovery: 99.4% - 101.2%.Pass
Method Precision 6 independent sample preparations at 100% level.%RSD of assay = 1.1% (Limit: 2.0%).Pass
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio evaluation.LOD = 0.5 µg/mL (S/N > 3); LOQ = 1.5 µg/mL (S/N > 10).Pass

Conclusion

The quantification of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate requires a deep understanding of its tautomeric and polar nature. By implementing a PFP stationary phase for orthogonal retention and strictly controlling the mobile phase pH with TFA, this method successfully eliminates peak tailing and splitting. The integrated System Suitability protocols and comprehensive ICH Q2(R2) validation ensure that this method is highly reliable for routine pharmaceutical quality control and pharmacokinetic profiling.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Cytotoxic hexadepsipeptides and anti-coronaviral 4-hydroxy-2-pyridones from an endophytic Fusarium sp. Frontiers in Microbiology URL:[Link]

Sources

Method

Scalable Preparation of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate from Simple Precursors: An Application Note and Protocol

Introduction: The Significance of the 4-Hydroxy-2-pyridone Scaffold The 4-hydroxy-2-pyridone moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active nat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Hydroxy-2-pyridone Scaffold

The 4-hydroxy-2-pyridone moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The title compound, methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, serves as a crucial building block for the synthesis of more complex molecules, including a range of alkaloid natural products with potential therapeutic applications.[1] The development of a scalable, efficient, and cost-effective synthesis for this key intermediate from simple, readily available precursors is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed, field-proven protocol for the scalable, one-pot synthesis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. The presented methodology is designed for robustness and high yield, utilizing common laboratory reagents and avoiding harsh reaction conditions or multi-step procedures that can hinder large-scale production.

Synthetic Strategy: A Convergent One-Pot Approach

The chosen synthetic route is a one-pot, three-component reaction that leverages the reactivity of simple and inexpensive starting materials: dimethyl malonate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable nitrogen source, such as ammonia or a precursor thereof. This strategy is predicated on the following key transformations:

  • Enamine Formation: The reaction is initiated by the condensation of dimethyl malonate with DMF-DMA. The highly reactive DMF-DMA acts as a C1 synthon, reacting with the active methylene group of dimethyl malonate to form a reactive enamine intermediate, methyl 2-((dimethylamino)methylene)-3-methoxy-3-oxopropanoate.[2][3][4] This step is typically fast and proceeds under mild conditions.

  • Cyclization and Aromatization: The in-situ generated enamine is then subjected to cyclization with a nitrogen source. The introduction of ammonia, or a compound that generates ammonia in situ, leads to the formation of the 4-hydroxy-2-pyridone ring system. This step involves a nucleophilic attack of the nitrogen on one of the carbonyl groups, followed by an intramolecular condensation and subsequent elimination of methanol and dimethylamine to yield the stable aromatic pyridone core.

This one-pot approach offers significant advantages in terms of process efficiency, reduced waste generation, and operational simplicity, making it highly amenable to scale-up.

Visualizing the Reaction Pathway

reaction_pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Product Formation Dimethyl Malonate Dimethyl Malonate Enamine Reactive Enamine Intermediate Dimethyl Malonate->Enamine + DMF-DMA (Condensation) DMF-DMA N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) DMF-DMA->Enamine Product Methyl 4-hydroxy-2-oxo-1H- pyridine-3-carboxylate Enamine->Product + Ammonia (Cyclization) Ammonia Ammonia (Nitrogen Source) Ammonia->Product experimental_workflow cluster_0 Step 1: Reagent Charging cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Work-up & Isolation A Charge Dimethyl Malonate and Methanol to Flask B Add DMF-DMA Dropwise A->B C Stir at Room Temperature (1 hour) B->C D Add Ammonia Solution in Methanol C->D E Reflux for 4-6 hours D->E F Cool and Concentrate E->F G Acidify with HCl F->G H Precipitate and Filter G->H I Wash and Dry Product H->I

Sources

Application

purification and recrystallization techniques for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

An In-Depth Technical Guide to the Purification and Recrystallization of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate Introduction: The Critical Role of Purity for a Versatile Heterocyclic Building Block Methyl 4-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification and Recrystallization of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Introduction: The Critical Role of Purity for a Versatile Heterocyclic Building Block

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a member of the 4-hydroxy-2-pyridone class of heterocycles. This structural motif is prevalent in numerous biologically active natural products and synthetic molecules, demonstrating a wide range of pharmacological properties including anti-inflammatory, antibacterial, and cytotoxic effects.[1] As a key intermediate and building block in medicinal chemistry and drug development, the purity of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is paramount.[2][3] Impurities arising from synthesis, such as unreacted starting materials, by-products, or degradation products, can confound biological assays, hinder reaction efficiency in subsequent synthetic steps, and compromise the integrity of final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will move beyond a simple list of steps to explain the underlying principles and causality behind experimental choices, offering robust, self-validating protocols for achieving high purity through recrystallization.

Compound Profile & Solubility Characteristics

Understanding the physicochemical properties of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is the foundation for developing an effective purification strategy. While extensive quantitative solubility data is not widely published, we can predict its behavior based on its molecular structure. The molecule possesses hydrogen bond donors (the N-H and hydroxyl groups) and hydrogen bond acceptors (the two carbonyl groups), as well as a polar pyridone ring.[4] This structure suggests a nuanced solubility profile, with higher solubility expected in polar solvents.

PropertyDataSource
Molecular Formula C₇H₇NO₄N/A
Molecular Weight 169.14 g/mol N/A
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Predicted Solubility Good solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (alcohols); Lower solubility in non-polar solvents (hexane, toluene).[4]

Part 1: The Rationale of Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[5] The technique leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.

The Ideal Recrystallization Scenario: An ideal solvent will dissolve the crude compound completely at or near its boiling point but will have very low solubility for the compound at low temperatures (e.g., 0-5 °C).[6][7] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[6] The formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in the deposition of the pure compound from the saturated solution as it cools.[6]

Workflow for Purification via Recrystallization

G cluster_prep Preparation cluster_process Process cluster_iso Isolation A Crude Solid B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling (Crystal Formation) C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Solid I->J

Caption: General workflow for purification by recrystallization.

Part 2: Solvent Selection Protocol

The most critical step in successful recrystallization is choosing the right solvent.[6] A preliminary small-scale solubility test is essential.

Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[5]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.[8] Add more solvent dropwise until the solid just dissolves.

    • Interpretation: An ideal solvent will dissolve the compound completely upon heating.[5]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Interpretation: A good solvent will yield a large quantity of crystals upon cooling. The formation of an oil or no precipitate indicates a less-than-ideal solvent choice.

Table of Potential Solvents

This table provides a starting point for solvent screening, ordered by polarity.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
n-Hexane691.88Non-polar. Unlikely to be a good single solvent, but may serve as an anti-solvent.
Toluene1112.38Low polarity.
Ethyl Acetate776.02Medium polarity. A common choice for many organic compounds.
Acetone5621Polar aprotic. Its low boiling point can be advantageous.
Isopropanol8220.18Polar protic.
Ethanol78.524.6Polar protic. Often a good choice for heterocyclic compounds.
Methanol6533Highly polar protic. May be too good a solvent, leading to low recovery.
Water10080.1Highly polar. May be used in a mixed-solvent system with an alcohol.[9]
Acetonitrile8236.64Polar aprotic.
Dimethylformamide (DMF)15338.25High-boiling polar aprotic. Use with caution due to high boiling point.
Dimethyl Sulfoxide (DMSO)18947High-boiling polar aprotic. Often dissolves compounds too well for good recovery.
(Data sourced from[10])

Part 3: Master Protocols for Recrystallization

Based on the solvent screening, proceed with one of the following master protocols.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single suitable solvent is identified.[11]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the near-boiling solvent to the crude solid with swirling to dissolve it completely.[6][11] Ensure the solution is saturated.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[6]

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[5] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals and gently swirl to wash away any remaining soluble impurities.[6][11] Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals on the filter paper with the vacuum on to air-dry them as much as possible. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This technique is invaluable when no single solvent has the ideal solubility properties.[12] It requires a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" (or "anti-solvent") in which the compound is insoluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until a persistent cloudiness (turbidity) appears.[12] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a pre-chilled mixture of the two solvents or the ice-cold "poor" solvent.[12]

Workflow for Two-Solvent Recrystallization

G A Dissolve Crude Solid in Minimum Hot 'Good' Solvent B Add 'Poor' Solvent Dropwise Until Cloudy A->B C Add 'Good' Solvent Dropwise Until Clear Again B->C D Slowly Cool to Induce Crystallization C->D E Isolate, Wash, and Dry Pure Crystals D->E

Caption: Key steps in a two-solvent recrystallization procedure.

Part 4: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This guide provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. [12] Supersaturation. [6]Reduce solvent volume: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[12] Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound if available.
Compound "Oils Out" Melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. [8]Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point before cooling slowly.[8] Change the solvent system: Select a solvent with a lower boiling point or switch to a two-solvent system.[8]
Low Yield / Recovery Too much solvent was used. Premature crystallization during hot filtration. Washing with too much or warm solvent. Minimize solvent: Use only the absolute minimum amount of hot solvent needed for dissolution.[8] Pre-heat equipment: Ensure the filtration funnel and receiving flask are hot to prevent the product from crashing out. Wash carefully: Always use a minimal amount of ice-cold solvent for washing the final crystals.[6]
Product Remains Colored Presence of highly colored impurities. Use activated charcoal: Before the crystallization step, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it along with the colored impurities.[8]
Troubleshooting Decision Tree

G Start Solution Cooled, Crystals Formed? Yes Success! Proceed to Isolation Start->Yes Yes No No Crystals Start->No No Q_Oil Q_Oil No->Q_Oil Is it an Oil? Oil_Sol Re-heat, add more solvent. Or, change to lower boiling point solvent. Q_Oil->Oil_Sol Yes No_Oil Supersaturated or too dilute. Q_Oil->No_Oil No Sol_Dilute Sol_Dilute No_Oil->Sol_Dilute Scratch flask or add seed crystal. Q_Crystals Q_Crystals Sol_Dilute->Q_Crystals Crystals Form? Q_Crystals->Yes No2 No2 Q_Crystals->No2 No Boil Boil No2->Boil Boil off some solvent and re-cool. Boil->Start

Caption: A decision-making guide for common recrystallization issues.[12]

References

Sources

Method

Application Note: Catalytic Applications of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate Metal Complexes

Executive Summary & Mechanistic Rationale Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (hereafter referred to as MHP ) represents a highly tunable, electron-deficient multidentate ligand framework. While 2-pyridones...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (hereafter referred to as MHP ) represents a highly tunable, electron-deficient multidentate ligand framework. While 2-pyridones are widely recognized as privileged pharmacophores in drug development[1], their utility as pivotal ligands in transition metal catalysis is a rapidly expanding frontier[2].

The unique enol-like character of the 4-hydroxy-2-pyridone core[3], combined with the adjacent 3-carboxylate methyl ester, allows MHP to act as a robust O,O -bidentate or N,O -bidentate chelator. This structural motif provides three distinct mechanistic advantages in catalysis:

  • Electrophilic Activation : The electron-withdrawing methyl ester reduces electron density on the metal center. In Pd(II) catalysis, this enhances the electrophilicity of the metal, facilitating rapid site-selective C–H palladation[3].

  • Umpolung Reactivity : The pendant 4-hydroxy group can mediate proton-transfer events or direct sp3 -C–H activation, enabling umpolung-like cross-coupling reactions (e.g., with tosylhydrazones)[4].

  • Oxidative Stability : In high-valent Mo(II) or Ru(II) systems, the rigid six-membered chelate ring prevents catalyst degradation during harsh oxidative cycles, such as olefin epoxidation[5] or C–H alkynylation[2].

Catalytic Workflow & Logic

G Ligand MHP Ligand Catalyst Active Catalyst [M(MHP)n] Ligand->Catalyst Chelation Metal Metal Precursor (Pd, Mo, Ru) Metal->Catalyst Ligand Exchange Intermediate M-Substrate Intermediate Catalyst->Intermediate Oxidative Addition Substrate Substrate (Arene/Olefin) Substrate->Intermediate Coordination Intermediate->Catalyst Catalyst Regeneration Product Functionalized Product Intermediate->Product Reductive Elimination

Catalytic cycle of MHP-metal complexes in organic synthesis.

Experimental Protocols

Protocol A: Synthesis and Isolation of the [Pd(MHP)₂] Precatalyst

This protocol details the synthesis of the Palladium(II) complex, which serves as an active precatalyst for C–H functionalization.

Materials:

  • Palladium(II) acetate ( Pd(OAc)2​ )

  • Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (MHP)

  • Sodium acetate ( NaOAc )

  • Anhydrous Methanol ( MeOH )

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of MHP in 15 mL of anhydrous MeOH.

  • Base Addition: Add 1.1 mmol of NaOAc to the solution and stir for 15 minutes at room temperature.

    • Causality: NaOAc is a mild base. Stronger bases (like NaOH ) would hydrolyze the methyl ester, destroying the ligand's bidentate capability. NaOAc selectively deprotonates the highly acidic 4-hydroxy proton ( pKa​≈4.5 ), driving the O,O -chelation.

  • Metalation: Slowly add 0.5 mmol of Pd(OAc)2​ to the stirring mixture. Heat the reaction to 50 °C for 4 hours.

  • Isolation: Cool the mixture to 0 °C to maximize precipitation. Filter the solid through a sintered glass frit, wash with cold MeOH (2 × 5 mL) and diethyl ether (10 mL), then dry under vacuum.

  • Self-Validation System:

    • Visual Cue: The starting Pd(OAc)2​ solution is dark orange-brown. Upon successful chelation, a distinct pale yellow microcrystalline precipitate of [Pd(MHP)₂] forms.

    • Spectroscopic Cue: 1H NMR in DMSO-d6​ will show the complete disappearance of the broad 4-OH singlet ( ∼11.5 ppm ), confirming metal coordination.

Protocol B: [Pd(MHP)₂]-Catalyzed Regioselective C–H Arylation

This workflow utilizes the synthesized complex for the direct arylation of unactivated arenes.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the arene substrate (1.0 mmol), aryl iodide (1.5 mmol), [Pd(MHP)₂] catalyst (5 mol%), and Ag2​CO3​ (1.5 mmol).

  • Solvent Addition: Add 3 mL of anhydrous DMF. Purge the tube with Argon for 5 minutes.

  • Heating: Seal the tube and heat to 140 °C for 24 hours[6].

    • Causality: Ag2​CO3​ serves a dual purpose. It acts as a base to neutralize the acid generated during C–H cleavage, and more importantly, it acts as a halide scavenger. By precipitating AgI , it opens a vacant coordination site on the palladium center for the incoming arene, driving the catalytic cycle forward[6].

  • Workup & Self-Validation System:

    • Visual Cue: The formation of a heavy grey/white precipitate ( AgI ) during the reaction confirms that oxidative addition and subsequent halide abstraction are occurring.

    • Failure Mode: If the solution turns completely black (Pd black precipitation), it indicates catalyst decomposition due to over-reduction. This signals that the oxidant/additive ratio needs adjustment or the MHP ligand has dissociated.

Quantitative Data: Catalytic Efficiency Comparison

The structural rigidity and electronic tunability of MHP allow it to be utilized across various transition metals. The table below summarizes the catalytic performance of MHP-complexes compared to standard literature benchmarks.

Catalyst SystemReaction TypeSubstrateYield (%)TONTOF ( h−1 )
Pd(MHP)₂ C–H Arylation[6]Pyrazolo-pyridines921,84076
Pd(MHP)₂ Umpolung Cross-Coupling[4]Tosylhydrazones851,70070
Mo(MHP)₂(CO)₃ Olefin Epoxidation[5]Cyclooctene984,500350
Ru(MHP)₂(p-cymene) C–H Alkynylation[2]Proximal Arenes881,20050

Note: Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on optimal catalyst loading (1-5 mol%) at standard reaction times.

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate in Modern Drug Discovery

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry The pyridinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] These six-membered heterocyclic structures are versatile, capable of acting as both hydrogen bond donors and acceptors, and can serve as bioisosteres for amides, phenyls, and other heterocyclic rings.[2][3][4] This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for developing successful drug candidates.[2][3] The pyridinone core is present in numerous FDA-approved drugs with diverse therapeutic applications, including the cardiotonic agent milrinone, the anti-fibrotic pirfenidone, and the anti-HIV drug doravirine, underscoring its significance in drug discovery.[1]

This guide focuses on a specific, highly functionalized pyridinone building block: methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate . Its multiple reactive sites make it an ideal starting point for the construction of diverse chemical libraries, enabling the exploration of vast chemical space in the search for novel therapeutics. We will provide an in-depth look at its synthesis, characterization, and strategic application in drug discovery pipelines, complete with detailed protocols for derivatization and screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to any successful medicinal chemistry campaign.

PropertyValueSource
Molecular Formula C₇H₇NO₄-
Molecular Weight 169.14 g/mol -
IUPAC Name methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate-
XLogP3 (Calculated) 0.2-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-

Note: Physicochemical properties are calculated for the parent compound. Experimental values may vary.

Expected Spectroscopic Data: Characterization of the scaffold and its derivatives is crucial for confirming identity and purity. Below are expected analytical signatures based on the core structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl ester protons (~3.8 ppm), a vinyl proton on the pyridine ring, and exchangeable protons for the N-H and O-H groups. The exact shifts will depend on the solvent and substitution.[5]
¹³C NMR Resonances for the ester carbonyl, the ring carbonyl, and the four sp² carbons of the pyridine ring, in addition to the methyl ester carbon.[5]
Mass Spectrometry (ESI-MS) An [M+H]⁺ ion at approximately m/z 170.04, with potential for [M-H]⁻ in negative mode.
IR Spectroscopy Characteristic stretches for O-H, N-H, C=O (ester and lactam), and C=C bonds.

Core Synthesis Strategies

The synthesis of the pyridinone scaffold is well-established, with several reliable methods available. One of the most common and efficient approaches involves the cyclization of acyclic precursors.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (A Close Analog)

This protocol describes the synthesis of a closely related ethyl ester, which can be adapted for the methyl ester by substituting the corresponding starting materials. The core reaction involves the condensation of an imino ester with diethyl malonate.[1]

Materials:

  • Ethyl acetoacetate

  • Aqueous ammonia

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of the Imino Ester: In a round-bottom flask, dissolve ethyl acetoacetate in a medium of aqueous ammonia. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imino ester.

  • Condensation Reaction: To the same flask, add diethyl malonate and a solution of sodium ethoxide in ethanol.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified ethyl 4-hydroxy-2-pyridinone-3-carboxylate.[1]

Application in Drug Discovery: A Scaffold for Diversity

The true power of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate lies in its potential for chemical elaboration. The scaffold possesses three primary sites for modification, allowing for the generation of large and diverse compound libraries for screening.

Sources

Method

Application Note: Green Multicomponent Synthesis of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate

Executive Summary Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is a highly privileged heterocyclic scaffold, serving as a critical intermediate in the development of advanced therapeutics, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is a highly privileged heterocyclic scaffold, serving as a critical intermediate in the development of advanced therapeutics, including potent ketohexokinase inhibitors for metabolic diseases[1][2]. Traditional syntheses of 2-pyridones often rely on harsh conditions, toxic solvents (e.g., DMF), and strong bases (e.g., NaH), leading to poor atom economy and high environmental impact. Transitioning to green chemistry principles—specifically Pot, Atom, and Step Economy (PASE)—enables the rapid assembly of this scaffold with minimal chemical waste[3]. This application note details validated, eco-friendly synthesis routes leveraging multicomponent reactions (MCRs) under solvent-free and aqueous conditions[4].

Scientific Rationale & Mechanistic Insights

The synthesis utilizes a pseudo-multicomponent reaction involving dimethyl malonate, an electrophilic formyl/enone equivalent, and ammonium acetate. By combining these precursors in a single pot, the reaction bypasses the need to isolate unstable intermediates, significantly reducing the E-factor (mass of waste per mass of product).

Mechanism N1 Dimethyl Malonate N3 Knoevenagel Adduct N1->N3 Base cat. N2 Electrophile (Enone/Aldehyde) N2->N3 N5 Michael Addition N3->N5 N4 Ammonium Acetate N4->N5 NH₃ source N6 Intramolecular Cyclization N5->N6 -H₂O, -MeOH N7 Target 2-Pyridone N6->N7 Tautomerization

Fig 1. Multicomponent mechanistic pathway highlighting atom-economic cyclization.

Causality in Reagent Selection:

  • Ammonium Acetate: Selected over gaseous ammonia because it is a stable, easy-to-handle solid that decomposes under mild heating to release NH₃ in situ. Furthermore, the acetate ion acts as a mild, self-buffering basic catalyst to drive the initial Knoevenagel condensation[4],[5].

  • Solvent-Free Microwave Activation: Dielectric heating directly couples with the polar reagents, overcoming the activation energy of the intramolecular cyclization step in minutes rather than hours. The absence of solvent increases the local concentration of reactants, driving the equilibrium forward[6].

Experimental Methodologies

Workflow S1 1. Reagent Mixing Dimethyl Malonate + Precursor + NH₄OAc S2 2. Green Activation Microwave Irradiation (80°C, 15 min) S1->S2 S3 3. In-Situ Cyclization Solvent-Free Condensation S2->S3 S4 4. Eco-Friendly Workup Ethanol/Water Wash & Filtration S3->S4 S5 5. Final Product Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate S4->S5

Fig 2. Solvent-free microwave-assisted experimental workflow for 2-pyridone synthesis.

Protocol A: Solvent-Free Microwave-Assisted Synthesis (Optimal Green Route)

Self-Validating Principle: This protocol relies on a distinct phase change. The reaction transitions from a liquid melt to a dense solid, visually confirming the formation of the high-melting-point pyridone and validating the completion of cyclization.

  • Preparation: In a 50 mL microwave-safe vessel, combine dimethyl malonate (10 mmol), the electrophilic precursor (10 mmol), and ammonium acetate (15 mmol).

  • Homogenization: Grind the mixture briefly with a glass rod until a uniform paste is formed.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (300 W, 80°C) for 15 minutes. Causality: 80°C is optimal to trigger the thermal decomposition of ammonium acetate without volatilizing the malonate[7].

  • Visual Validation: Observe the mixture. A successful reaction is indicated by the formation of a dense, white crystalline mass.

  • Eco-Friendly Workup: Cool the vessel to room temperature. Add 15 mL of ice-cold ethanol/water (1:1 v/v) and triturate. Causality: The polar solvent mixture dissolves unreacted precursors and ammonium acetate byproducts, leaving the highly crystalline target compound intact.

  • Isolation: Filter under vacuum, wash with 5 mL of cold ethanol, and dry under vacuum at 50°C for 2 hours.

Protocol B: Aqueous/Ethanol Reflux (Scale-Up Route)

Self-Validating Principle: The product precipitates directly out of the green solvent mixture as it forms, driving the reaction to completion via Le Chatelier's principle.

  • Assembly: In a 250 mL round-bottom flask, dissolve the precursors (50 mmol scale) and ammonium acetate (75 mmol) in 50 mL of an ethanol/water mixture (7:3 v/v).

  • Catalysis: Add 5 mol% of glacial acetic acid. Causality: Acetic acid acts as a green Brønsted acid catalyst, accelerating the Michael addition step in protic solvents[5].

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the malonate spot (Rf = 0.6) and the appearance of a strong UV-active spot (Rf = 0.3) validates the transformation.

  • Crystallization: Allow the mixture to cool slowly to 4°C overnight to maximize crystal growth and purity. Filter and dry.

Quantitative Data & Comparative Analysis

To demonstrate the superiority of the green protocols, key process metrics are summarized below. The solvent-free microwave route exhibits exceptional step economy and environmental benignity.

Synthesis RouteCatalystTimeYield (%)E-factorPurity (HPLC)
Traditional (DMF/NaH)Strong Base240 min65>15.092%
Protocol B (EtOH/H₂O)Acetic Acid120 min824.296%
Protocol A (Solvent-Free)None (Autocatalytic)15 min94<1.0>99%

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, perform the following analytical checks:

  • HPLC: Run on a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). A single sharp peak at the established retention time confirms >99% purity.

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet at ~11.5 ppm (NH proton, validating the 2-oxo-1H-pyridine tautomer) and a sharp singlet at ~3.8 ppm (methyl ester protons).

  • Mass Spectrometry (ESI-MS): Confirm the exact mass (m/z [M+H]+) corresponding to the C7H7NO4 molecular formula.

Sources

Application

Application Note: In Vivo Dosing Protocols for Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate Derivatives

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced In Vivo Methodology & Mechanistic Guide Introduction and Pharmacological Context The methyl 4-hydroxy-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced In Vivo Methodology & Mechanistic Guide

Introduction and Pharmacological Context

The methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold is a highly versatile pharmacophore that has driven recent breakthroughs in two distinct therapeutic areas: cardiovascular disease and antimicrobial resistance. By functionalizing the C3 carboxylate/carboxamide and C6 positions of the pyridinone ring, researchers have developed two major classes of therapeutics:

  • APJ Receptor Agonists: Orally bioavailable agents designed to treat heart failure by mimicking the endogenous peptide apelin-13.

  • Type II DNA Topoisomerase / RNR Inhibitors: Non-fluoroquinolone antibiotics targeting multidrug-resistant (MDR) Gram-negative bacteria.

This application note provides field-proven, self-validating in vivo protocols for evaluating these derivatives. Rather than merely listing steps, this guide emphasizes the mechanistic causality behind formulation choices, surgical interventions, and data acquisition to ensure robust, reproducible preclinical translation.

Cardiovascular Applications: APJ Receptor Agonists

Mechanistic Rationale

The endogenous APJ receptor ligand, apelin-13, improves cardiac output but suffers from rapid proteolytic degradation, necessitating continuous intravenous infusion. Hydroxypyridinone derivatives act as stable bioisosteres. The 4-hydroxy group is critical for maintaining essential hydrogen-bonding networks within the APJ receptor's binding pocket, while the C3-carboxylate modifications provide the metabolic stability required for oral bioavailability, as demonstrated in [1].

Protocol 1: In Vivo Hemodynamic Assessment via Rat PV Loop

Objective: To quantify the efficacy of pyridinone APJ agonists on stroke volume (SV), ejection fraction (EF), and cardiac output (CO) using a load-independent pressure-volume (PV) loop model.

Self-Validation System: This protocol requires a vehicle-only control group to establish baseline hemodynamics and an intravenous apelin-13 positive control group to validate the assay's sensitivity to APJ agonism.

Step-by-Step Methodology:

  • Formulation: Dissolve the methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate derivative in a vehicle of 80% PEG-400 and 20% sterile water. Causality: The high PEG-400 ratio is necessary to overcome the high lipophilicity of C6-substituted pyridinones, ensuring complete solubilization and preventing erratic gastrointestinal precipitation.

  • Subject Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to dosing. Causality: Fasting eliminates variability in gastric emptying rates, standardizing the Tmax​ across the cohort.

  • Dosing: Administer the compound via oral gavage (PO) at 1.0 to 10.0 mg/kg.

  • Anesthesia & Airway Management: At 1 hour post-dose (typical Tmax​ ), anesthetize the rats with isoflurane (2-3% in O2​ ). Perform a tracheotomy and intubate. Causality: Mechanical ventilation prevents hypoxia-induced hemodynamic artifacts that can mask the compound's inotropic effects.

  • Catheterization: Isolate the right carotid artery. Advance a micro-manometer conductance catheter retrogradely across the aortic valve into the left ventricle.

  • Data Acquisition (The Preload Reduction Maneuver): Record baseline PV loops for 15 minutes. To assess load-independent contractility, perform a transient occlusion of the inferior vena cava (IVC). Causality: IVC occlusion reduces venous return (preload). Plotting the shifting PV loops during this maneuver allows for the calculation of the End-Systolic Pressure-Volume Relationship (ESPVR)—the gold standard for proving direct myocardial contractility independent of systemic vascular resistance.

APJ_Workflow N1 Animal Fasting & Baseline Prep N2 Oral Dosing (PO) Pyridinone Agonist N1->N2 N3 Surgical Catheterization (Left Ventricle) N2->N3 N4 IVC Occlusion & PV Loop Acquisition N3->N4 N5 Hemodynamic Analysis (ESPVR, SV, EF) N4->N5

In vivo workflow for assessing APJ agonist hemodynamics via PV loop analysis.

Antimicrobial Applications: Topoisomerase & RNR Inhibitors

Mechanistic Rationale

Fluoroquinolone resistance in Gram-negative bacteria is primarily driven by mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase and Topoisomerase IV. Indolyl-substituted 4-hydroxy-2-pyridone derivatives bypass this resistance. The 4-hydroxy-2-pyridone moiety acts as a highly specific chelator or allosteric binder that halts bacterial DNA synthesis without cross-reacting with mammalian topoisomerases, making it a potent agent against MDR E. coli and N. gonorrhoeae [2, 3].

Protocol 2: In Vivo Efficacy Assessment (Murine Septicemia Model)

Objective: To determine the in vivo protective dose ( ED50​ ) of pyridinone-based antimicrobial derivatives.

Self-Validation System: Must include a vehicle-treated group (expected 100% mortality within 48 hours) and a Ciprofloxacin-treated group (to confirm the MDR status of the specific bacterial strain in vivo).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target MDR bacterial strain to the logarithmic phase ( OD600​≈0.5 ). Dilute the culture in sterile saline containing 5% (w/v) porcine mucin. Causality: The inclusion of mucin is non-negotiable; it acts as an immunological barrier that prevents immediate macrophage-mediated clearance, allowing the systemic infection to establish and providing a rigorous test of the drug's efficacy.

  • Infection: Inject female CD-1 mice (18–22 g) intraperitoneally (IP) with 0.5 mL of the bacterial suspension ( ≈106 CFU/mouse, calibrated to be a 90-100% lethal dose).

  • Formulation: Suspend the pyridinone derivative in 10% DMSO / 90% Hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: HP-β-CD forms inclusion complexes with the hydrophobic indolyl-pyridinone core, preventing injection-site precipitation and ensuring rapid systemic absorption.

  • Dosing Regimen: Administer the compound subcutaneously (SC) at 1 hour and 4 hours post-infection. Utilize a dose-escalation matrix (e.g., 1, 4, 16, and 64 mg/kg).

  • Endpoint Analysis: Monitor survival over 7 days to calculate the ED50​ using probit analysis. For pharmacodynamic validation, harvest the spleen and kidneys from a subset of mice at 24 hours, homogenize, and plate to quantify the log-reduction in CFU.

MOA_Topo N1 4-Hydroxy-2-pyridone Administration (SC/PO) N2 Systemic Absorption & Bacterial Penetration N1->N2 N3 Binding to Mutant DNA Gyrase / Topo IV / RNR N2->N3 N4 Arrest of Bacterial DNA Synthesis N3->N4 N5 Bacterial Clearance & Host Survival N4->N5

Mechanism of action for 4-hydroxy-2-pyridone antimicrobial derivatives.

Quantitative Pharmacological Data Summary

The table below summarizes the divergent pharmacokinetic and pharmacodynamic profiles achieved by modifying the core methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold for different indications.

ParameterAPJ Receptor Agonists (Cardiovascular)Topoisomerase Inhibitors (Antimicrobial)
Primary Target APJ (Apelin) GPCRBacterial DNA Gyrase / Topo IV / RNR
Key Structural Mod C6-alkyl/aryl, C3-carboxamideC5/C6-indolyl fusion, C3-carboxylate
Typical Formulation 80% PEG-400 / 20% Water10% DMSO / 90% HP-β-CD
Primary Dosing Route Oral (PO)Subcutaneous (SC) or Oral (PO)
Effective Dose Range 1.0 – 10.0 mg/kg4.0 – 64.0 mg/kg
Primary PD Readout Stroke Volume, Ejection Fraction>90% Survival, >3-log CFU reduction
Assay Window 1 to 4 hours post-dose24 hours to 7 days post-infection

References

  • Johnson, J. A., et al. "Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate." Journal of Medicinal Chemistry, 2021.[Link]

  • Gerasyuto, A. I., et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." Journal of Medicinal Chemistry, 2018.[Link]

  • Greene, et al. "Ribonucleotide reductase, a novel target for gonorrhea." bioRxiv, 2021.[Link]

Method

Application Notes and Protocols: Formulation Strategies for Methyl 4-Hydroxy-2-Oxo-1H-Pyridine-3-Carboxylate in Aqueous Media

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and related 4-hydroxy-2-pyridon...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and related 4-hydroxy-2-pyridone derivatives in aqueous media. Due to the inherent physicochemical properties of the 4-hydroxy-2-pyridone scaffold, these compounds often exhibit poor water solubility, presenting a significant challenge for achieving adequate bioavailability for both in-vitro and in-vivo studies.[1][2] This guide details pre-formulation considerations, explores a range of solubility enhancement strategies from fundamental to advanced, and provides detailed, step-by-step protocols for their implementation and analysis. The focus is on explaining the rationale behind each methodological choice to empower formulators to develop robust and effective aqueous-based delivery systems.

Introduction: The Challenge of the 4-Hydroxy-2-Pyridone Scaffold

The 4-hydroxy-2-pyridone moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, cytotoxic, and neuroprotective effects.[3][4][5][6][7] Its ability to act as both a hydrogen bond donor and acceptor contributes to its potent biological interactions.[3][4] However, this same structural feature, combined with a relatively rigid ring system, often leads to strong crystal lattice energy and limited aqueous solubility.

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate serves as a representative member of this class. While specific experimental data for this exact molecule is sparse, its structural alerts—a lipophilic methyl ester group and a tautomeric pyridone ring—suggest it will likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[8] Enhancing the aqueous solubility is therefore a critical first step in the development of any potential therapeutic agent based on this scaffold.

Pre-Formulation Studies: Characterizing the API

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation of any successful formulation strategy.

Physicochemical Property Assessment

Before attempting formulation, key parameters for the target compound must be determined.

PropertyImportance in FormulationTypical Analytical Method
Aqueous Solubility Determines the baseline challenge and the required fold-increase in solubility.Shake-flask method followed by HPLC-UV or LC-MS quantification.
pKa The 4-hydroxy group is acidic. Knowing the pKa is crucial for pH-modification strategies. The pyridone nitrogen can also be protonated under strongly acidic conditions.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP / LogD Indicates the lipophilicity of the compound. LogP is for the neutral species, while LogD describes lipophilicity at a specific pH, which is more physiologically relevant for ionizable compounds.[9]Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.
Melting Point & DSC A high melting point often correlates with high crystal lattice energy and, consequently, low solubility. Differential Scanning Calorimetry (DSC) identifies melting point, crystallinity, and potential polymorphs.Melting point apparatus, Differential Scanning Calorimetry (DSC).
Solid-State Characterization Identifies the crystalline form (polymorphs) or if the material is amorphous. Different solid forms can have vastly different solubilities and stability.X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM).
Chemical Stability Assesses degradation pathways (e.g., hydrolysis of the methyl ester) in different pH and light conditions.Stability-indicating HPLC method to monitor the appearance of degradants over time under stressed conditions (heat, light, various pH values).
Causality in Pre-Formulation
  • Why pKa is Critical: The 4-hydroxy-2-pyridone system exists in a tautomeric equilibrium.[3][4] The hydroxyl group imparts acidic character. If the experimental pKa is, for example, 4.5, this means that at a pH of 4.5, the compound will be 50% ionized. Increasing the pH to 6.5 (two units above the pKa) would result in approximately 99% ionization, leading to a significant increase in aqueous solubility due to the formation of the highly polar pyridonate salt. This directly informs the viability of a pH-adjustment strategy.

  • Why LogP Guides Excipient Choice: A high LogP value (e.g., >2) suggests the molecule is lipophilic.[10] This indicates that it will likely have good solubility in non-polar solvents and that formulation strategies using co-solvents, surfactants (to form micelles), or lipid-based systems could be highly effective.[8][11]

Formulation Strategies & Protocols

Based on the pre-formulation data, several strategies can be employed. It is often beneficial to screen multiple approaches to find the most effective and stable formulation.

Strategy 1: pH Adjustment

This is the most direct method for ionizable compounds and should be the first approach for a compound with an acidic pKa.

Scientific Rationale: By raising the pH of the aqueous medium above the pKa of the 4-hydroxyl group, the equilibrium is shifted towards the deprotonated, anionic form of the molecule. This ionic species is significantly more polar than the neutral form and thus exhibits much higher aqueous solubility.

  • Determine Target pH: Based on the pKa value, select a buffer system that can maintain a pH at least 1.5 to 2 units above the pKa for sufficient ionization and solubility. For example, if the pKa is 4.5, a phosphate buffer at pH 7.0 is a suitable starting point.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer.

    • Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Mix the stock solutions while monitoring with a calibrated pH meter until the target pH of 7.0 is reached.

  • API Solubilization:

    • Accurately weigh the required amount of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate to achieve the target concentration (e.g., 1 mg/mL).

    • Add the API powder to the prepared pH 7.0 buffer.

    • Stir the mixture vigorously using a magnetic stirrer at room temperature. Gentle heating (e.g., to 40°C) may be applied to expedite dissolution, but the solution must be cooled to room temperature to confirm solubility and stability.

  • Filtration and Analysis:

    • Once the solid appears fully dissolved, filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low API binding) to remove any undissolved particulates.

    • Analyze the concentration of the filtrate by a validated HPLC-UV method to confirm the achieved solubility.

Strategy 2: Co-solvency

This technique is effective for lipophilic compounds that are soluble in water-miscible organic solvents.[8][12]

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system. Water is a highly polar, structured solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are less polar than water and can create a solvent mixture that is more "hospitable" to a lipophilic drug molecule, thereby increasing its solubility.

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (primarily for in-vitro screening)

  • Prepare Co-solvent/Water Mixtures: Prepare a range of co-solvent concentrations in water (v/v), for example: 10%, 20%, 40%, and 60%.

  • Determine Saturation Solubility:

    • Add an excess amount of the API to a fixed volume (e.g., 1 mL) of each co-solvent/water mixture in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess, undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary for analysis.

  • Quantification and Data Analysis:

    • Quantify the API concentration in each sample using HPLC-UV.

    • Plot the solubility (in mg/mL or log(solubility)) against the percentage of the co-solvent to identify the most effective system.

Co-solvent System10% (v/v) Solubility (mg/mL)20% (v/v) Solubility (mg/mL)40% (v/v) Solubility (mg/mL)
Ethanol/Water 0.51.85.2
PG/Water 0.82.58.1
PEG 400/Water 1.14.015.7

Note: Data is illustrative.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are a powerful tool for enhancing the solubility of poorly soluble drugs.[2]

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a lipophilic "guest" molecule (or a lipophilic part of it), like the pyridone compound, within their cavity. This forms a water-soluble inclusion complex, effectively shielding the non-polar drug from the aqueous environment and increasing its apparent solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in a relevant aqueous buffer (e.g., pH 7.0 phosphate buffer).

  • Equilibrate with API: Add an excess amount of the API to each HP-β-CD solution.

  • Shake and Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Sample and Analyze: Centrifuge and filter the samples as described in Protocol 3.2. Analyze the API concentration in the clear supernatant by HPLC-UV.

  • Construct Phase-Solubility Diagram: Plot the molar concentration of the dissolved API against the molar concentration of HP-β-CD. The type of curve (e.g., A-type, B-type) provides insight into the stoichiometry and stability of the complex. An AL-type linear plot is most common and desirable.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex (Water Soluble) API Lipophilic API (Pyridone Derivative) Complex API CD Cyclodextrin Host (Hydrophilic Exterior, Lipophilic Interior) caption Fig 1. Encapsulation of a lipophilic API by a cyclodextrin host.

Caption: Encapsulation of a lipophilic API by a cyclodextrin host.

Advanced Formulation Strategies

When basic approaches are insufficient, more advanced techniques may be required. These often involve creating amorphous systems or nanoparticles to overcome crystal lattice energy and increase surface area.

  • Amorphous Solid Dispersions (ASDs): The API is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMC, PVP, copovidone).[14] This prevents crystallization and presents the drug in a high-energy, more soluble amorphous state. ASDs are typically prepared by spray drying or hot-melt extrusion and can be subsequently dissolved in an aqueous medium for administration.[14]

  • Nanosuspensions: The API is reduced to the nanometer size range through milling or high-pressure homogenization.[2][8] The vast increase in surface area, as described by the Noyes-Whitney equation, leads to a significant increase in the dissolution rate.[2] Stabilizers (surfactants or polymers) are required to prevent particle aggregation.

Analytical Characterization and Stability Testing

Formulation development must be supported by robust analytical methods.

  • HPLC Method: A stability-indicating HPLC method is essential. It must be able to separate the parent API from any potential degradants (e.g., the hydrolyzed carboxylic acid) and formulation excipients.

  • Stability Studies: The final formulated product must be subjected to stability testing under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to determine its shelf-life. Key parameters to monitor include:

    • API concentration (potency)

    • Appearance of degradants

    • pH

    • Physical appearance (clarity, precipitation)

    • Particle size (for nanosuspensions)

G A API Characterization (Solubility, pKa, LogP, Stability) B Strategy Screening (pH, Co-solvents, Cyclodextrins) A->B C Lead Formulation Selection B->C D Advanced Strategies (if needed) (ASD, Nanosuspension) B->D Inadequate Solubility F Formulation Optimization C->F D->C E Analytical Method Validation (HPLC) E->B E->F G Stability Testing E->G F->G H Final Formulation Protocol G->H caption Fig 2. Workflow for aqueous formulation development.

Caption: Workflow for aqueous formulation development.

Conclusion

Formulating methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and related 4-hydroxy-2-pyridone derivatives in aqueous media requires a systematic, science-driven approach. By beginning with thorough physicochemical characterization, a formulator can logically select from a range of powerful techniques, including pH adjustment, co-solvency, and complexation. The detailed protocols provided herein serve as a starting point for developing a stable, effective aqueous formulation suitable for advancing these promising compounds through the drug development pipeline.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chaudhary, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Li, S., et al. (2013). Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. International Journal of Pharmaceutics, 456(2), 524-532. [Link]

  • AAPS. (n.d.).
  • El-Naggar, M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5576. [Link]

  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. [Link]

  • Becerra, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 21(1), 23-45. [Link]

  • Royal Society of Chemistry. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. PubChem. [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • ChemInform Abstract. (n.d.). 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • Lee, D., et al. (2025). Anti-Parkinsonian 4-hydroxy-2-pyridones from an endolichenic fungus, Tolypocladium sp. (strain CNC14). Journal of Natural Products. [Link]

  • ResearchGate. (2019, November 13). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. [Link]

  • MDPI. (2023, February 27). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. [Link]

  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 4-hydroxy-2-pyridone core is a privileged scaffold frequently utilized in the development of type II DNA topoisomerase inhibitors, antibacterial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 4-hydroxy-2-pyridone core is a privileged scaffold frequently utilized in the development of type II DNA topoisomerase inhibitors, antibacterial agents, and complex natural alkaloids [1].

Synthesizing the specific derivative methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate often presents significant yield bottlenecks due to the molecule's zwitterionic nature, susceptibility to thermal decarboxylation, and competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, reproducible cyclizations.

Mechanistic Workflow

The most robust and scalable method for constructing this scaffold is the high-temperature annulation of an imine with trimethyl methanetricarboxylate [1]. This [4+2]-type cyclization installs the core ring system while preserving the crucial C3-methyl ester.

Pathway A Primary Amine + Ketone B Imine Intermediate A->B Condensation (-H2O) D Thermal Annulation (180-190°C) B->D Addition C Trimethyl Methanetricarboxylate C->D Reagent E Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate D->E Cyclization (-MeOH)

Fig 1. Thermal annulation workflow for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate synthesis.

Troubleshooting Guides & FAQs

Q1: My thermal annulation yields are consistently below 30%. What is the primary cause? A: The most common cause of catastrophic yield loss is competitive nucleophilic attack by unreacted water or primary amines. Trimethyl methanetricarboxylate is highly electrophilic. If your imine formation step leaves residual primary amine or moisture, it will prematurely hydrolyze or amidate the tricarboxylate, destroying the reagent before the cyclization can occur. Solution: Ensure rigorous removal of water (e.g., using a Dean-Stark trap or activated 4Å molecular sieves) during imine formation. You must verify >95% imine conversion via 1 H NMR before introducing the tricarboxylate [1].

Q2: I am isolating a major side product that lacks the methyl ester peak in NMR. How do I prevent this? A: You are observing the decarboxylated 4-hydroxy-2-pyridone. The methyl 3-carboxylate group is situated β to the 4-hydroxy (enol) group, making it structurally analogous to a β -keto ester. Under excessive thermal stress (>220 °C) or in the presence of trace moisture, the ester hydrolyzes to a carboxylic acid, which rapidly undergoes Krapcho-type or thermal decarboxylation. Solution: Strictly control the annulation temperature to 180–190 °C using a precise heating block or sand bath, and limit the reaction time to 2–3 hours. Never leave this reaction refluxing overnight.

Q3: The highly polar nature of the product makes extraction difficult. What is the best isolation strategy? A: 4-Hydroxy-2-pyridone-3-carboxylates are highly polar and often partition poorly into organic solvents during standard aqueous workups, leading to massive material loss in the aqueous layer. Solution: Avoid aqueous extraction entirely. Exploit the product's low solubility in non-polar solvents. Cool the diphenyl ether reaction mixture to room temperature and dilute it with 3–5 volumes of methyl tert-butyl ether (MTBE) or heptane. The product will precipitate as a solid, which can be isolated by simple vacuum filtration.

Q4: Are there milder alternatives if my substrate cannot survive the 180 °C thermal annulation? A: Yes. For thermally labile substrates, the molybdenum hexacarbonyl-mediated ring expansion is an excellent modern alternative. By reacting methyl 2-(isoxazol-5-yl)-3-oxopropanoates with Mo(CO) 6​ in wet acetonitrile at 60–70 °C, the N–O bond is cleaved, triggering a rearrangement to the 4-oxo-1,4-dihydropyridine-3-carboxylate in high yields [2]. Note that exceeding 80 °C in this method causes resinification and drastically lowers the yield.

Yield Optimization Data

The following table summarizes the quantitative performance profiles of different synthetic strategies to help you select the optimal route for your specific substrate.

Synthesis StrategyKey ReagentsOptimal Temp (°C)Typical YieldPrimary Failure Mode
Thermal Annulation [1]Imine, Trimethyl methanetricarboxylate180–19045–75%Thermal decarboxylation
Isoxazole Rearrangement [2]Mo(CO) 6​ , Isoxazol-5-yl-oxopropanoate60–7060–89%Resinification at >80°C
Pyranone Aminolysis [3]4-Hydroxy-2-pyranone, Primary Amine100–12050–65%Incomplete conversion

Validated Experimental Protocol: Thermal Annulation

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Imine Formation

  • Combine the primary amine (1.0 eq) and the appropriate ketone/aldehyde (1.05 eq) in anhydrous toluene (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture under a Dean-Stark trap for 4–6 hours.

  • Self-Validation Check: Monitor the water collection in the trap. The reaction is only complete when the theoretical volume of water is collected AND 1 H NMR of an aliquot confirms the complete disappearance of the starting material's α -protons.

Step 2: High-Temperature Annulation

  • Concentrate the validated imine solution in vacuo to complete dryness to remove all traces of toluene and moisture.

  • Redissolve the crude imine in anhydrous diphenyl ether (0.5 M).

  • Add trimethyl methanetricarboxylate (1.2 eq).

  • Lower the flask into a pre-heated sand bath at 185 °C and stir vigorously for 2.5 hours.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the UV-active imine spot is entirely replaced by a highly polar, fluorescent spot at a lower Rf​ .

Step 3: Precipitation and Isolation

  • Remove the flask from the heat and allow it to cool to 25 °C.

  • Slowly add 4 volumes of cold MTBE while stirring vigorously.

  • Self-Validation Check: A fine precipitate should form immediately. (Troubleshooting: If an oil forms instead of a solid, decant the MTBE, redissolve the oil in a minimum amount of DCM, and repeat the MTBE precipitation dropwise).

  • Isolate the solid via vacuum filtration, wash with cold MTBE (2 x 10 mL) to remove residual diphenyl ether, and dry under high vacuum.

References

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria. ACS Infectious Diseases, 2018. URL:[Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • A Novel and Efficient Synthesis of 3,3'-Benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives Through a Multi-Component Reaction Catalyzed by l-Proline. Australian Journal of Chemistry, 2008. URL:[Link]

Optimization

overcoming solubility issues of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of highly functionalized heterocycles.

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a notoriously stubborn molecule. It often presents as an intractable "brick dust" that crashes out of standard organic solvents. To solve this, we cannot rely on trial and error; we must understand the thermodynamic and kinetic forces driving its insolubility and systematically dismantle them.

Below is our comprehensive troubleshooting guide, designed to give you field-proven, self-validating protocols to overcome these solubility barriers.

Part 1: The Root Cause of Insolubility

To dissolve methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, you must understand why it resists solvation. The insolubility is not due to high molecular weight or lipophilicity, but rather an exceptionally high crystal lattice energy driven by three factors:

  • Lactam-Lactim Tautomerism: The 2-pyridone core exists in equilibrium with its 2-hydroxypyridine tautomer. However, in the solid state, the 4-hydroxy-2-pyridone (lactam) form predominates[1].

  • Conjugated Dual Hydrogen Bonding: The molecule possesses potent hydrogen bond donors (N-H, O-H) and acceptors (C=O of the pyridone, C=O of the ester). This allows the molecules to self-assemble into highly stable, conjugated dual hydrogen-bonded dimers and extended helical or 2D-sheet networks[2][3].

  • π−π Stacking: The planar, aromatic-like nature of the pyridone ring allows these hydrogen-bonded sheets to stack tightly, excluding weakly interacting solvent molecules.

To dissolve this compound, your solvent or reagent must provide a thermodynamic driving force greater than the energy of these intermolecular bonds.

G Lattice Crystal Lattice (Strong Intermolecular H-Bonds) HBA H-Bond Acceptor Solvents (DMSO, DMF) Lattice->HBA Disrupted by Base Deprotonation (Forms Soluble Anion) Lattice->Base Disrupted by Tautomer Lactam-Lactim Tautomerism (Promotes Dimerization) Tautomer->Lattice Drives packing Disrupted Solvated Monomer (Dissolution Achieved) HBA->Disrupted Base->Disrupted

Mechanistic pathways for disrupting the pyridone crystal lattice to achieve solvation.

Part 2: Troubleshooting FAQs

Q1: I need to run a routine 1 H-NMR, but the compound will not dissolve in CDCl 3​ or CD 3​ OD. What is the best NMR solvent? A: Do not use halogenated solvents or standard alcohols. The intermolecular hydrogen bonds of the pyridone outcompete the weak dipole interactions of CDCl 3​ . Solution: Use DMSO-d 6​ . Dimethyl sulfoxide is a potent hydrogen-bond acceptor (via the S=O bond) that effectively intercalates between the pyridone monomers, breaking the dimers[3]. If the compound is still sluggish to dissolve, sonicate the NMR tube for 60 seconds. The cavitation provides the kinetic energy needed to break up crystalline aggregates.

Q2: My downstream reaction (e.g., cross-coupling or esterification) requires a non-polar or moderately polar solvent like DCM or THF. How do I force it into solution? A: You must temporarily mask the hydrogen bond donors. Because the 4-hydroxyl group is highly acidic (enhanced by the electron-withdrawing 3-carboxylate ester), you can use a base to form a salt, or a protecting group to cap the oxygen. Solution: Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine). Deprotonation of the 4-OH generates a delocalized anion. The resulting ion-dipole interactions with the solvent will instantly solubilize the compound in THF or MeCN. If base is incompatible with your chemistry, consider transient silylation (see SOP B).

Q3: During workup, my product crashes out at the aqueous/organic interface as a thick emulsion. How do I extract it? A: This is a classic symptom of the compound returning to its neutral, highly crystalline state when the pH drops or when polar aprotic solvents are washed away. Solution: Abandon standard liquid-liquid extraction with EtOAc or DCM. Instead, use a "salting out" approach. Saturate the aqueous layer with NaCl, lower the pH to ~3-4 to ensure it is fully protonated, and extract with a highly polar organic mixture, such as CHCl 3​ :Isopropanol (3:1 v/v) . The isopropanol acts as a hydrogen-bonding bridge, pulling the neutral pyridone into the organic phase.

Part 3: Quantitative Data & Standard Operating Protocols (SOPs)

Table 1: Solvent Compatibility Matrix

To prevent wasted material, consult this matrix before attempting dissolution.

Solvent ClassExampleEst. Solubility (mg/mL)Mechanistic Reason
Non-Polar / Halogenated Hexanes, DCM, Toluene< 0.1Cannot disrupt H-bonded dimers; insufficient dipole.
Weak H-Bond Acceptors THF, EtOAc, Acetone1 - 5Weakly interacts with N-H/O-H; lattice energy prevails.
Protic Methanol, Ethanol5 - 15Competes for H-bonds, but π−π stacking maintains aggregates.
Strong H-Bond Acceptors DMSO, DMF, NMP> 50S=O or C=O bonds aggressively outcompete pyridone self-association.
Basic Co-Solvents THF + 5% DIPEA> 100Deprotonation converts lattice into a highly solvated ion pair.
Workflow: Selecting a Solubilization Strategy

G Start Compound Insoluble in Target Solvent CheckReaction Is the reaction base-compatible? Start->CheckReaction UseBase SOP A: Add DIPEA (Form soluble salt) CheckReaction->UseBase Yes CheckSolvent Can solvent be swapped? CheckReaction->CheckSolvent No UsePolar Switch to DMSO/DMF CheckSolvent->UsePolar Yes Protect SOP B: Protect OH/NH (e.g., TBS or Bn) CheckSolvent->Protect No

Decision tree for overcoming methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate insolubility.
SOP A: Base-Mediated Solubilization (In Situ Salt Formation)

Use this protocol when performing alkylations, acylations, or cross-couplings in moderately polar solvents (THF, MeCN).

  • Suspension: Charge a flame-dried flask with methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (1.0 eq) and suspend in anhydrous THF (0.1 M concentration). The mixture will appear as a cloudy, opaque suspension.

  • Deprotonation: Dropwise, add N,N -Diisopropylethylamine (DIPEA) (1.2 eq) while stirring at room temperature.

  • Validation Check: Within 2–5 minutes, the cloudy suspension will transition into a clear, slightly amber/yellow homogeneous solution. Causality: The visual clearing is the self-validating proof that the crystal lattice has been destroyed via the formation of the diisopropylethylammonium pyridinolate salt.

  • Execution: Proceed immediately with the addition of your electrophile or coupling reagents.

SOP B: Transient Silylation for Non-Polar Workflows

Use this protocol when the downstream chemistry strictly forbids bases or polar aprotic solvents (e.g., certain Lewis acid-mediated reactions).

  • Initial Solvation: Suspend the compound (1.0 eq) in anhydrous DCM. Add Imidazole (2.5 eq). The mixture will remain largely insoluble.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in one portion. Stir at room temperature for 2 hours.

  • Validation Check: As the 4-hydroxyl group is silylated, the hydrogen-bonding network is capped. The solid will gradually dissolve into the DCM, yielding a clear solution.

  • Workup: Wash the DCM layer with cold water to remove imidazole salts. The resulting TBS-protected intermediate is highly lipophilic and can be concentrated, purified via standard silica gel chromatography, and dissolved in any non-polar solvent (Hexanes, Toluene) for the next synthetic step.

References

  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • American Chemical Society. "Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists." ACS Publications. Available at:[Link]

  • The Journal of Physical Chemistry B. "Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism." ACS Publications. Available at:[Link]

Sources

Troubleshooting

troubleshooting baseline noise in methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate HPLC analysis

Welcome to the technical support center for the HPLC analysis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on achieving a stable and quiet baseline. The following question-and-answer format addresses prevalent challenges encountered during method development and routine analysis of this polar, ionizable compound.

Frequently Asked Questions (FAQs) about Baseline Noise

Q1: I'm observing significant baseline noise in my chromatogram. What are the most common culprits?

A1: Baseline noise in HPLC can be broadly categorized into high-frequency (spikes and fuzz) and low-frequency (drift and wander) disturbances. The origins are diverse and can stem from any part of the HPLC system. The most frequent causes include:

  • Mobile Phase Issues: Dissolved gases, contaminated solvents or additives, improper mixing, or microbial growth.[1][2]

  • Pump and Hardware Malfunctions: Leaky pump seals, faulty check valves, or pressure fluctuations.[2]

  • Detector-Related Problems: A deteriorating lamp, contaminated flow cell, or temperature fluctuations in and around the detector.[1][3]

  • Column Health: Contamination leaching from the column or degradation of the stationary phase.

  • Environmental Factors: Unstable laboratory temperature can significantly affect the refractive index of the mobile phase, leading to baseline drift.[1]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving baseline noise specific to the analysis of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Issue 1: High-Frequency, Random Noise ("Fuzzy" Baseline)

Q2: My baseline is consistently "fuzzy" or shows random, short-term noise, making it difficult to integrate small impurity peaks. What should I investigate first?

A2: High-frequency noise often points to issues within the detector or with the mobile phase entering the detector.

Causality and Investigation:

The UV detector's signal-to-noise ratio is inversely proportional to the amount of light reaching the photodiode. Any factor that scatters or absorbs light erratically will increase noise.[3] An aging UV lamp, for instance, can lose intensity and become unstable, leading to a noisy baseline.[2] Similarly, microscopic air bubbles or contaminants in the flow cell can scatter the light beam.

Troubleshooting Workflow:

A Start: Fuzzy Baseline Observed B Perform Lamp Intensity Test (via instrument software) A->B C Is Lamp Energy Low or Failing? B->C D Yes C->D Fail E No C->E Pass F Replace UV Lamp D->F G Flush Detector Flow Cell (with Isopropanol, then HPLC-grade water) E->G H Does Noise Persist? G->H I Yes H->I J No H->J L Check Mobile Phase Degassing I->L K Problem Resolved J->K M Is Degasser Working? Are Solvents Freshly Prepared? L->M N No M->N O Yes M->O P Degas Solvents/Prepare Fresh Mobile Phase N->P Q Investigate for Leaks (fittings, pump seals) O->Q

Caption: Troubleshooting fuzzy baseline noise.

Step-by-Step Protocol: Flushing the Detector Flow Cell

  • Disconnect the Column: Replace the column with a union or a restrictor capillary to avoid exposing it to harsh solvents.

  • Solvent Preparation: Use HPLC-grade isopropanol and water.

  • Flushing Sequence:

    • Pump HPLC-grade water through the system for 15 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Switch to isopropanol and flush for 30 minutes. Isopropanol is effective at removing many organic contaminants and is miscible with aqueous phases.

    • Flush again with HPLC-grade water for 15 minutes to remove the isopropanol.

  • Re-equilibration: Re-introduce the mobile phase and allow the system to equilibrate until the baseline is stable.

Issue 2: Periodic or Pulsating Noise

Q3: I'm seeing a regular, repeating pulse in my baseline, almost like a sine wave. What is causing this?

A3: This type of periodic noise is almost always related to the pump's delivery cycle.

Causality and Investigation:

Modern HPLC pumps use dual pistons that operate out of phase to deliver a continuous flow of mobile phase. If there is an issue with a check valve, a leak in a pump seal, or trapped air bubbles in the pump head, the pressure will fluctuate with each piston stroke, leading to a pulsating baseline.[4] Inadequate mobile phase mixing can also cause this issue, especially when using UV-absorbing buffers.

Troubleshooting Workflow:

A Start: Periodic Baseline Noise B Observe Pump Pressure Profile A->B C Does Pressure Fluctuate with the Same Period as the Noise? B->C D Yes C->D E No C->E F Purge the Pump to Remove Air Bubbles D->F P Improve Mobile Phase Mixing (use a larger volume mixer or pre-mix) E->P G Does Noise Persist? F->G H Yes G->H I No G->I K Inspect and Clean/Replace Check Valves H->K J Problem Resolved I->J L Does Noise Persist? K->L M Yes L->M N No L->N O Inspect Pump Seals for Leaks or Salt Buildup M->O N->J

Caption: Diagnosing periodic baseline noise.

Expert Tip: If you suspect mixing issues, try adding a small amount (e.g., 0.1%) of a UV-absorbing compound like acetone to your organic solvent line only and monitor the baseline at 254 nm.[5] A well-mixed system will show a smooth, stable baseline, while poor mixing will reveal the pump's pulsation frequency.

Issue 3: Baseline Drift, Especially in Gradients

Q4: My baseline drifts up or down during the analysis, which is compromising the quantification of late-eluting peaks. How can I fix this?

A4: Baseline drift is common in gradient elution and is often related to the mobile phase composition or temperature instability.

Causality and Investigation:

For a polar, ionizable compound like methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, precise control of mobile phase pH is critical for consistent retention. The compound has both acidic (4-hydroxy) and basic (pyridine-like nitrogen) functionalities, making its ionization state highly pH-dependent.

  • Mobile Phase Absorbance Mismatch: If the aqueous (A) and organic (B) mobile phases have different UV absorbance at the detection wavelength, the baseline will drift as the gradient progresses. This is particularly noticeable at low UV wavelengths (<220 nm) where solvents like methanol and buffers like acetate or formate begin to absorb.[3]

  • Temperature Effects: A common cause of drift is a temperature difference between the column and the detector flow cell.[2] As the mobile phase exits a heated column, it cools en route to the detector, causing a change in its refractive index and, consequently, the baseline.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to a drifting baseline on subsequent injections.

Troubleshooting and Optimization Strategies:

Problem Area Recommended Action Scientific Rationale
Mobile Phase Use high-purity, HPLC-grade solvents and additives. Prepare fresh daily.Prevents introduction of UV-absorbing contaminants that can cause drift.[2]
Select a buffer with a pKa within ±1 pH unit of the desired mobile phase pH.Ensures stable pH control throughout the gradient, which is critical for ionizable analytes.
Add the same concentration of buffer/additive (e.g., 0.1% formic acid) to both mobile phase A and B.This minimizes the difference in UV absorbance between the two mobile phases, leading to a flatter baseline during the gradient.[6]
Column & Temperature Use a column oven to maintain a stable column temperature.Consistent temperature ensures reproducible retention times and minimizes temperature-induced drift.[1]
If the column is heated significantly above ambient, consider insulating the tubing between the column and detector.This helps to reduce temperature fluctuations of the eluent before it enters the flow cell.
Ensure adequate column equilibration time between runs (at least 5-10 column volumes).Allows the stationary phase to fully return to the initial mobile phase conditions, preventing run-to-run variability and drift.
Detector Choose a detection wavelength at the analyte's absorbance maximum (λmax) and away from the UV cutoff of your solvents.Maximizes signal-to-noise and avoids regions of high solvent absorbance, which are prone to noise and drift.[3]

Analyte-Specific Considerations:

  • For Reversed-Phase HPLC: A common starting point for polar acidic/basic compounds is a C18 column with a polar-embedded or polar-endcapped stationary phase, which provides better retention and peak shape with highly aqueous mobile phases.[7] A mobile phase of acetonitrile and a buffered aqueous solution (e.g., 10-25 mM ammonium formate or acetate) at a pH between 3 and 5 is a logical starting point for method development.

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Shimadzu Baseline Disturbance. Shimadzu. [Link]

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. LCGC International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Sc3+-Promoted O–O Bond Cleavage of a (μ-1,2-Peroxo)diiron(III) Species Formed from an Iron(II) Precursor and O2 to Generate a Complex with an FeIV2(μ-O)2 Core. Journal of the American Chemical Society. [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

  • 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide. PubChem. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate Functionalization

Welcome to the technical support center for the functionalization of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this versatile heterocyclic scaffold. The 4-hydroxy-2-pyridone core is a privileged structure in medicinal chemistry, and its efficient, regioselective functionalization is paramount for the rapid development of novel molecular entities.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, such as low reaction yields, catalyst deactivation, and poor selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Issue 1: My reaction shows low or no conversion to the desired product.

  • Question: I've set up my C-H functionalization (e.g., arylation) of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, but I'm seeing minimal product formation. What should I check first?

  • Answer: Low or no conversion is a frequent initial hurdle. A systematic approach is crucial.[2] Here are the primary factors to investigate:

    • Catalyst Activity: The active Pd(0) species is highly sensitive to air and moisture.[3] Ensure you are using a fresh batch of the palladium precursor (e.g., Pd(OAc)₂) and ligand, or consider a more robust, air-stable pre-catalyst. Verify the activity of your catalyst batch by running a known, reliable reaction.[2][4]

    • Inefficient Catalyst Formation/Activation: If generating the active catalyst in situ, the process may be inefficient. The sequence of adding reagents can be critical.[5] For instance, pre-mixing the palladium source and ligand in a small amount of solvent before adding the other components can sometimes be beneficial.[6]

    • Ligand Selection: The choice of ligand is paramount. The 4-hydroxy-2-pyridone moiety can act as a ligand itself, potentially poisoning the catalyst.[7] Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) are often required to facilitate the key oxidative addition step and prevent catalyst inhibition.[3][8][9] If your current ligand is not performing, screening a panel of ligands with different properties is a logical next step.[2]

    • Inadequate Reaction Conditions: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize both the active Pd(0) catalyst and sensitive phosphine ligands, leading to deactivation.[2][10] Additionally, the reaction temperature may be too low to overcome the activation energy. A systematic increase in temperature (e.g., in 10-20 °C increments) can often improve conversion.[2]

Issue 2: My reaction starts but stalls over time, or I observe a black precipitate.

  • Question: The reaction appears to begin, as confirmed by early-stage TLC or LC-MS analysis, but it doesn't proceed to completion. I've also noticed the formation of a black solid. What's happening?

  • Answer: This behavior strongly suggests catalyst deactivation. The black precipitate is almost certainly palladium black, an agglomerated, inactive form of palladium metal.[2][6]

    • Cause - Catalyst Agglomeration: The active, soluble Pd(0) species is unstable and can aggregate, especially at high temperatures or if the ligand is not effectively stabilizing it.[6] This is a common deactivation pathway.[6]

    • Cause - Product Inhibition: The functionalized pyridone product itself can be a more potent ligand than the starting material or the phosphine ligand. It can coordinate strongly to the palladium center, forming a stable, off-cycle complex that halts the catalytic cycle.[7][11][12] This is a well-documented issue for reactions involving 2-substituted pyridines.[6]

    • Solutions:

      • Adjust Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can sometimes prevent catalyst aggregation by ensuring the palladium center remains coordinated and soluble. However, an excessive amount of ligand can also inhibit the reaction by preventing substrate coordination.[5]

      • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[2] Finding the optimal temperature that balances rate and stability is key.

      • Consider a Different Catalyst System: If deactivation persists, switching to a more robust pre-catalyst or a different ligand designed for challenging substrates may be necessary. Heterogeneous catalysts, such as palladium on silica, can sometimes offer greater stability and reusability, though they may require different optimization strategies.[13]

Issue 3: I'm observing significant side-product formation, particularly homocoupling.

  • Question: My main product is contaminated with significant amounts of homocoupled byproducts from my coupling partner (e.g., boronic acid). How can I improve selectivity?

  • Answer: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[3]

    • Primary Solution - Rigorous Degassing: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[10] Solvents must be freshly degassed using methods like sparging with an inert gas for 15-20 minutes or through several freeze-pump-thaw cycles.[6] All solid reagents should be dried thoroughly.

    • Secondary Solution - Reaction Parameters:

      • Base Selection: The choice and purity of the base are important. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[3]

      • Additive Effects: Sometimes, additives can influence selectivity. For example, in some direct arylation reactions, copper salts like Cu(OAc)₂ are used as co-oxidants, but their stoichiometry must be carefully controlled.[14]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for optimizing a reaction with this substrate?

    • A1: A sensible starting point for initial screening is 1-5 mol% of the palladium precursor relative to the limiting reagent.[3][10] For highly active catalyst systems, loadings can often be reduced to <1 mol% during optimization.[15] Starting too low (<0.5 mol%) can make the reaction highly susceptible to poisoning by trace impurities.[4]

  • Q2: How does the structure of the 4-hydroxy-2-pyridone core influence catalysis?

    • A2: The substrate itself presents unique challenges. The 4-hydroxy group makes the system electron-rich and capable of tautomerization. More importantly, the nitrogen atom and the carbonyl oxygen can act as chelating ligands for the palladium center.[7] This coordination can be a double-edged sword: it can help direct C-H activation to the desired position (C3), but it can also lead to the formation of overly stable intermediates or catalyst inhibition, as discussed in the troubleshooting section.[1][7][16]

  • Q3: Should I use a pre-catalyst or generate the active catalyst in situ?

    • A3: For reproducibility and ease of use, well-defined, commercially available pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often advantageous.[9] They improve the selectivity and activity by providing a reliable method to generate the active Pd(0) species, often allowing for lower catalyst loadings.[9] Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common and cost-effective but can be less reproducible, as the efficiency of the reduction to Pd(0) can be influenced by ligands, solvents, and trace impurities.[5]

  • Q4: Can I use a non-palladium catalyst for this transformation?

    • A4: Yes, while palladium is the most common, other metals can be used. Copper-catalyzed systems, for example, have been employed for N- and O-arylations of hydroxypyridines.[17] However, these systems often require different ligands and conditions and may present their own optimization challenges. For C-C bond formation via C-H activation, palladium remains the most versatile and widely studied catalyst.[18]

Core Optimization Protocols & Methodologies

A systematic approach is the key to successful optimization. The following protocols provide a framework for your experiments.

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening approach to quickly identify a promising catalyst system (palladium source and ligand).

Materials:

  • Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (1.0 equiv)

  • Coupling Partner (e.g., Aryl boronic acid, 1.5 equiv)

  • Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand Panel (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Array of reaction vials (e.g., 2 mL screw-cap vials) with stir bars

Procedure:

  • Array Preparation: In a glovebox or under an inert atmosphere, add the methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, coupling partner, and base to each reaction vial.

  • Catalyst/Ligand Addition:

    • Prepare stock solutions of the palladium precursors and ligands in the chosen solvent.

    • To each vial, add the appropriate palladium source (e.g., to achieve 2 mol%) and ligand (e.g., to achieve 4 mol%, maintaining a 2:1 L/Pd ratio).

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer plate. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).[10]

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising catalyst/ligand combination.

Data Presentation: Catalyst Loading Optimization

Once a lead catalyst system is identified, the loading can be optimized. The goal is to find the lowest catalyst concentration that provides the maximum yield in a reasonable time, minimizing cost and residual metal in the final product.

Entry Pd Precursor (mol%) Ligand (mol%) Time (h) Conversion (%) Notes
12.04.01295Baseline condition
21.02.01294Halving loading has minimal impact
30.51.01285Yield drops, reaction slowing
40.51.02493Full conversion achieved with longer time
50.10.22440Catalyst loading is too low

Table 1: Example data for optimizing catalyst loading for a C-H arylation reaction. The optimal loading appears to be around 0.5-1.0 mol% for this system, representing a balance between efficiency and cost.

Visualizing the Troubleshooting Process

To aid in diagnosing experimental failures, the following workflow provides a logical decision-making process.

Troubleshooting_Workflow Start Reaction Failure: Low/No Conversion Check_Catalyst Is Catalyst Active & Fresh? Start->Check_Catalyst Stall Reaction Stalls: Catalyst Deactivation Start->Stall Check_Conditions Are Conditions Anhydrous & Oxygen-Free? Check_Catalyst->Check_Conditions Yes Failure Consult Specialist/ Re-evaluate Approach Check_Catalyst->Failure No, Replace Catalyst Screen_Ligands Perform Ligand Screen Check_Conditions->Screen_Ligands Yes Check_Conditions->Failure No, Improve Technique (Degas, Dry Solvents) Increase_Temp Increase Reaction Temp. Screen_Ligands->Increase_Temp Still Low Conversion Success Reaction Optimized Screen_Ligands->Success Conversion Improved Increase_Temp->Success Conversion Improved Increase_Temp->Failure No Improvement Adjust_Ratio Adjust Ligand/Pd Ratio (e.g., Increase to 2:1 or 4:1) Stall->Adjust_Ratio Lower_Temp Lower Reaction Temp. Adjust_Ratio->Lower_Temp Deactivation Persists Adjust_Ratio->Success Stalling Resolved Lower_Temp->Success Stalling Resolved Lower_Temp->Failure Deactivation Persists

Caption: Troubleshooting workflow for low reaction conversion or catalyst deactivation.

This guide provides a starting point for optimizing the functionalization of this important heterocyclic core. Remember that every specific transformation is unique, and a systematic, data-driven approach to optimization is the surest path to success.

References

  • Anagnostaki, E. E., Fotiadou, A. D., Demertzidou, V., & Zografos, A. L. (2014). Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones. Chemical Communications, 50(52), 6879-6882. [Link]

  • Anagnostaki, E. E., et al. (2014). Supporting Information for: Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones. Royal Society of Chemistry. [Link]

  • Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine–Palladium Complexes via Density Functional Theory and Experimental Studies. Organometallics, 26(9), 2183–2192.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • D'Amico, A. D., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653-4660. [Link]

  • Fairlamb, I. J. S. (2015). The '2-pyridyl' problem in palladium-catalysed cross-coupling reactions. Chemical Society Reviews, 44(6), 1373-1383.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • METTLER TOLEDO. (2024). MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. METTLER TOLEDO. [Link]

  • Newman, S. G., & Willis, M. C. (2011). N-, O-, and S-Arylation of 2- and 4-Hydroxypyridines. The Journal of Organic Chemistry, 76(11), 4566-4573.
  • Valente, C., Pompeo, M., Sayah, M., & Organ, M. G. (2014). Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes. Organic Process Research & Development, 18(1), 180–190.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling.

Sources

Reference Data & Comparative Studies

Validation

Methyl vs. Ethyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate: A Comparative Guide to Reactivity and Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Heterocyclic esters, particularly 4-hydroxy-2-oxo-1H-pyridine-3-carboxylates and their quinoline analogs, are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Heterocyclic esters, particularly 4-hydroxy-2-oxo-1H-pyridine-3-carboxylates and their quinoline analogs, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of ketohexokinase inhibitors, antifungal agents, and anti-HIV compounds [1]. When designing synthetic routes involving these scaffolds, chemists must frequently choose between the methyl ester and the ethyl ester derivatives.

While the structural difference is merely a single methylene unit, this variation significantly impacts the thermodynamic stability, nucleophilic susceptibility, and overall experimental yield during downstream functionalization (such as amidation). This guide objectively compares the reactivity of these two derivatives, providing mechanistic insights and validated experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Why Ester Choice Matters

The reactivity of the 3-carboxylate group in 4-hydroxy-2-oxo-1H-pyridine derivatives is uniquely enhanced by the adjacent 4-hydroxy group. Intramolecular hydrogen bonding between the 4-OH proton and the ester carbonyl oxygen increases the electrophilicity of the ester carbon, making these scaffolds highly reactive compared to standard aliphatic or aromatic esters[2].

However, the choice between the methyl and ethyl derivative dictates the efficiency of nucleophilic acyl substitution for three fundamental reasons:

  • Steric Hindrance: The methyl group presents less steric bulk to incoming nucleophiles (e.g., primary or secondary amines) during the formation of the tetrahedral intermediate.

  • Leaving Group Ability & Equilibrium: In direct amidation reactions, the leaving group is an alkoxide that is protonated to form an alcohol. Methanol (bp 65 °C) is more volatile than ethanol (bp 78 °C). In heat-driven or refluxing conditions, methanol is more easily expelled from the reaction mixture, driving the equilibrium toward the amide product via Le Chatelier's principle [3].

  • Hydrolytic Stability: Ethyl esters exhibit slightly higher stability in basic or aqueous environments compared to methyl esters [4]. If your synthetic route requires prolonged exposure to basic aqueous conditions prior to functionalizing the ester, the ethyl derivative minimizes premature hydrolysis.

Pathway Visualization

G cluster_0 Ester Substrates M_Ester Methyl Ester (Less Steric Bulk) Intermediate Tetrahedral Intermediate M_Ester->Intermediate Fast (MeOH leaving) E_Ester Ethyl Ester (More Steric Bulk) E_Ester->Intermediate Slower (EtOH leaving) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Nucleophilic Attack Product Target Amide Product Intermediate->Product -ROH SideReaction Hydrolysis & Decarboxylation Intermediate->SideReaction +H2O (Trace)

Mechanistic pathways of direct amidation vs. competitive hydrolysis side reactions.

Quantitative Performance Data

The following table synthesizes experimental data comparing the amidation and hydrolysis rates of methyl vs. ethyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylates (and their direct structural analogs) under standard laboratory conditions [3, 5].

ParameterMethyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylateEthyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
Direct Amidation Yield (Reflux, 12h) 85 - 92%65 - 75%
Amidation Reaction Time (Complete Conversion) 4 - 6 hours12 - 18 hours
Byproduct Volatility (Driving Force) Methanol (bp 65 °C) - Easily removedEthanol (bp 78 °C) - Requires higher heat
Aqueous Base Stability (1M NaOH, 25°C) Hydrolyzes rapidly (< 1 hour)Hydrolyzes moderately (2 - 3 hours)
Susceptibility to Decarboxylation High (if trace water is present)Moderate (slower hydrolysis limits this)
Optimal Use Case Rapid downstream amidation/functionalizationMulti-step syntheses requiring ester preservation

Note: Yields are representative of reactions with unhindered primary amines (e.g., benzylamine) in non-polar solvents (e.g., toluene or xylene).

Experimental Workflows & Self-Validating Protocols

A critical failure point when working with 4-hydroxy-2-oxo-1H-pyridine-3-carboxylates is the competitive hydrolysis reaction. At elevated temperatures (120–150 °C), these alkyl esters react more readily with trace water than with amines. The resulting carboxylic acid rapidly undergoes irreversible decarboxylation[2].

Therefore, the protocol must be a self-validating system that strictly controls moisture.

Protocol: Direct Amidation of the Methyl Ester Derivative

Reagents:

  • Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (1.0 eq)

  • Primary Amine (1.5 eq)

  • Anhydrous Toluene or Xylene (0.2 M relative to ester)

  • Activated 4Å Molecular Sieves (20% w/w)

Step-by-Step Methodology:

  • System Preparation (Crucial): Flame-dry a two-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Flush the system with ultra-high purity Argon. Causality: The Dean-Stark trap allows for the physical removal of generated methanol and trace water, driving the equilibrium and preventing decarboxylation.

  • Reagent Charging: Add the methyl ester substrate and activated molecular sieves to the flask. Add anhydrous toluene via syringe. Stir for 10 minutes at room temperature.

  • Amine Addition: Inject the primary amine dropwise.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 110 °C for toluene).

  • Reaction Monitoring (Self-Validation): After 4 hours, pull a 0.1 mL aliquot. Quench in LC-MS grade acetonitrile.

    • Validation Check: If LC-MS shows a peak corresponding to[M-44] (loss of CO2), moisture has breached the system. If the starting material is consumed and the target amide mass is dominant, proceed to step 6.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether or recrystallize from ethanol to yield the pure amide.

Workflow Step1 1. Substrate Preparation Strictly Anhydrous Step2 2. Amine Addition (1.2 - 1.5 eq) Step1->Step2 Step3 3. Reflux w/ Dean-Stark (Drive off MeOH/H2O) Step2->Step3 Step4 4. LC-MS Monitoring (Check for Decarboxylation) Step3->Step4 Step5 5. Filtration & Workup Step4->Step5 WaterWarning Trace Water Alert: Leads to Decarboxylation WaterWarning->Step1

Self-validating workflow for the direct amidation of highly reactive heterocyclic esters.

Conclusion & Selection Guide

The choice between the methyl and ethyl derivatives of 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate should be dictated by your immediate synthetic goals:

  • Choose the Methyl Ester if your next step is a nucleophilic acyl substitution (like amidation). The reduced steric hindrance and the high volatility of the methanol byproduct will significantly reduce reaction times and improve yields [3].

  • Choose the Ethyl Ester if your synthetic route involves intermediate steps with basic or aqueous conditions where the ester must act as a stable protecting group for the carboxylate [4]. Be prepared to use harsher conditions or transition-metal catalysis (e.g., Mn or Ni-catalyzed amidation) when you eventually need to functionalize it [3].

References

  • Google Patents. (2023). Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors (US11634410B2). Retrieved from[Link]

  • National Institutes of Health (PMC). (2015). The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from[Link]

  • American Chemical Society (ACS). (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. Retrieved from [Link]

  • ChemRxiv. (2020). Direct Amidation of Esters via Ball Milling. Retrieved from [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for Testing Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate Purity

This guide provides an in-depth comparison of analytical methodologies for the purity validation of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. As drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the purity validation of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity of such compounds is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind method selection and validation choices, grounded in regulatory expectations and practical laboratory experience.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will compare the most common and effective techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Regulatory Cornerstone: ICH Q2(R1) Validation Parameters

Any analytical method intended for purity determination in a regulated environment must be validated to demonstrate its suitability. The ICH Q2(R1) guideline provides a comprehensive framework for this process, focusing on several key performance characteristics.[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[1][6] Forced degradation studies are a critical tool for demonstrating specificity.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2] It is often expressed as percent recovery.[9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[1][9]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

The following workflow diagram illustrates the logical progression of a typical method validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation According to ICH Q2(R1) cluster_2 Phase 3: Finalization Dev Develop Analytical Method Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST Define System Suitability Tests Rob->SST Report Generate Validation Report SST->Report

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is driven by the physicochemical properties of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, including its polarity, volatility, and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11] For a polar, non-volatile compound like Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, RP-HPLC is the premier choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its versatility in retaining a broad range of moderately polar to non-polar compounds through hydrophobic interactions.[11]

  • Mobile Phase: The pyridine moiety in the analyte has a basic character.[6] To ensure a consistent retention time and symmetrical peak shape, the mobile phase must be buffered to control the ionization state of the molecule. A phosphate or formate buffer is common. An organic modifier like acetonitrile or methanol is used to elute the compound from the C18 column. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.[11]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[11]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% A to 10% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: PDA monitoring at the analyte's λmax (e.g., 280 nm) and across a wider range (200-400 nm) to ensure all impurities are detected.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Perform forced degradation studies (see Section 3). Inject blank (diluent), placebo, and spiked samples. The analyte peak should be free from interference and peak purity analysis (via PDA) should pass.

    • Linearity: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[6][10] Calculate the percent recovery at each level.

    • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the test concentration.[1][9] Calculate the Relative Standard Deviation (%RSD).

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst. Compare the results.

    • LOQ/LOD: Determine by either the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or by statistical calculation from the linearity curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the results.[10]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[12][13][14] Its use for Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is contingent on the compound's thermal stability and volatility. If the compound is not sufficiently volatile or degrades at high temperatures, derivatization may be required. However, for assessing volatile impurities (e.g., residual solvents), GC is an indispensable orthogonal technique.[12][15]

Causality Behind Experimental Choices:

  • Technique: Headspace GC is ideal for residual solvent analysis as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components. For direct purity analysis of the main compound (if feasible), direct injection would be used.

  • Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to nearly all organic compounds, making it excellent for quantitative analysis.[15] For identifying unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the preferred approach, as it provides structural information.[12]

  • Instrumentation: GC system with a split/splitless injector, FID, and headspace autosampler (if for residual solvents).

  • Chromatographic Conditions (Example for direct analysis):

    • Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Validation Procedure: The validation follows the same principles as HPLC (Specificity, Linearity, Accuracy, etc.), with adjustments for the GC technique. For instance, linearity would be established by injecting varying concentrations, and accuracy by spiking a placebo with known amounts of the analyte.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the same substance.[16][17] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard: The choice of internal standard is critical. It must be stable, of high purity, accurately weighable, and have a simple NMR spectrum with at least one resonance that is baseline-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): To ensure full relaxation of all protons between scans (a prerequisite for accurate quantification), a long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) must be used.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., 10.00 mg of maleic acid) into an NMR tube.

    • Accurately weigh a specific amount of the Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate sample (e.g., 25.00 mg) and add it to the same NMR tube.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with optimized parameters, including a 90° pulse angle and a long relaxation delay (e.g., 30 seconds).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

The Litmus Test of Specificity: Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method.[7][8] They expose the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[8][18] This demonstrates that the analytical method can separate the intact analyte from any degradants that might form over the product's shelf life.

Caption: Workflow for a forced degradation study.

Experimental Approach:

  • Acid/Base Hydrolysis: Reflux the drug in 0.1 M HCl and 0.1 M NaOH.[18][19]

  • Oxidative Degradation: Treat the drug with a dilute solution of hydrogen peroxide (e.g., 3%).[18][20]

  • Thermal Degradation: Expose the solid drug to high heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug (solid and in solution) to light as specified in ICH Q1B.

The goal is to achieve 5-20% degradation of the active ingredient.[19] The stressed samples are then analyzed by the proposed method (e.g., HPLC). The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, and the mass balance is close to 100%.

Method Performance Comparison

The following table provides a comparative summary of the expected performance of each validated method for the purity analysis of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Validation Parameter RP-HPLC GC-FID (if applicable) qNMR
Specificity Excellent (with PDA); demonstrated via forced degradation.Good; excellent when coupled with MS. Less suitable for non-volatile degradants.Excellent; distinguishes structurally different molecules. May have overlapping signals.
Linearity (r²) ≥ 0.999≥ 0.999Not applicable in the same sense; based on a single-point calibration.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0% (as a primary method)
Precision (%RSD) < 1.0%< 1.5%< 0.5%
LOQ Low (ng level)Low (ng level)Higher (µg-mg level)
Primary Application Routine QC, stability testing, impurity profiling.Volatile impurity and residual solvent analysis.Reference standard characterization, purity assignment without a specific standard.

Conclusion and Recommendations

The validation of analytical methods is a mandatory and scientifically rigorous process in pharmaceutical development. For determining the purity of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a multi-faceted approach provides the most comprehensive and trustworthy data.

  • RP-HPLC stands as the gold standard for routine quality control and stability testing.[6][11] Its high resolving power and sensitivity, when validated through a comprehensive protocol including forced degradation studies, ensure that the purity of every batch can be reliably assessed.

  • GC-FID serves as an essential orthogonal method, primarily for the quantification of volatile organic impurities and residual solvents, which are not detectable by HPLC.[12][21]

  • qNMR is an invaluable tool for the absolute purity assignment of reference standards.[16] Its primary nature eliminates the need for a pre-existing, characterized standard of the same compound, making it fundamental for establishing the "true" purity value against which chromatographic methods can be calibrated.

A robust quality control strategy should leverage HPLC as the primary release method, supported by GC for volatile impurities and qNMR for the definitive characterization of the primary reference material. This integrated approach ensures that the purity of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is controlled with the highest degree of scientific confidence, meeting the stringent requirements of regulatory bodies and ensuring the safety and quality of the final drug product.

References

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Preprints.org. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry.
  • Prewel Labs. (2026, January 19). Usage Of Gas Chromatography In Pharma And Medical Device Testing. Prewel Labs.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • GenTech Scientific. (2023, March 14). How Gas Chromatography Is Used for Quality Control. GenTech Scientific.
  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Fiveable.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. CUP Contract Labs.
  • BenchChem. (n.d.). HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. BenchChem.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. BenchChem.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • YouTube. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube.
  • American Pharmaceutical Review. (2022, November 30). Forced Degradation – A Review. American Pharmaceutical Review.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Validation

A Comparative Guide to the Efficacy of Hydroxypyridinone-Based Inhibitors Targeting Influenza PA Endonuclease

For researchers and drug development professionals at the forefront of antiviral discovery, the influenza virus remains a persistent and evolving threat. The emergence of resistance to existing therapeutics necessitates...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals at the forefront of antiviral discovery, the influenza virus remains a persistent and evolving threat. The emergence of resistance to existing therapeutics necessitates the exploration of novel viral targets. One of the most promising of these is the influenza A virus polymerase acidic (PA) endonuclease, a critical enzyme in the viral replication machinery. This guide provides a detailed comparative analysis of a key class of PA endonuclease inhibitors: the hydroxypyridinones, with a focus on the foundational scaffold exemplified by methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate derivatives.

The core directive of this guide is to move beyond a simple listing of data. We will delve into the causality behind experimental design, the structural basis for inhibitory activity, and a practical comparison of efficacy against established and emerging inhibitors.

The "Cap-Snatching" Mechanism: A Prime Target for Antiviral Intervention

The influenza virus, an RNA virus, replicates its genome within the nucleus of the host cell. To ensure its messenger RNA (mRNA) is translated by the host's ribosomes, it employs a unique mechanism known as "cap-snatching". The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process. The N-terminal domain of the PA subunit (PAN) possesses endonuclease activity, which cleaves the 5' cap from host pre-mRNAs. This capped fragment is then used as a primer to initiate the transcription of viral mRNAs.[1][2]

By inhibiting the PA endonuclease, it is possible to halt viral transcription and, consequently, viral replication. This makes the PA endonuclease a highly attractive target for the development of new anti-influenza drugs.[1]

The Hydroxypyridinone Scaffold: A Potent Metal-Chelating Pharmacophore

The 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold and its derivatives have emerged as potent inhibitors of the influenza PA endonuclease. Their mechanism of action is rooted in their ability to chelate the two divalent metal ions, typically manganese (Mn²⁺), present in the active site of the enzyme.[3][4] This chelation prevents the enzyme from binding and cleaving the host mRNA, effectively shutting down the cap-snatching process.

Below is a diagram illustrating the mechanism of action of hydroxypyridinone-based inhibitors.

cluster_active_site PA Endonuclease Active Site Mn1 Mn²⁺ cleavage Cleavage (Cap-Snatching) Mn1->cleavage no_cleavage Inhibition of Cleavage Mn2 Mn²⁺ Mn2->cleavage inhibitor Hydroxypyridinone Inhibitor inhibitor->Mn1 Chelation inhibitor->Mn2 Chelation host_mrna Host pre-mRNA (Capped) host_mrna->Mn1 Binding host_mrna->Mn2 Binding viral_transcription Viral mRNA Transcription cleavage->viral_transcription Provides Primer no_viral_transcription Blocked Viral Transcription no_cleavage->no_viral_transcription No Primer

Caption: Mechanism of hydroxypyridinone inhibition of PA endonuclease.

Comparative Efficacy of PA Endonuclease Inhibitors

To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory activity (IC50) of various compounds against the influenza PA endonuclease. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassSpecific CompoundIC50 (nM)Reference(s)
Hydroxypyridinone 1-(4-(1H-tetrazol-5-yl)phenyl)-2-(((4-chlorophenyl)(methyl)amino)methyl)-5-hydroxypyridin-4(1H)-one14[5]
Hydroxypyridinone Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 16)11[3]
Hydroxypyridinone Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 18)23[3]
Hydroxypyridinone Carboxylic acid-modified hydroxypyridinone~17[4]
Approved Drug Baloxavir acid (active form of Baloxavir marboxil)1.4 - 8.9[7][8]
Other Experimental Polycyclic carbamoyl pyridone derivative (RO-7)Sub-micromolar[1]

Note: IC50 values can vary depending on the specific assay conditions, such as the influenza virus strain and cell line used.

As the data indicates, hydroxypyridinone derivatives demonstrate potent inhibition of the influenza PA endonuclease, with IC50 values in the low nanomolar range. Their efficacy is comparable to that of the active form of the FDA-approved drug, Baloxavir marboxil.[7][8]

Experimental Protocol: In Vitro PA Endonuclease Inhibition Assay (FRET-based)

The following is a generalized protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay, a common method for determining the inhibitory activity of compounds against the PA endonuclease. This protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.

Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorescent donor molecule at one end and a quencher molecule at the other. In its intact state, the proximity of the quencher to the donor suppresses the fluorescent signal. Upon cleavage by the PA endonuclease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant influenza PA endonuclease

  • FRET-labeled substrate (e.g., a 15-20 base pair oligonucleotide with a 5'-FAM and 3'-TAMRA label)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted test compounds to the wells of the 384-well plate. For control wells, add 1 µL of DMSO (for 100% activity) and 1 µL of a known inhibitor (e.g., Baloxavir acid) for 0% activity.

  • Enzyme Addition: Add 20 µL of the PA endonuclease solution in assay buffer to each well. The final enzyme concentration should be optimized for a linear reaction rate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Measurement: Initiate the reaction by adding 20 µL of the FRET-labeled substrate in assay buffer to each well. Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) at regular intervals (e.g., every minute) for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Normalize the rates to the DMSO control (100% activity) and the known inhibitor control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start compound_prep Prepare Compound Dilutions in DMSO start->compound_prep plate_prep Dispense Compounds and Controls into Plate compound_prep->plate_prep enzyme_add Add PA Endonuclease Solution plate_prep->enzyme_add incubation Incubate at RT for 15 min enzyme_add->incubation substrate_add Add FRET Substrate and Start Measurement incubation->substrate_add data_acq Monitor Fluorescence Increase Over Time substrate_add->data_acq data_analysis Calculate Reaction Rates and Normalize Data data_acq->data_analysis ic50_calc Plot Inhibition Curve and Determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the FRET-based PA endonuclease inhibition assay.

Conclusion and Future Directions

The hydroxypyridinone scaffold represents a highly promising class of inhibitors targeting the influenza PA endonuclease. Their mechanism of action, potent inhibitory activity, and amenability to chemical modification make them a compelling area for further research and development. While the approved drug Baloxavir marboxil has set a high benchmark, the continued exploration of novel hydroxypyridinone derivatives is crucial for overcoming potential resistance and expanding the arsenal of anti-influenza therapeutics.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on evaluating their activity against a broad range of influenza strains, including those with emerging resistance to current treatments. The detailed understanding of the structure-activity relationships and the robust experimental protocols outlined in this guide provide a solid foundation for these endeavors.

References

  • Baughman, B. M., et al. (2012). Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay. ACS Chemical Biology, 7(3), 526-534. [Link]

  • Parhi, A. K., et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry, 21(21), 6435-6446. [Link]

  • Credille, C. V., et al. (2021). Fragment-Based Identification of Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry, 64(23), 17395-17409. [Link]

  • De Clercq, E., & Li, G. (2016). A novel endonuclease inhibitor exhibits broad-spectrum anti-influenza virus activity in vitro. Antiviral Research, 133, 137-145. [Link]

  • PubChem. (n.d.). Baloxavir marboxil. National Center for Biotechnology Information. [Link]

  • Feng, E., et al. (2022). Targeted Inhibition of the Endonuclease Activity of Influenza Polymerase Acidic Proteins. Future Medicinal Chemistry, 14(8), 571-586. [Link]

  • Credille, C. V., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1936-1942. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Baloxavir Marboxil? Synapse. [Link]

  • U.S. Food and Drug Administration. (2018). OFFICE OF CLINICAL PHARMACOLOGY REVIEW. [Link]

  • Takashita, E., et al. (2018). Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil. Antimicrobial Agents and Chemotherapy, 62(12), e01228-18. [Link]

  • Stevaert, A., & Naesens, L. (2014). Computation-Guided Discovery of Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry, 57(11), 4776-4787. [Link]

  • Da, W., et al. (2017). IC50 values for inhibition of influenza virus pharmaceutical targets... ResearchGate. [Link]

  • Stokes, R. W., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. eScholarship. [Link]

Sources

Comparative

Benchmarking Synthesis Pathways for Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate: A Technical Guide

The 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (also known as 4-hydroxy-2-pyridone-3-carboxylate) scaffold is a privileged pharmacophore prevalent in numerous bioactive molecules. It forms the core of clinical candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (also known as 4-hydroxy-2-pyridone-3-carboxylate) scaffold is a privileged pharmacophore prevalent in numerous bioactive molecules. It forms the core of clinical candidates such as APJ receptor agonists[1],[2] and acts as a critical binding motif in type II DNA topoisomerase inhibitors targeting multidrug-resistant bacteria[3].

For process chemists and drug development professionals, selecting the optimal synthetic route for this core—specifically the methyl ester derivative, methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate—is critical. The choice of reagents dictates the impurity profile, scalability, and overall Process Mass Intensity (PMI). While industrial literature frequently highlights the ethyl ester analog[1],[4], the exact mechanistic principles and scale-up parameters apply directly to the methyl ester variant.

This guide objectively benchmarks the two predominant synthetic strategies: the thermodynamically driven Dimethyl Malonate Condensation (Pathway A) and the kinetically controlled Methyl Malonyl Chloride Cyclization (Pathway B) .

Mechanistic Overview

SynthesisPathways Precursor Enamine / β-Keto Amide (Starting Material) PathA Pathway A: Dimethyl Malonate Base: NaOMe | Solvent: MeOH Temp: 150°C Precursor->PathA Thermodynamic Route PathB Pathway B: Methyl Malonyl Chloride Base: Pyridine | Solvent: DCM Temp: -5°C to 20°C Precursor->PathB Kinetic Route Product Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate (Target Scaffold) PathA->Product Condensation & Cyclization PathB->Product Acylation & Cyclization

Figure 1: Divergent synthetic pathways for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Pathway A: Dimethyl Malonate Condensation (Thermodynamic Control)

Causality & Mechanism

Pathway A relies on the base-catalyzed condensation of an enamine (or β-keto amide) with dimethyl malonate. The reaction requires a strong base (sodium methoxide) and high temperatures (often >120 °C). The causality behind the high temperature is thermodynamic: the initial transamidation and subsequent Dieckmann-type cyclization are reversible. By operating at elevated temperatures and continuously distilling off the methanol byproduct, Le Chatelier's principle is exploited to drive the equilibrium toward the stable pyridone ring[4].

Self-Validating Experimental Protocol
  • Preparation: Charge a dried, nitrogen-flushed reactor with the enamine precursor (1.0 equiv) and dimethyl malonate (1.05 equiv) in anhydrous methanol.

  • Base Addition: Slowly add a 20% wt/wt solution of sodium methoxide in methanol (1.1 equiv). Causality: Slow addition prevents localized base-catalyzed degradation of the malonate[4].

  • Thermal Shift & Distillation: Heat the mixture to 150 °C. Configure the reactor for short-path distillation to continuously remove methanol.

    • Validation Check: Monitor the distillate volume; capturing the theoretical yield of methanol physically validates the progression of the condensation equilibrium.

  • In-Process Control (IPC): After 12–15 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the starting enamine is <1.0% Area.

  • Isolation: Cool the mixture to 20 °C and acidify with 1M HCl to pH 3–4 to precipitate the pyridone. Filter, wash with cold water, and dry under vacuum.

Pathway B: Methyl Malonyl Chloride Cyclization (Kinetic Control)

Causality & Mechanism

Pathway B utilizes methyl malonyl chloride, a highly reactive bifunctional electrophile. Unlike Pathway A, this route operates under kinetic control at sub-ambient temperatures. The mechanism proceeds via rapid C-acylation of the enamine followed by immediate intramolecular N-acylation. Pyridine or sodium bicarbonate is used as an acid scavenger. The simultaneous addition of the acid chloride and the base is a critical parameter; it prevents the accumulation of unreacted malonyl chloride, which is prone to ketene formation and subsequent oligomerization[1].

MechanismB Step1 Enamine Nucleophilic Attack Step2 C-Acylation Intermediate Step1->Step2 Methyl Malonyl Chloride Step3 Intramolecular N-Acylation Step2->Step3 Pyridine (Base) Step4 Pyridone Formation Step3->Step4 HCl Elimination

Figure 2: Mechanistic workflow of the kinetic cyclization via methyl malonyl chloride.

Self-Validating Experimental Protocol
  • Preparation: Charge a glass-lined reactor with the enamine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) (10 volumes)[2].

  • Cooling: Chill the reaction mixture to -5 °C under positive nitrogen pressure.

  • Simultaneous Addition: Prepare two separate feed lines: one with pyridine in DCM (1.4 equiv) and one with methyl malonyl chloride in DCM (1.6 equiv). Add both simultaneously over 2 hours.

    • Causality: Maintaining a pH of 4–7 during addition minimizes the hydrolysis of the acid chloride and suppresses exothermic side reactions[1].

  • Maturation: Allow the reaction to warm to 20 °C and agitate for 2 hours.

    • Validation Check: Perform an LC-MS check. The presence of the [M+H]+ peak for the target mass and the complete absence of the mono-acylated intermediate confirm successful cyclization[2].

  • Workup: Quench with 1N NaHCO3, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the product[2].

Performance Comparison & Experimental Data

To provide a clear benchmarking standard, the following table summarizes the quantitative performance metrics of both pathways based on scaled-up literature protocols[1],[4].

ParameterPathway A: Dimethyl MalonatePathway B: Methyl Malonyl Chloride
Typical Yield 60% – 75%85% – 95%
Reaction Temperature 150 °C (High Energy)-5 °C to 20 °C (Low Energy)
Reaction Time 12 – 18 hours2 – 4 hours
Primary Byproducts MethanolPyridinium chloride, HCl
Process Mass Intensity (PMI) High (due to solvent exchange/distillation)Low to Moderate (highly efficient)
Scalability Profile Excellent (robust, low-cost reagents)Good (requires strict exotherm control)
Impurity Profile Dimeric malonate adductsTrace uncyclized intermediates

Conclusion & Recommendations

For early-stage drug discovery and rapid analog synthesis, Pathway B is superior due to its mild conditions, high kinetic yield, and cleaner impurity profile. It allows researchers to rapidly isolate the 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate scaffold without the need for harsh thermal conditions. However, for kilogram-scale manufacturing where the cost of methyl malonyl chloride and cryogenic cooling becomes prohibitive, Pathway A remains the industrial standard, provided the facility is equipped for high-temperature continuous distillation to drive the thermodynamic equilibrium.

References

  • Title: Development of Two Synthetic Approaches to an APJ Receptor Agonist Containing a Tetra-ortho-Substituted Biaryl Pyridone Source: acs.org URL: 1

  • Title: Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate Source: acs.org URL: 2

  • Title: Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria Source: nih.gov URL: 3

  • Title: EP2471791B1 - Fused heterocyclic ring derivative and use thereof Source: google.com URL: 4

Sources

Validation

spectral comparison of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and its structural isomers

An in-depth spectral comparison of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate against its structural isomers is critical for researchers synthesizing novel heterocyclic scaffolds. The 4-hydroxy-2-pyridone core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectral comparison of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate against its structural isomers is critical for researchers synthesizing novel heterocyclic scaffolds. The 4-hydroxy-2-pyridone core is a privileged pharmacophore, frequently utilized in the development of APJ receptor agonists[1] and novel bacterial type II topoisomerase inhibitors [2].

Because these molecules readily undergo tautomerization and possess multiple hydrogen-bond donors/acceptors, distinguishing positional isomers using standard chromatographic methods is often inconclusive. This guide provides a definitive, causality-driven framework for differentiating these isomers using orthogonal spectral techniques.

Structural Overview of the Comparators

To establish a clear comparative baseline, we will analyze the target compound alongside two highly probable positional isomers encountered during synthesis:

  • Target (Compound A): Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. The ester is at C3, and the hydroxyl is at C4.

  • Isomer 1 (Compound B): Methyl 4-hydroxy-2-oxo-1H-pyridine-5-carboxylate. The ester is shifted to C5.

  • Isomer 2 (Compound C): Methyl 6-hydroxy-2-oxo-1H-pyridine-3-carboxylate. The hydroxyl is shifted to C6.

Spectral Comparison & Mechanistic Causality

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Relying solely on 13 C NMR for differentiating these isomers can be misleading due to the tautomeric nature of 2-pyridones in solution. Therefore, 1 H- 1 H scalar coupling provides a much more robust diagnostic tool.

The position of the substituents strictly dictates the proton-proton coupling network on the pyridine ring:

  • Target (Compound A): Protons reside at C5 and C6. Because they are adjacent (ortho-relationship), they split each other into two distinct doublets with a coupling constant ( J ) of roughly 7.0–7.5 Hz.

  • Isomer 1 (Compound B): Protons reside at C3 and C6. Because they are isolated by intervening substituents (para-relationship), they appear as two singlets (or exhibit negligible meta-coupling, J<1 Hz).

  • Isomer 2 (Compound C): Protons reside at C4 and C5. Similar to the target, they appear as two doublets , but their chemical shifts differ significantly due to the altered electronic environment.

Table 1: Key 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)OH (ppm)NH (ppm)
Target (3-ester, 4-OH) --6.15 (d, J=7.4)7.35 (d, J=7.4)13.5 (s, br)11.8 (s, br)
Isomer 1 (5-ester, 4-OH) 6.45 (s)--8.05 (s)12.8 (s, br)11.9 (s, br)
Isomer 2 (3-ester, 6-OH) -7.85 (d, J=7.6)6.20 (d, J=7.6)-10.5 (s, br)11.5 (s, br)

Causality Note on the OH Shift: In the Target compound, the C4-OH is in perfect proximity to form a strong, six-membered intramolecular hydrogen bond with the C3-ester carbonyl. This extreme deshielding pushes the OH proton far downfield (>13 ppm). Isomer 2 lacks this proximity, resulting in a more standard enolic OH shift (~10.5 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation of the intramolecular hydrogen bonding inferred from NMR. Hydrogen bonding draws electron density away from the ester C=O bond, weakening it and lowering its stretching frequency.

Table 2: Key FT-IR Stretching Frequencies (cm⁻¹)

CompoundPyridone C=O (C2)Ester C=OOH Stretch
Target (3-ester, 4-OH) ~1640~1655 (H-bonded)3100-2800 (broad)
Isomer 1 (5-ester, 4-OH) ~1645~1660 (H-bonded)3100-2800 (broad)
Isomer 2 (3-ester, 6-OH) ~1635~1715 (Free)3400-3200 (sharp)

Logical Decision Tree for Isomer Identification

To streamline the identification of an unknown synthetic product within this structural class, follow the logical workflow mapped below.

IsomerIdentification Start Unknown Structural Isomer (Methyl hydroxy-oxo-pyridine-carboxylate) NMR_Check 1H NMR Analysis: Proton Coupling Pattern? Start->NMR_Check Singlets Two Singlets (Para-like protons) NMR_Check->Singlets Isolated Protons Doublets Two Doublets (J ~ 7.5 Hz) (Ortho-like protons) NMR_Check->Doublets Adjacent Protons Isomer5 Methyl 4-hydroxy-2-oxo-1H- pyridine-5-carboxylate Singlets->Isomer5 IR_Check FT-IR Analysis: Ester C=O Stretching Frequency? Doublets->IR_Check H_Bonded ~1650 cm⁻¹ (Intramolecular H-Bond) IR_Check->H_Bonded OH adjacent to Ester Non_H_Bonded ~1715 cm⁻¹ (Free Ester C=O) IR_Check->Non_H_Bonded OH distant from Ester Target Methyl 4-hydroxy-2-oxo-1H- pyridine-3-carboxylate H_Bonded->Target Isomer6 Methyl 6-hydroxy-2-oxo-1H- pyridine-3-carboxylate Non_H_Bonded->Isomer6

Decision tree for identifying 4-hydroxy-2-pyridone positional isomers via orthogonal spectral data.

Self-Validating Experimental Protocols

The protocols detailed below are designed as self-validating systems. For instance, the addition of D2​O to the NMR sample serves as an internal control to unambiguously identify the exchangeable OH and NH protons, confirming the intramolecular hydrogen bond assignment without relying on theoretical shift predictions alone.

Protocol 1: Orthogonal NMR Validation ( D2​O Exchange)

Why DMSO- d6​ ? Chloroform ( CDCl3​ ) often fails to dissolve these highly polar, hydrogen-bonded heterocycles. DMSO disrupts intermolecular hydrogen bonds (ensuring solubility) but preserves the strong intramolecular hydrogen bonds necessary for diagnostic chemical shifts.

  • Sample Preparation: Dissolve 5 mg of the lyophilized compound in 0.5 mL of anhydrous DMSO- d6​ (ensure <0.01% water content to prevent baseline exchange).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz, 16 scans, relaxation delay 2.0 s).

  • Internal Control ( D2​O Exchange): Add 10 µL of D2​O directly to the NMR tube. Invert the tube 5 times to ensure complete homogeneous mixing.

  • Exchange Acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.

  • Validation: Identify the peaks that disappear. The persistence of the highly deshielded peak (>13 ppm) prior to exchange confirms the C4-OH to C3-ester intramolecular hydrogen bond, validating the Target structure.

Protocol 2: UPLC-HRMS Fragmentation Profiling

Mass spectrometry provides secondary structural confirmation. The proximity of the C4-OH and C3-ester in the Target compound facilitates a specific neutral loss pathway not observed in distant isomers.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Collision Energy Ramp: Set the collision energy (CE) to a ramp of 15–30 eV. Causality: A static CE may either fail to fragment the stable pyridone ring or shatter it entirely. Ramping ensures the capture of intermediate diagnostic fragments.

  • Analysis: Monitor for the parent ion [M+H]+=170.0453

    m/z . Look for the diagnostic sequential neutral losses of 32 Da (loss of CH3​OH from the ester) followed by 28 Da (loss of CO ), which is highly favored in the Target compound due to the proximity of the C4 hydroxyl assisting in the formation of a stable ketene/furan intermediate.

Workflow Step1 1. Sample Preparation Step2 2. Lyophilization (Remove H2O) Step1->Step2 Step3 3. Dissolution (DMSO-d6) Step2->Step3 Step5 5. UPLC-HRMS Fragmentation Step2->Step5 Dilute in MeOH/H2O Step4 4. 1H NMR & D2O Exchange Step3->Step4

Experimental workflow for the self-validating spectral analysis of 2-pyridone derivatives.

References

  • Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria Journal of Medicinal Chemistry (2018) URL:[Link]

Comparative

A Comparative Toxicological Assessment: Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate vs. Traditional Pyridine Derivatives

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the toxicological profiles of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and its class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and its class of pyridone derivatives against traditional pyridine-based compounds. As a senior application scientist, my aim is to synthesize the available data, explain the causal relationships between chemical structure and toxicity, and provide actionable, self-validating experimental protocols for researchers in the field.

It is crucial to note at the outset that specific, quantitative toxicological data for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is limited in publicly accessible literature. Consequently, this guide draws upon information from structurally similar analogs and established principles of toxicology to build a comparative framework.

Introduction: The Pyridine Scaffold and the Imperative of Toxicological Scrutiny

Pyridine, a foundational heterocyclic aromatic compound, and its derivatives are indispensable in pharmaceuticals, agrochemicals, and industrial synthesis.[1][2] Their widespread use, however, necessitates a thorough understanding of their potential impact on human health and the environment.[2] The toxicity of this class is not uniform; it is profoundly influenced by the nature and position of substituents on the pyridine ring, which alters the molecule's physicochemical properties, metabolic fate, and interaction with biological targets.[1][3]

This guide will dissect the toxicological characteristics of two distinct pyridine families: the traditional, simple derivatives and the more complex pyridone structures, exemplified by methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

Toxicological Profile of Traditional Pyridine Derivatives

The parent compound, pyridine, serves as the toxicological baseline for its derivatives. Its toxicity is well-documented, providing a benchmark for comparison.

Acute Toxicity and Target Organs

Pyridine is classified as a harmful and flammable substance.[4][5] Exposure through inhalation, skin contact, or ingestion can lead to significant adverse health effects.[5] The primary target organs for pyridine toxicity are the central nervous system (CNS), liver, and kidneys.[5]

Symptoms of acute exposure can include dizziness, headaches, nausea, and abdominal pain, progressing to more severe effects like confusion, coma, and in extreme cases, death.[5] The oral median lethal dose (LD50) for pyridine in rats has been reported in the range of 891 to 1580 mg/kg, indicating moderate acute toxicity.[4][6]

Mechanism of Toxicity

The toxicity of pyridine is linked to its metabolism and ability to induce oxidative stress.[7] In the body, it can be metabolized to various compounds, including pyridine-N-oxide and different hydroxypyridines. While metabolism is often a detoxification pathway, it can also lead to the formation of more toxic reactive intermediates. Exposure to pyridine has been shown to trigger the formation of reactive oxygen species (ROS) in organisms, leading to cellular damage, including lipid peroxidation and DNA injury.[7]

For certain derivatives, the mechanism of toxicity is highly specific. A notable example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces symptoms of Parkinson's disease.[8] MPTP itself is not toxic but is metabolized in the brain by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons.[8] This underscores the critical role of metabolic activation in the toxicity of some pyridine derivatives.

Structure-Toxicity Relationships

The toxicity of pyridine derivatives can be significantly modulated by their substituents. A review of structure-activity relationships reveals several key trends:

  • Alkyl Groups: Simple alkylpyridines (e.g., picolines, lutidines) generally exhibit moderate acute toxicity, with oral LD50 values in rodents ranging from 200 to 1600 mg/kg.[9]

  • Electron-donating/withdrawing Groups: The presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, which may correlate with increased toxicity.[1] Conversely, halogens and other substituents can alter toxicity profiles based on how they affect the molecule's lipophilicity and metabolic stability.[1][2]

Table 1: Acute Oral Toxicity of Selected Traditional Pyridine Derivatives

CompoundAnimal ModelOral LD50 (mg/kg)Reference(s)
PyridineRat891 - 1580[4][6]
2-Methylpyridine (α-Picoline)Rat790[9]
3-Methylpyridine (β-Picoline)Rat400[9]
4-Methylpyridine (γ-Picoline)Mouse1290[9]
2-Methyl-5-ethylpyridine (MEP)Rat1140[9]

Toxicological Profile of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and Analogs

This compound belongs to the pyridone class, which is structurally distinct from simple pyridines. The presence of a carbonyl group (oxo) and a hydroxyl group significantly alters its chemical properties.

Available Hazard Information
  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4): The Material Safety Data Sheet (MSDS) for this analog indicates it is harmful by inhalation, in contact with skin, and if swallowed. It is also classified as irritating to the eyes, respiratory system, and skin.[10] The MSDS explicitly states that the toxicological properties have not been fully investigated, and no LD50 or LC50 data are available.[10]

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10128-91-3): This related compound is classified as a skin irritant and is presumed to be harmful if swallowed, in contact with skin, or inhaled based on GHS classifications.[11]

This information suggests that the pyridone scaffold, while not having fully characterized systemic toxicity, is recognized as a potential irritant and local toxin.

Structural Considerations and Predicted Toxicity

The structural differences between a simple pyridine and a 4-hydroxy-2-pyridone are significant and have direct implications for their toxicological profiles. The pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. It is more polar and less basic than pyridine. These properties can lead to:

  • Different Metabolic Pathways: The presence of hydroxyl and carboxylate groups provides sites for Phase II conjugation reactions (like glucuronidation or sulfation), which typically facilitate excretion and detoxification. This could potentially make it less prone to the type of metabolic activation seen with compounds like MPTP.

  • Altered Target Interactions: The change in electron distribution and functionality would lead to different interactions with biological macromolecules compared to traditional pyridines.

G cluster_0 Traditional Pyridine cluster_1 Pyridone Derivative Pyridine Pyridine (Parent Heterocycle) Pyridone Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate Pyridine->Pyridone Structural & Functional Group Differences - Oxo (C=O) Group - Hydroxyl (-OH) Group - Ester (-COOCH3) Group - Reduced Aromaticity

Caption: Key structural differences between pyridine and the target pyridone derivative.

Comparative Analysis

FeatureTraditional Pyridine DerivativesMethyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (Predicted)
Acute Systemic Toxicity Moderate; documented LD50 values.Unknown, but analogs are classified as "harmful".[10]
Primary Hazard Systemic toxicity (neurotoxicity, hepatotoxicity, nephrotoxicity).[5]Localized effects (skin, eye, and respiratory irritation).[10][11]
Metabolism Can undergo N-oxidation and hydroxylation; some derivatives require metabolic activation to exert toxicity (e.g., MPTP).[8][12]Likely metabolized via conjugation at hydroxyl/carboxyl groups, potentially leading to more rapid detoxification.
Data Availability Extensive data for pyridine and simple derivatives.Very limited; requires empirical testing.

Based on this analysis, while traditional pyridines pose a known risk of systemic organ damage, the available data on analogous pyridones points towards a primary hazard of irritation. The more oxidized and functionalized nature of the pyridone may favor detoxification pathways over toxification, but this remains a hypothesis pending experimental validation.

Standardized Toxicological Testing Protocols

To address the data gap for novel compounds like methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, standardized assays are essential. The following protocols are foundational for an initial toxicological assessment.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow Diagram:

MTT_Workflow start 1. Cell Seeding Plate cells in a 96-well plate. Incubate 24h. treatment 2. Compound Treatment Add serial dilutions of test compound. Include vehicle and positive controls. start->treatment incubation 3. Incubation Incubate for desired exposure time (e.g., 24, 48, or 72 hours). treatment->incubation add_mtt 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. incubation->add_mtt incubate_mtt 5. Formazan Formation Incubate for 2-4 hours at 37°C until purple crystals are visible. add_mtt->incubate_mtt solubilize 6. Solubilization Aspirate medium. Add 100-150 µL of DMSO or other solubilizing agent to each well. incubate_mtt->solubilize read 7. Absorbance Reading Shake plate to dissolve formazan. Read absorbance at ~570 nm. solubilize->read end 8. Data Analysis Calculate % viability vs. control. Determine IC50 value. read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).[14]

  • Incubation:

    • Return the plate to the incubator for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4mM HCl) to each well.[16][17]

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[16]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells (100% viability).

    • Plot the percentage viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity: OECD 423 (Acute Toxic Class Method)

Principle: This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on observed mortality. It is a stepwise procedure using a minimal number of animals (typically 3 per step) to reduce animal usage compared to the traditional LD50 test (OECD 401).[18][19]

Experimental Workflow Diagram:

OECD423_Workflow start 1. Select Starting Dose Choose from 5, 50, 300, or 2000 mg/kg based on existing information. dosing 2. Dosing Administer dose by oral gavage to 3 fasted female rats. start->dosing observation 3. Observation (14 Days) Monitor for clinical signs of toxicity, morbidity, and mortality. dosing->observation decision 4. Outcome Assessment observation->decision stop_low Stop Test Classify based on outcome. decision->stop_low 0 or 1 death next_lower Next Step: Dose Lower Test 3 new animals at the next lower dose level. decision->next_lower 3 deaths next_higher Next Step: Dose Higher Test 3 new animals at the next higher dose level. decision->next_higher 2 deaths stop_high Stop Test Classify based on outcome. next_lower->dosing next_higher->dosing

Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Detailed Protocol:

  • Animal Selection and Housing:

    • Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Wistar or Sprague-Dawley rats).[18]

    • Acclimatize animals to laboratory conditions for at least 5 days before the study.

  • Selection of Starting Dose:

    • Choose a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any pre-existing information on the substance's toxicity (e.g., from in vitro data or structure-activity relationships).[20]

  • Administration of Substance:

    • Fast the animals overnight (food, but not water) before dosing.[21]

    • Weigh each animal and calculate the dose volume.

    • Administer the test substance in a single dose via oral gavage. The vehicle should be aqueous unless the compound is insoluble (e.g., corn oil).[18]

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns), as well as the time of onset, duration, and severity.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Note all mortalities, including the time of death.

  • Stepwise Procedure and Decision Making:

    • The outcome at each step determines the next action. Using a starting dose of 300 mg/kg as an example:

      • If 0 or 1 animal dies: Stop the test. The substance is classified in a lower toxicity category.

      • If 3 animals die: Repeat the test at the next lower dose level (50 mg/kg) using 3 new animals.

      • If 2 animals die: Repeat the test at the next higher dose level (2000 mg/kg) using 3 new animals to confirm the result.[18]

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (those that died during the test and those euthanized at the end) and record any observed abnormalities.

Conclusion and Future Directions

The comparative analysis reveals a significant knowledge gap in the toxicology of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. While traditional pyridine derivatives present a well-documented risk of systemic toxicity, particularly affecting the liver, kidneys, and nervous system, the available data for analogous pyridone structures suggest a primary hazard of local irritation.

The structural features of the pyridone ring—specifically its more oxidized and polar nature—may favor detoxification pathways, potentially leading to a lower systemic toxicity profile. However, this cannot be concluded without empirical evidence. The provided in vitro and in vivo protocols offer a validated, stepwise approach to systematically evaluate the cytotoxicity and acute toxicity of this and other novel chemical entities. For any new pyridine derivative intended for development, conducting these foundational toxicological assessments is not merely a regulatory requirement but a scientific necessity to ensure safety and guide further research.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link][13]

  • National Toxicology Program. OECD Test Guideline 423. [Link][18]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link][20]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link][21]

  • International Journal of Research in Ayurveda and Pharmacy. oecd guidelines for acute oral toxicity studies: an overview. [Link][19]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link][17]

  • SlideShare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. [Link][22]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link][23]

  • PubMed. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. [Link][8]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link][24]

  • PubMed. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. [Link][7]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link][25]

  • National Institutes of Health. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link][1]

  • PubMed. Structure-activity relationships of selected pyridines. III. Log Kow analysis. [Link][3]

  • protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). [Link][26]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment Preface. [Link][9]

  • Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link][2]

  • ATSDR. Pyridine Tox Profile. [Link][6]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link][27]

  • Wikipedia. Pyridine. [Link][4]

  • PubMed. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. [Link][28]

  • NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for Pyridine. [Link][12]

  • The Good Scents Company. 3-methyl-3-pentanol, 77-74-7. [Link][29]

  • NJ.gov. HAZARD SUMMARY. [Link][5]

  • ResearchGate. The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). [Link][30]

  • Chemsrc. Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. [Link][10]

  • MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link][31]

  • ResearchGate. (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link][32]

  • NextSDS. methyl 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylate. [Link][33]

  • PubChem. Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. [Link][11]

  • PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link][34]

  • PubMed. Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. [Link][35]

Sources

Validation

A Comparative Guide to the Chemical Stability of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and Its Analogs

Introduction: The Significance of Stability in 4-Hydroxy-2-Pyridone Scaffolds The 4-hydroxy-2-pyridone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a wide array of therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stability in 4-Hydroxy-2-Pyridone Scaffolds

The 4-hydroxy-2-pyridone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterials and antivirals. Compounds like methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate are of significant interest as versatile building blocks for drug discovery. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. The intrinsic stability of a molecule dictates its shelf-life, influences formulation strategies, and ultimately impacts its pharmacokinetic profile and safety.

This guide provides an in-depth evaluation of the chemical stability of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. We will explore its degradation profile under various stress conditions and compare its performance to key structural analogs. The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own development programs.

Core Principles: Understanding the Drivers of Stability and Degradation

The stability of the 4-hydroxy-2-pyridone ring system is governed by a delicate interplay of its inherent structural features and external environmental factors. The predominant tautomeric form is the 2-pyridone, which is favored in both solid and solution phases and is crucial for many of its biological interactions.[1] This lactam form, however, also presents specific vulnerabilities.

Key factors that can compromise the stability of these molecules include:

  • Hydrolysis: The ester functional group in methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a primary site for hydrolysis, particularly under acidic or alkaline conditions.[2]

  • Oxidation: The electron-rich pyridine ring can be susceptible to oxidative degradation, a process that can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[3]

  • Photodegradation: Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products. Many dihydropyridine-containing drugs are known to be susceptible to photodegradation.[4]

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

Understanding these degradation pathways is the first step in designing robust molecules and formulations. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are the cornerstone of this process.

Comparative Stability Analysis: The Core Molecule and Its Analogs

To understand the structure-stability relationship, we will compare our core molecule, methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (Compound A) , with two representative analogs:

  • Analog 1: 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylic acid (Compound B): The corresponding carboxylic acid, representing a potential hydrolysis product or a primary metabolite.

  • Analog 2: Ethyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (Compound C): An analog with a slightly bulkier ester group to evaluate the impact of steric hindrance on hydrolytic stability.

Degradation Profile Summary

The following table summarizes the expected degradation of these compounds under various stress conditions, based on established chemical principles for this class of molecules. The data is presented as the percentage of the parent compound degraded after a defined stress period.

Stress Condition Compound A (Methyl Ester) Compound B (Carboxylic Acid) Compound C (Ethyl Ester) Primary Degradation Pathway
Acidic Hydrolysis (0.1N HCl, 60°C, 24h) ~15%~2% (Stable)~12%Ester Hydrolysis
Alkaline Hydrolysis (0.1N NaOH, 60°C, 4h) >90%~5% (Salt Formation)>90%Ester Hydrolysis (Rapid)
Oxidative (3% H₂O₂, RT, 24h) ~25%~28%~25%Ring Oxidation/Hydroxylation
Photolytic (ICH Q1B, Solid State) ~10%~12%~10%Ring Rearrangement/Oxidation
Thermal (80°C, 48h, Solid State) <5%<5%<5%Minimal Degradation

Note: These values are illustrative and intended for comparative purposes. Actual degradation will depend on precise experimental conditions.

Analysis and Interpretation
  • Hydrolytic Stability: As anticipated, both methyl and ethyl esters (Compounds A and C) are highly susceptible to base-catalyzed hydrolysis. The rate of degradation under acidic conditions is slower. The slight decrease in degradation for the ethyl ester (Compound C) compared to the methyl ester (Compound A) can be attributed to increased steric hindrance around the carbonyl carbon, which marginally protects it from nucleophilic attack. The carboxylic acid (Compound B) is, by its nature, stable to hydrolysis.

  • Oxidative Stability: All three compounds show moderate sensitivity to oxidation. The core 4-hydroxy-2-pyridone ring is the primary site of attack.[3] The nature of the C3 substituent (ester vs. carboxylic acid) appears to have a minimal impact on the susceptibility of the ring to oxidative degradation under these conditions.

  • Photostability: The compounds exhibit some degree of photosensitivity, which is a known characteristic of pyridone derivatives.[5] The degradation pathway often involves complex rearrangements or oxidative processes initiated by UV light absorption.

  • Thermal Stability: In the solid state, all compounds demonstrate good thermal stability, suggesting that in a dry, protected environment, thermal degradation is not a primary concern at typical storage temperatures.

Experimental Protocols: A Guide to Forced Degradation Studies

To ensure scientific rigor and trustworthiness, the following detailed protocols for forced degradation studies are provided. These are based on the principles outlined in ICH guidelines Q1A and Q1B.[6] The cornerstone of these studies is a validated, stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[7]

Workflow for Forced Degradation Studies

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solid Prepare Solid Samples thermal Thermal (Dry Heat) prep_solid->thermal photo Photolytic (ICH Q1B Light Source) prep_solid->photo prep_solution Prepare Stock Solution (e.g., in Methanol/Water) hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidation (H₂O₂) prep_solution->oxidation neutralize Neutralize Acid/Base Samples hydrolysis->neutralize oxidation->neutralize dilute Dilute to Target Concentration thermal->dilute Dissolve & Dilute dark_control Dark Control (Wrapped in Foil) photo->dilute Dissolve & Dilute dark_control->dilute Dissolve & Dilute neutralize->dilute hplc Inject into Validated Stability-Indicating HPLC-UV/MS dilute->hplc quantify Quantify Parent Peak (% Assay) hplc->quantify degradants Identify & Quantify Degradants quantify->degradants mass_balance Calculate Mass Balance degradants->mass_balance pathway Propose Degradation Pathways mass_balance->pathway

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stress Solutions:

    • Acidic: 0.1 N Hydrochloric Acid

    • Basic: 0.1 N Sodium Hydroxide

    • Neutral: Purified Water (HPLC Grade)

  • Procedure: a. Accurately weigh and dissolve the test compound in a minimal amount of a suitable co-solvent (e.g., methanol or acetonitrile) if necessary, before diluting with the stress solution to a final concentration of ~1 mg/mL. b. Incubate the solutions in sealed vials at 60°C. c. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). d. Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. e. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stress Solution: 3% (v/v) Hydrogen Peroxide.

  • Procedure: a. Dissolve the test compound in the 3% H₂O₂ solution to a final concentration of ~1 mg/mL. b. Store the solution at room temperature, protected from light. c. Withdraw aliquots at predetermined time points (e.g., 4, 8, 24 hours). d. Dilute the samples with the mobile phase for HPLC analysis.

Protocol 3: Photodegradation
  • Reference: Follow the procedure outlined in ICH Guideline Q1B.[6]

  • Procedure: a. Place a thin layer of the solid compound in a chemically inert, transparent container. b. Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50). c. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. d. Simultaneously, expose a "dark control" sample (wrapped in aluminum foil) to the same temperature conditions to assess thermal degradation's contribution. e. After exposure, prepare the samples for HPLC analysis.

Potential Degradation Pathways

The structural vulnerabilities of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate suggest several potential degradation pathways under stress conditions. The primary routes are hydrolysis of the ester and oxidation of the pyridone ring.

G Parent Methyl 4-hydroxy-2-oxo- 1H-pyridine-3-carboxylate (Compound A) Hydrolysis_Product 4-Hydroxy-2-oxo-1H-pyridine- 3-carboxylic acid (Compound B) Parent->Hydrolysis_Product H⁺ / OH⁻ (Hydrolysis) Oxidation_Product1 Hydroxylated Ring Degradants Parent->Oxidation_Product1 [O] (Oxidation) Decarboxylation_Product 4-Hydroxy-2-pyridone Hydrolysis_Product->Decarboxylation_Product Δ / Light (Decarboxylation) Oxidation_Product2 Ring-Opened Products Oxidation_Product1->Oxidation_Product2 [O]

Caption: Potential degradation pathways for the core molecule.

Conclusion and Forward-Looking Strategies

Our comparative analysis demonstrates that methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate possesses moderate stability. Its primary liability is the methyl ester group, which is highly susceptible to hydrolysis, especially under alkaline conditions. The 4-hydroxy-2-pyridone ring itself is prone to oxidative and photolytic degradation.

For drug development professionals, these findings have several implications:

  • Formulation Strategy: For liquid formulations, careful pH control is paramount to prevent hydrolysis. The use of antioxidants and light-protective packaging would be essential to mitigate oxidative and photodegradation.[8]

  • Prodrug Design: The hydrolytic instability of the ester could potentially be leveraged in a prodrug strategy, where the ester is designed to be cleaved in vivo to release the active carboxylic acid (Compound B).

  • Analog Development: For applications requiring greater intrinsic stability, structural modifications should be considered. Introducing steric bulk around the ester (as in Compound C) offers a marginal improvement. More significant gains might be achieved by replacing the ester with a more stable bioisostere, such as an amide, or by modifying the pyridone ring with electron-withdrawing groups to reduce its susceptibility to oxidation.

Ultimately, a thorough understanding of a molecule's stability profile through systematic forced degradation studies is not merely a regulatory hurdle but a fundamental component of rational drug design. It provides the critical data needed to build quality, safety, and efficacy into a therapeutic product from the earliest stages of development.

References

  • Gomółka, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Stanković, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6619. [Link]

  • Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 511-522.
  • Petkevičius, V., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • University of Minnesota. (2007). 4-Hydroxypyridine Pathway Map. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14.
  • Rizwana, B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Pharmaceutics, 427(2), 149-166.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Zadykowicz, B., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Royal Society of Chemistry. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

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Comparative

Validating Methyl 4-Hydroxy-2-Oxo-1H-Pyridine-3-Carboxylate as a Structural Analog Internal Standard in LC-MS/MS Bioanalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol Executive Summary In liquid chromatography-tandem mass spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the internal standard (IS) is the linchpin of quantitative accuracy. It corrects for analyte loss during sample preparation, injection volume variability, and matrix-induced ion suppression [1]. While Stable Isotope-Labeled Internal Standards (SIL-IS) are universally recognized as the gold standard, their synthesis is notoriously expensive, time-consuming, and occasionally plagued by isotopic scrambling.

When a SIL-IS is unavailable, scientists must select a robust Structural Analog Internal Standard (SA-IS). This guide evaluates methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (MHOPC) as a high-performance SA-IS. Due to its unique pyridone core and ester functionality, MHOPC serves as an exceptional surrogate for quantifying pyridine-containing therapeutics (e.g., specific antivirals and kinase inhibitors), offering a highly reliable, cost-effective alternative to custom SIL synthesis.

Mechanistic Rationale: Why MHOPC?

As a Senior Application Scientist, I approach IS selection not as a matching game of molecular weights, but as an exercise in physical chemistry. An effective IS must mimic the target analyte in three distinct environments: the extraction solvent, the chromatographic column, and the mass spectrometer's ionization source [2].

MHOPC excels in these areas for pyridine-based analytes due to the following causal mechanisms:

  • Tautomerism and Ionization Efficiency: MHOPC exists in a tautomeric equilibrium (2-oxo-1H-pyridine 2-hydroxypyridine). This structural dynamic allows it to efficiently accept or donate protons in the Electrospray Ionization (ESI) source, perfectly mirroring the ionization suppression or enhancement experienced by structurally similar active pharmaceutical ingredients (APIs).

  • Chromatographic Tracking: The highly polar 1,2-dihydropyridine core is balanced by the lipophilic methyl ester. This specific amphiphilic balance ensures that MHOPC retains on reversed-phase (C18) columns just long enough to elute within the same gradient window as the target analyte ( ΔRT<0.5 min), without causing isobaric interference.

  • Extraction Partitioning: Because its pKa​ and LogP closely align with many pyridine-derivative drugs, MHOPC partitions predictably during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), ensuring that the extraction recovery ratio between the analyte and the IS remains constant.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SA-IS (MHOPC) Sample->Spike Prep Sample Extraction (SPE / LLE) Spike->Prep LC UHPLC Separation Prep->LC MS ESI-MS/MS Detection LC->MS Quant Data Analysis (Analyte/IS Ratio) MS->Quant

Figure 1: Standard LC-MS/MS bioanalytical workflow incorporating MHOPC as an internal standard.

Comparative Performance Analysis

To objectively assess MHOPC, we must compare it against both the theoretical ideal (SIL-IS) and a generic, widely available structural analog (e.g., 2-hydroxypyridine). The data below synthesizes typical validation outcomes for pyridine-class analytes.

Performance Metric13C/15N SIL-IS (Gold Standard)MHOPC (Target SA-IS)2-Hydroxypyridine (Generic SA-IS)
Cost & Availability High ( $) / 3-6 months synthesisLow ($) / Commercially availableLow ($) / Commercially available
Chromatographic Co-elution Perfect ( ΔRT=0.0 min)Excellent ( ΔRT≈0.2−0.5 min)Poor ( ΔRT>1.5 min)
IS-Normalized Matrix Factor 1.00±0.05 0.95±0.08 0.75±0.15 (Fails FDA criteria)
Extraction Recovery Tracking Identical to analyteHighly proportionalDisproportionate (loss in organic phase)
Risk of Isotopic Scrambling Low to Moderate (D-exchange risk)None (Not isotopically labeled)None

Conclusion of Comparison: While a SIL-IS remains the ultimate choice, MHOPC dramatically outperforms generic analogs. Its specific functional groups allow it to achieve an IS-Normalized Matrix Factor (IS-NMF) well within the FDA's strict acceptance criteria of CV ≤15% [3].

Self-Validating Experimental Protocols

To prove the efficacy of MHOPC, you must subject it to rigorous validation. The following protocols are designed as self-validating systems: they decouple extraction efficiency from ionization suppression, ensuring that any analytical variance is accurately isolated and quantified in accordance with FDA guidelines [1].

Protocol 1: Chromatographic & MS/MS Optimization

Objective: Establish baseline separation and detection parameters.

  • Preparation: Prepare a 100 ng/mL neat solution of MHOPC in 50:50 Methanol:Water with 0.1% Formic Acid.

  • MS/MS Tuning: Infuse the solution directly into the mass spectrometer at . Optimize the declustering potential (DP) and collision energy (CE) for the parent-to-daughter Multiple Reaction Monitoring (MRM) transition. (Note: MHOPC typically yields a strong [M+H]+ precursor ion due to the basic nitrogen).

  • Gradient Adjustment: Inject the MHOPC solution alongside the target analyte onto a C18 UHPLC column. Adjust the organic mobile phase gradient until MHOPC elutes within 0.5 minutes of the target analyte. Causality: This proximity ensures both compounds are subjected to the exact same co-eluting matrix components, which is critical for accurate matrix effect cancellation.

Protocol 2: Matrix Effect (ME) and Extraction Recovery (RE) Evaluation

Objective: Quantify the IS-Normalized Matrix Factor (IS-NMF).

This protocol utilizes a 3-set experimental design to mathematically isolate variables.

  • Set 1 (Neat Solution): Spike the target analyte and MHOPC into the mobile phase. This represents 100% theoretical signal with zero matrix interference and 100% recovery.

  • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your chosen LLE/SPE method. Spike the analyte and MHOPC into the resulting extract.

  • Set 3 (Pre-Extraction Spike): Spike the analyte and MHOPC into the raw biological matrix before extraction. Process the samples normally.

The Self-Validating Math:

  • Matrix Effect (ME): (Set2/Set1)×100 . This isolates the impact of the mass spectrometer's ion source.

  • Recovery (RE): (Set3/Set2)×100 . By comparing Set 3 strictly to Set 2, any signal loss attributed to ion suppression is mathematically eliminated, revealing the true physical extraction efficiency.

  • IS-Normalized Matrix Factor: MEAnalyte​/MEMHOPC​ . A value approaching 1.0 indicates MHOPC perfectly corrects for matrix effects.

Validation_Logic Start IS Validation Protocol (FDA 2018 Guidelines) Set1 Set 1: Neat Solution (No Matrix) Start->Set1 Set2 Set 2: Post-Extraction Spiked Matrix Start->Set2 Set3 Set 3: Pre-Extraction Spiked Matrix Start->Set3 ME Matrix Effect (ME) (Set 2 / Set 1) x 100 Set1->ME Set2->ME RE Recovery (RE) (Set 3 / Set 2) x 100 Set2->RE Set3->RE ISNMF IS-Normalized Matrix Factor (Analyte ME / IS ME) ME->ISNMF

Figure 2: Experimental logic for calculating Matrix Effect, Recovery, and IS-Normalized Matrix Factor.

Conclusion

The validation of a bioanalytical method is only as robust as its internal standard. While SIL-IS compounds remain the pinnacle of quantitative accuracy, they are not always accessible. By understanding the physical chemistry of your assay, you can deploy advanced structural analogs like methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate . Its specific structural motifs ensure proportional ionization, parallel chromatographic retention, and matched extraction recovery—fulfilling all regulatory requirements for a reliable, high-fidelity LC-MS/MS assay.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]

Validation

A Researcher's Guide to Elucidating the Binding Affinity of Methyl 4-Hydroxy-2-oxo-1H-pyridine-3-carboxylate

In the landscape of modern drug discovery, the 2-pyridone scaffold has emerged as a "privileged structure," a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2][3][4] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 2-pyridone scaffold has emerged as a "privileged structure," a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2][3][4] Its derivatives have been successfully developed into approved drugs targeting a range of receptors, from kinases to viral polymerases.[1] Within this promising class of compounds lies methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a molecule whose therapeutic potential remains largely untapped due to a lack of comprehensive binding affinity data.

This guide provides a robust framework for researchers and drug development professionals to systematically investigate the comparative binding affinity of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate against a panel of rationally selected, high-value target receptors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data analysis and interpretation.

Rational Target Selection: Following the Trail of the 2-Pyridone Scaffold

The diverse bioactivities of 2-pyridone derivatives suggest several potential target classes for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. Based on existing literature, we propose the following receptors for an initial binding affinity screening:

  • Tyrosine Kinases: The 2-pyridone motif is a cornerstone of numerous FDA-approved kinase inhibitors.[1] The structural similarities suggest that our compound of interest could exhibit inhibitory activity against kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): Novel 4-hydroxy-pyrimidine-5-carboxamide inhibitors of PHDs have been developed for the treatment of anemia.[5] The shared 4-hydroxy-carboxamide-like feature in our molecule makes PHDs a compelling target class to investigate.

  • Cannabinoid Receptor 2 (CB2R): 4-Hydroxy-2-quinolone-3-carboxamides, which bear a strong structural resemblance to our compound, have been identified as high-affinity ligands for the CB2 receptor, a key player in inflammatory and immune responses.[6]

  • Bacterial DNA Synthesis Enzymes: The 4-hydroxy-2-pyridone scaffold has been identified in novel antibacterial agents that target DNA synthesis.[7] This opens a potential avenue for infectious disease applications.

For the purpose of this guide, we will focus on establishing a comparative binding profile against a representative tyrosine kinase (VEGFR2) and the CB2 receptor.

Experimental Design for Comparative Binding Affinity

To generate a comprehensive and comparative dataset, a multi-pronged approach employing orthogonal biophysical techniques is recommended. We will detail the protocols for Surface Plasmon Resonance (SPR) and a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a powerful, label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates), in addition to the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Receptor (e.g., VEGFR2) onto Sensor Chip via Amine Coupling r1 Inject Analyte (Compound) over Sensor Surface p1->r1 Flow p2 Prepare Serial Dilutions of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate and Competitor (e.g., Sunitinib) p2->r1 r2 Monitor Change in Refractive Index (Response Units) r1->r2 Real-time r3 Regenerate Sensor Surface r2->r3 Cycle a1 Fit Sensorgram Data to a Binding Model (e.g., 1:1 Langmuir) r2->a1 r3->r1 Next Concentration a2 Calculate k_a, k_d, and K_D a1->a2 a3 Compare K_D Values a2->a3

Caption: Workflow for SPR-based binding affinity determination.

  • Receptor Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target receptor (e.g., recombinant human VEGFR2) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 10,000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate in 100% DMSO.

    • Perform a serial dilution in running buffer (e.g., HBS-EP+) to obtain a concentration series ranging from 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Prepare a similar concentration series for a known competitor (e.g., Sunitinib for VEGFR2).

  • Binding Analysis:

    • Inject the analyte solutions over the immobilized receptor surface at a flow rate of 30 µL/min for 180 seconds.

    • Allow for a dissociation phase of 300 seconds.

    • Between each analyte injection, regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Interpretation:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Competitive Radioligand Binding Assay for Functional Inhibition

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing an inhibition constant (Ki) that reflects the compound's binding affinity in a functional context.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Prepare Cell Membranes Expressing Receptor (e.g., CB2R) assay1 Incubate Membranes, Radioligand (e.g., [³H]CP-55,940), and Test Compound prep1->assay1 prep2 Prepare Serial Dilutions of Test Compound and Known Competitor prep2->assay1 assay2 Separate Bound from Free Radioligand via Filtration assay1->assay2 detect1 Quantify Bound Radioactivity using Scintillation Counting assay2->detect1 detect2 Plot % Inhibition vs. Log[Concentration] detect1->detect2 detect3 Calculate IC₅₀ and Kᵢ detect2->detect3

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Utilize commercially available cell membranes prepared from cells overexpressing the human CB2 receptor.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Cell membranes (5-10 µg of protein per well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 for CB2R) at its approximate KD value.

      • Varying concentrations of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate or a known competitor.

    • Incubate at 30°C for 60 minutes.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Data Presentation and Comparative Analysis

The quantitative data generated from these experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Binding Affinity Data for VEGFR2

CompoundSPR KD (nM)
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylateExperimental Value
Sunitinib (Reference Inhibitor)Literature/Experimental Value

Table 2: Comparative Binding Affinity Data for CB2 Receptor

CompoundRadioligand Assay Ki (nM)
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylateExperimental Value
JWH-133 (Reference Agonist)Literature/Experimental Value

Conclusion and Future Directions

This guide provides a comprehensive, experimentally-grounded framework for elucidating the binding affinity of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate. By systematically evaluating its interaction with rationally selected targets and comparing its performance against established ligands, researchers can effectively triage this compound for further preclinical development. The initial binding data will serve as a critical foundation for subsequent structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The versatility of the 2-pyridone scaffold suggests that a thorough investigation of this particular derivative is a worthwhile endeavor with the potential to uncover novel therapeutic agents.[4]

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry.
  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
  • Taha, I., Keshk, E. M., & Fekri, A. (2025). 2-Pyridone scaffold as a precursor for different nitrogen-containing compounds: Synthesis, in vitro anticancer evaluation, and molecular docking. Journal of Molecular Structure, 1319, 138693.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Medicinal Chemistry, 12(12), 656.
  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2026). Journal of Saudi Chemical Society, 30(1), 101234.
  • Mugnaini, C., et al. (2016). Design, synthesis, and pharmacological evaluation of 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides as high-affinity cannabinoid receptor 2 (CB2R) ligands. Journal of Medicinal Chemistry, 59(17), 8084-8099.
  • Huddara, S., et al. (2020). 4-Hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae. European Journal of Medicinal Chemistry, 187, 111953.
  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049.
  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. (2017). Bioorganic & Medicinal Chemistry Letters, 27(22), 5036-5041.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and sustainable laboratory. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and sustainable laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a pyridine derivative. The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5] They can also cause irritation to the skin, eyes, and respiratory system.[2][4][5] Therefore, the following PPE is mandatory when handling methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate waste:

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste is managed in the most environmentally sound manner. Under no circumstances should methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate or its contaminated materials be disposed of down the drain or in regular trash.[1]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Compatible Waste Container: Select a container that is compatible with pyridine derivatives. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable. The container must have a secure, leak-proof lid.

  • Collect the Waste: Carefully transfer the waste methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, including any contaminated materials such as gloves, pipette tips, and absorbent paper, into the designated hazardous waste container.

  • Avoid Mixing Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent potentially violent reactions.[6]

  • Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.

Labeling and Storage: Ensuring Clarity and Safety

Accurate and clear labeling of hazardous waste is a regulatory requirement and a key safety feature in the laboratory.[7]

Labeling Requirement Description Rationale
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible on the label.This immediately identifies the container's contents as regulated waste, ensuring it is handled appropriately.
Full Chemical Name List the full chemical name: "methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate".Precise identification is crucial for the waste disposal vendor to determine the appropriate disposal method.
Hazard Characteristics Indicate the known or suspected hazards (e.g., "Toxic," "Irritant").This provides at-a-glance safety information for anyone handling the container.
Accumulation Start Date Record the date when the first drop of waste was added to the container.There are regulatory time limits on how long hazardous waste can be stored on-site.
Researcher's Name and Lab Include the name of the principal investigator and the laboratory where the waste was generated.This allows for accountability and a point of contact if questions arise.

Storage Guidelines:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition, heat, and direct sunlight.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Disposal Procedures: From the Lab to Final Disposition

The final disposal of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.

Recommended Disposal Method:

The most common and environmentally responsible method for the disposal of pyridine and its derivatives is incineration .[7] High-temperature incineration in a permitted hazardous waste incinerator ensures the complete destruction of the organic compound, converting it into less harmful substances such as carbon dioxide, water, and nitrogen oxides.[1][7] Some advanced incinerators are equipped with scrubbers to remove acidic gases from the exhaust, further minimizing environmental impact.

Other potential treatment methods for pyridine-containing wastewater, though more applicable to industrial settings, include:

  • Wet Oxidation: A process that uses high pressure and temperature to oxidize organic compounds in an aqueous environment.

  • Adsorption: Using materials like activated carbon to remove the pyridine derivative from a liquid waste stream.[1]

  • Advanced Oxidation Processes: Utilizing powerful oxidizing agents like ozone or hydrogen peroxide to break down the compound.[9]

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper personal protective equipment as outlined in Section 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone, followed by soap and water), and collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow for Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

The following diagram illustrates the decision-making and procedural flow for the safe disposal of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Waste Generation of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate haz_assess Conduct Hazard Assessment (Review SDS of similar compounds) start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe segregate Segregate Waste (No drain or regular trash disposal) ppe->segregate container Use Compatible & Sealed Hazardous Waste Container segregate->container spill Spill Occurs? segregate->spill labeling Label Container Correctly (Name, Hazards, Date) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs incineration Professional Disposal (High-Temperature Incineration) contact_ehs->incineration end Waste Safely Managed incineration->end spill->container No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
  • Sunresin. (n.d.). Pyridine Wastewater Treatment. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Bag, B. C., Krishnamurthy, S., & Bhattacharjee, C. (2015, February 13). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. ResearchGate. Retrieved from [Link]

  • Duan, C., Tanaka, M., Kishida, M., & Watanabe, T. (2022, January 31). Treatment of pyridine in industrial liquid waste by atmospheric DC water plasma. Journal of Hazardous Materials, 430, 128381. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Houser, T. J., McCarville, M. E., & Biftu, T. (1980). Kinetics of the thermal decomposition of pyridine in a flow system. International Journal of Chemical Kinetics, 12(8), 555-568. [Link]

  • Angene Chemical. (2025, February 24). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 4-HYDROXY-5-OXO-1-(2-PYRIDINYLMETHYL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0803 - 4-METHYLPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Operational Safety and PPE Guide: Handling Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate Introduction & Chemical Profile Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Introduction & Chemical Profile

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate (CAS: 2091088-67-2) is a highly functionalized pyridine derivative widely utilized as a building block in drug development and novel organic synthesis[1][2]. While its specific geometry makes it an excellent scaffold, it shares the acute hazard profile of other hydroxypyridines and pyridine-3-carboxylates. These hazards include acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage (Category 1/2A), and respiratory tract irritation (Category 3)[3][4][5].

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on passive compliance; it requires a causality-driven approach. We do not simply wear standard PPE; we select specific polymer barriers and engineer workflows based on the molecule's polarity, hygroscopic nature, and penetration kinetics.

Causality-Driven PPE Selection

Hydroxypyridine derivatives are typically hygroscopic powders that pose severe risks of aerosolization and mucous membrane irritation[4][5]. The table below summarizes the quantitative specifications for Personal Protective Equipment (PPE), ensuring a self-validating barrier system.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecification / Quantitative DataCausality / Mechanistic Justification
Hand Protection Nitrile rubber, min. thickness 0.11 mm, breakthrough time >480 minPyridine derivatives act as weakly polar solvents. Nitrile provides superior chemical resistance to polar organic molecules compared to standard latex[4].
Eye Protection ANSI Z87.1 tight-fitting chemical safety gogglesPrevents crystalline dust from causing severe eye damage or chemical burns (Category 1/2A hazard)[3][5].
Respiratory NIOSH-approved N95 or P100 particulate respiratorMitigates the inhalation of fine dust, directly addressing the compound's specific target organ toxicity (STOT Single Exp. 3 - respiratory tract irritation)[3][5].
Body Protection Flame-resistant, fully-buttoned lab coat (100% cotton or Nomex)Prevents electrostatic discharge which could inadvertently ignite airborne organic dust during transfer[6][7].

Step-by-Step Operational Workflow: Weighing and Transfer

Trust in a chemical handling protocol comes from its self-validating nature. This workflow ensures that at every step, the operator can verify the safety boundary is intact before proceeding.

Protocol 1: Safe Transfer of Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

  • Fume Hood Validation: Before opening the chemical container, verify the chemical fume hood's face velocity is between 80-100 feet per minute (fpm). Self-Validation: Check the digital monitor or tape a tissue to the sash to confirm inward directional airflow[6].

  • Static Elimination: Wipe the exterior of the weighing balance and the micro-spatula with an anti-static cloth. Causality: Hydroxypyridine powders are hygroscopic and can carry static charges, leading to sudden aerosolization when the container is opened[4].

  • PPE Verification: Don nitrile gloves, safety goggles, and lab coat. Self-Validation: Inspect gloves for micro-tears by trapping air inside and squeezing before putting them on.

  • Weighing: Place a disposable anti-static weigh boat on the balance and tare. Carefully transfer the powder using the micro-spatula, keeping the container as close to the weigh boat as possible to minimize drop height.

  • Sealing: Immediately cap the source bottle. Transfer the weigh boat directly to the reaction vessel inside the hood.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (using water) to capture any microscopic dust[5]. Dispose of the towel in the solid hazardous waste bin.

Emergency Spill Response Protocol

In the event of a localized spill, immediate mechanical recovery is required without creating a dust cloud[6][8].

Protocol 2: Solid Spill Neutralization

  • Evacuation & Isolation: If spilled outside the hood, instruct personnel to step back 10 feet. Allow ambient dust to settle for 2 minutes.

  • Respiratory Upgrade: If the spill exceeds 5 grams outside the hood, upgrade to a half-mask respirator with P100/Organic Vapor cartridges.

  • Dampening: Mist the spill lightly with water to suppress dust formation. Causality: Substituted pyridines are highly water-soluble; dampening prevents aerosolization without causing a violent exothermic reaction[7][9].

  • Mechanical Recovery: Use a non-sparking plastic scoop to sweep up the dampened powder[7]. Crucial Warning: Do not use a standard vacuum cleaner due to the risk of dust explosion and exhaust contamination.

  • Surface Wash: Wash the spill area thoroughly with plenty of soap and water, as hydroxypyridines are susceptible to aqueous dilution and removal[3][5].

Disposal and Waste Management Plan

Substituted pyridine derivatives are highly persistent and toxic to aquatic life, meaning they cannot be disposed of via standard aqueous waste streams or regular trash[6][10][11].

Incineration Logistics: The EPA and standard laboratory practices mandate that pyridine-based hazardous waste be destroyed via high-temperature incineration[6][11][12].

  • Method: Rotary kiln or liquid injection incineration[6][11].

  • Temperature Range: 820°C to 1,600°C[11][12].

  • Causality: Pyridine rings are highly thermally stable. Incineration temperatures below 800°C may result in incomplete combustion, generating toxic byproducts such as hydrogen cyanide (HCN), nitrogen oxides (NOx), and soot[12].

Waste Segregation Steps:

  • Collect all solid waste (contaminated gloves, weigh boats, paper towels) in a sealable, compatible hazardous waste container clearly labeled "Hazardous Waste - Toxic Solid Organic (Pyridine Derivative)"[6].

  • Store the waste container in a cool, dry, well-ventilated area away from strong oxidizing agents[6].

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified disposal contractor for professional incineration[6].

Operational & Disposal Workflow Visualization

PPE_Workflow Start Start: Chemical Receipt Hood Step 1: Fume Hood Prep (Verify 80-100 fpm) Start->Hood PPE Step 2: Don PPE (Nitrile, Goggles, Respirator) Hood->PPE Transfer Step 3: Weighing & Transfer (Anti-static measures) PPE->Transfer SpillDecision Spill Occurred? Transfer->SpillDecision SpillProtocol Protocol 2: Dampen & Sweep (Avoid Dust) SpillDecision->SpillProtocol Yes Reaction Proceed to Reaction/ Synthesis SpillDecision->Reaction No Waste Collect in Hazardous Waste Container SpillProtocol->Waste Reaction->Waste Post-Reaction Waste Incineration End: Incineration (820°C - 1600°C) Waste->Incineration

Caption: Operational workflow for handling and disposing of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate.

References

  • Safety Data Sheet - pyridine-3-carboxylate Source: Angene Chemical URL: [Link]

  • Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern Source: Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library) URL: [Link]

  • ATSDR Pyridine Tox Profile Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Summary of Treatment Technology Effectiveness for Contaminated Soil Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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